AM-2099
Description
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Propriétés
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]-N-(1,3-thiazol-2-yl)quinazoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O3S2/c1-29-16-8-11(19(20,21)22)2-4-14(16)17-13-5-3-12(9-15(13)24-10-25-17)31(27,28)26-18-23-6-7-30-18/h2-10H,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUDRCZPHWUXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2=NC=NC3=C2C=CC(=C3)S(=O)(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AM-2099: A Technical Guide to its Mechanism of Action as a Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] Extensive preclinical research has demonstrated its potential as an analgesic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and state-dependent inhibition. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding of its pharmacological profile.
Introduction: The Role of NaV1.7 in Nociception
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, where it plays a pivotal role in pain perception. Genetic studies in humans have solidified NaV1.7 as a key therapeutic target for pain. Loss-of-function mutations in SCN9A lead to a congenital indifference to pain, while gain-of-function mutations are associated with various inherited pain syndromes. This compound was developed as a selective inhibitor of NaV1.7 to modulate the activity of this channel and thereby produce analgesia.[1]
Mechanism of Action of this compound
This compound is a sulfonamide-derived inhibitor that selectively targets the NaV1.7 channel.[1] Its primary mechanism of action is the blockade of sodium ion influx through the NaV1.7 channel pore, which in turn dampens the excitability of nociceptive sensory neurons. This inhibition prevents the generation and transmission of pain signals from the periphery to the central nervous system.
A key characteristic of this compound's interaction with NaV1.7 is its state-dependent inhibition. The affinity of this compound for the channel is dependent on the conformational state of the channel protein (i.e., resting, open, or inactivated). Experimental evidence indicates that this compound has a higher affinity for the inactivated state of the NaV1.7 channel.[1] This property is therapeutically advantageous, as it suggests that this compound will preferentially target neurons that are in a state of high-frequency firing, a hallmark of pathological pain states.
Quantitative Pharmacological Data
The inhibitory potency of this compound against human NaV1.7 has been determined using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental conditions, particularly the holding potential used to maintain the channels in different conformational states.
| Parameter | Value | Species | Experimental Condition | Reference |
| IC50 | 0.16 µM | Human | Not specified | [2][3] |
| IC50 | 7.2 µM | Human | Holding potential of -140 mV (predominantly closed state) | [1] |
Signaling Pathway
The following diagram illustrates the role of NaV1.7 in the nociceptive signaling pathway and the inhibitory action of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The content herein summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support research and development efforts in the field of non-opioid analgesics. The genetic validation of NaV1.7 as a critical mediator of pain perception in humans has made it a highly pursued target for novel pain therapeutics.[1][2] this compound represents a significant compound in the exploration of this target.
Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity profile, off-target liability, and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound against NaV1.7 Orthologs
| Species | Target | IC50 (μM) |
| Human | NaV1.7 | 0.16[3][4][5] |
| Mouse | NaV1.7 | Comparable to Human[3][4] |
| Dog | NaV1.7 | Comparable to Human[3][4] |
| Cynomolgus Monkey | NaV1.7 | Comparable to Human[3][4] |
| Rat | NaV1.7 | Reduced Activity[3][4] |
Table 2: Selectivity Profile of this compound Against Other Human NaV Isoforms
| Isoform | Selectivity Fold (vs. hNaV1.7) |
| NaV1.1 | Lower Selectivity[3][4] |
| NaV1.2 | Lower Selectivity[3][4] |
| NaV1.3 | >100-fold[3][4] |
| NaV1.4 | >100-fold[3][4] |
| NaV1.5 | >100-fold[3][4] |
| NaV1.6 | Lower Selectivity[3][4] |
| NaV1.8 | >100-fold[3][4] |
Table 3: Off-Target Activity Profile of this compound
| Target/Panel | Assay Type | Result |
| hERG | Radioligand Binding | >30 μM (low affinity)[3][4] |
| Kinase Panel (100 kinases) | Inhibition Assay (at 1 μM) | <50% Inhibition[3][4] |
| CEREP Broad Panel | Various Assays (at 10 μM) | <50% Inhibition[3][4] |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Clearance | Volume of Distribution (Vdss) | Half-life (t1/2) |
| Rat | Low total clearance | Moderate | Moderate[3][4] |
| Dog | Very low clearance | Low | 18 hours[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on available public information and are intended for reference only.
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
This method is used to determine the inhibitory activity of this compound on voltage-gated sodium channels.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV channel of interest (e.g., NaV1.7, NaV1.5).[4]
-
Method: Whole-cell patch-clamp electrophysiology.
-
Protocol:
-
Cells are cultured and prepared on glass coverslips for recording.
-
A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell membrane potential is clamped at a holding potential, typically around -125 mV, to ensure channels are in a resting state.[4]
-
A voltage step protocol is applied to elicit sodium currents, which are recorded using an amplifier and data acquisition system.
-
This compound is perfused at various concentrations onto the cell, and the resulting inhibition of the sodium current is measured.
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value. The measurement period is typically 3 to 5 minutes per concentration.[4]
-
In Vitro Off-Target Assay: hERG Binding
This assay assesses the potential for cardiovascular risk by measuring the compound's affinity for the hERG potassium channel.
-
System: HEK293 cell membranes expressing the human ERG (hERG) channel.[4]
-
Method: Radioligand displacement assay.
-
Protocol:
-
Cell membranes are incubated with a known radioligand for the hERG channel, [3H]dofetilide.[4]
-
This compound is added at various concentrations to compete with the radioligand for binding sites.
-
The reaction is allowed to reach equilibrium (e.g., 90 minutes).[4]
-
The bound and unbound radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a TopCount scintillation counter.[4]
-
The data is used to calculate the displacement and determine the binding affinity (Ki) or IC50 of this compound.
-
In Vivo Efficacy Model: Histamine-Induced Pruritus
This animal model evaluates the compound's ability to inhibit peripheral nerve signaling associated with itch, a sensory modality also involving NaV1.7.
-
Species: C57BL/6 male mice.[4]
-
Method: Behavioral quantification of scratching.
-
Protocol:
-
Animals are randomized into vehicle and treatment groups.
-
This compound is administered orally (p.o.) at specified doses (e.g., 5, 20, 60 mg/kg).[4]
-
After a set pre-treatment time (e.g., 120 minutes), a pruritogenic agent, histamine, is administered via intradermal injection into the scruff of the neck.[4]
-
Immediately following injection, the animals are observed, and the number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 minutes).[4]
-
A dose-dependent reduction in scratching behavior compared to the vehicle-treated group indicates target engagement and efficacy.[3][4]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.
NaV1.7 Signaling in Nociception
Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.
Preclinical Evaluation Workflow for this compound
Caption: A streamlined workflow for the preclinical assessment of a NaV1.7 inhibitor like this compound.
This compound Development Logic
Caption: Logical progression from target validation to the selection of this compound as a candidate.
References
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 stands as a critical player in the complex symphony of pain perception. Preferentially expressed in peripheral nociceptive and sympathetic neurons, it acts as a key regulator of neuronal excitability.[1][2][3][4] Its pivotal role is dramatically illustrated by human genetic studies: gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain (CIP), often accompanied by anosmia.[5][6][7][8][9] This unique profile has positioned NaV1.7 as a prime target for the development of novel, non-addictive analgesics.[1][10][11]
This in-depth technical guide explores the core functions of NaV1.7 in nociceptor electrogenesis, detailing its biophysical properties, the pathological consequences of its dysfunction, and the experimental methodologies used to unravel its mechanisms.
NaV1.7: The Threshold-Setter of Nociception
NaV1.7 channels are characterized by their ability to respond to small, slow depolarizations near the resting membrane potential, producing a "ramp" current that amplifies subthreshold stimuli.[2][4][12] This unique biophysical property allows NaV1.7 to act as a threshold channel, effectively setting the gain for nociceptor activation.[2] By boosting generator potentials, NaV1.7 brings the neuron closer to its firing threshold, playing a crucial role in the initiation of the action potential.[2][13][14] While other sodium channel isoforms, such as NaV1.8, are responsible for the bulk of the current during the action potential upstroke, NaV1.7's role in initiating the electrical signal is fundamental to pain sensation.[2][4]
Beyond action potential initiation, NaV1.7 also contributes to axonal conduction and presynaptic neurotransmitter release in the dorsal horn of the spinal cord.[13][14][15] This multifaceted involvement underscores its comprehensive role in the pain signaling pathway, from the peripheral nerve endings to the central nervous system.
The Clinical Spectrum of NaV1.7 Channelopathies
The profound impact of NaV1.7 on pain perception is most evident in the inherited pain disorders caused by mutations in the SCN9A gene. These channelopathies present a clinical spectrum from extreme pain to a complete inability to feel pain.
Gain-of-Function Mutations: The Agony of Amplified Signaling
Gain-of-function mutations in NaV1.7 lead to conditions of severe, often debilitating, pain. These include:
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Inherited Erythromelalgia (IEM): Characterized by intense burning pain, redness, and heat in the extremities, often triggered by mild warmth or exercise.[16][17] IEM-associated mutations typically cause a hyperpolarizing shift in the voltage-dependence of activation, leading to channel opening at more negative membrane potentials and increased neuronal excitability.[16][17][18]
-
Paroxysmal Extreme Pain Disorder (PEPD): Involves episodes of severe, deep pain in the rectal, ocular, and mandibular regions, often accompanied by flushing. PEPD mutations often impair channel inactivation, resulting in persistent sodium currents that promote high-frequency firing of neurons.[16]
-
Small Fiber Neuropathy (SFN): A condition characterized by neuropathic pain due to damage to small-caliber sensory nerve fibers. Certain NaV1.7 mutations have been identified as a contributing factor.[19][9]
These mutations effectively lower the threshold for action potential firing and can induce spontaneous, repetitive firing in nociceptors, leading to the perception of pain in the absence of a noxious stimulus.[17]
Loss-of-Function Mutations: A Life Without Pain
In stark contrast, individuals with loss-of-function mutations in both copies of the SCN9A gene experience Congenital Insensitivity to Pain (CIP).[5][6][7][20] These individuals are unable to perceive any form of pain, leading to repeated, severe injuries. Apart from a frequent inability to smell (anosmia), they are otherwise neurologically normal.[6][20] The existence of CIP provides powerful genetic validation for NaV1.7 as a specific and crucial component of the human pain pathway. Studies on iPSC-derived nociceptors from CIP patients have shown a reduced excitability and an increased current threshold required to trigger an action potential.[21][22]
Quantitative Data on NaV1.7 Function
The following tables summarize key quantitative data related to the biophysical properties of NaV1.7 and the effects of disease-causing mutations.
Table 1: Biophysical Properties of Wild-Type Human NaV1.7
| Parameter | Value | Cell Type | Reference |
| V1/2 of Activation | -26.2 ± 1.6 mV | HEK293 | [16] |
| V1/2 of Fast Inactivation | -70.1 ± 1.1 mV | HEK293 | [16] |
| Recovery from Inactivation (τ) | Slow | DRG Neurons | [21] |
| TTX Sensitivity (IC50) | Nanomolar range | DRG Neurons | [2] |
Table 2: Impact of Gain-of-Function Mutations on NaV1.7 Biophysics
| Mutation | Disease | Effect on Activation (V1/2) | Other Biophysical Changes | Reference |
| A1632E | IEM/PEPD | -7 mV hyperpolarizing shift | Slower deactivation, accelerated repriming | [16] |
| I848T | Erythermalgia | Significant hyperpolarizing shift | Increased ramp current | [18] |
| L858H | Erythermalgia | Significant hyperpolarizing shift | Slower deactivation, increased ramp current | [18] |
Table 3: Cellular Electrophysiology in NaV1.7 Loss-of-Function
| Condition | Parameter | Value | Cell Type | Reference |
| CIP iPSC-derived nociceptors | Rheobase (current to fire AP) | 149.0 ± 10.0 pA | iPSC-Nociceptors | [21] |
| Healthy control iPSC-derived nociceptors | Rheobase (current to fire AP) | 102.1 ± 4.2 pA | iPSC-Nociceptors | [21] |
| NaV1.7 KO neurons | Peak Voltage-gated Sodium Current | Reduced by 23.89% | iPSC-Nociceptors | [21] |
Experimental Protocols for Studying NaV1.7
The investigation of NaV1.7 function relies on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the biophysical properties of ion channels.
-
Objective: To measure ionic currents through NaV1.7 channels and assess their voltage-dependent gating properties.
-
Methodology:
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rodents or generated from human induced pluripotent stem cells (iPSCs). Alternatively, heterologous expression systems like HEK293 cells are transfected with the SCN9A gene.
-
Recording Configuration: A glass micropipette filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES) is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocols: A series of voltage steps are applied to the cell membrane to elicit sodium currents.
-
Activation: Depolarizing pulses from a holding potential (e.g., -100 mV) to a range of test potentials (e.g., -80 to +60 mV) are used to determine the voltage at which channels open.[23]
-
Steady-State Inactivation: A 500 ms (B15284909) conditioning pulse to various voltages is applied before a standard test pulse to assess the voltage-dependence of channel inactivation.[23]
-
Ramp Currents: A slow depolarizing ramp of voltage (e.g., from -70 to -40 mV) is applied to measure the characteristic ramp current of NaV1.7.[18]
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal voltage (V1/2) of activation and inactivation, and time constants for channel kinetics.
-
Current-Clamp Electrophysiology
This method is used to study the firing properties of neurons.
-
Objective: To determine how NaV1.7 influences the action potential threshold and firing frequency of nociceptors.
-
Methodology:
-
Cell Preparation and Recording: Similar to voltage-clamp, but the amplifier is in current-clamp mode, allowing the measurement of membrane potential changes.
-
Stimulation Protocols:
-
Rheobase: A series of increasing current steps are injected into the neuron to determine the minimum current required to elicit an action potential.[21]
-
Suprathreshold Stimulation: A prolonged current injection above the rheobase is used to measure the frequency of action potential firing.[16][21]
-
Ramp Stimulation: A slow ramp of current is injected to assess the neuron's response to gradual depolarization, a stimulus particularly relevant to NaV1.7 function.[21]
-
-
Data Analysis: The action potential threshold, firing frequency, and response to ramp stimuli are quantified and compared between different conditions (e.g., wild-type vs. mutant, control vs. drug application).
-
Immunocytochemistry and Immunohistochemistry
These techniques are used to visualize the expression and localization of NaV1.7 protein.
-
Objective: To determine the cellular and subcellular distribution of NaV1.7 channels in neurons.
-
Methodology:
-
Tissue/Cell Preparation: DRG neurons or other relevant tissues are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with Triton X-100), and blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The samples are incubated with a primary antibody specific to NaV1.7.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Imaging: The samples are imaged using a fluorescence or confocal microscope to visualize the location of the NaV1.7 protein. Epitope tagging, where a small tag is genetically fused to the NaV1.7 protein, can also be used for precise localization.[21][24]
-
Visualizing NaV1.7 in Pain Signaling
The following diagrams illustrate key aspects of NaV1.7's role in nociception.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Loss-of-function mutations in the Nav1.7 gene underlie congenital indifference to pain in multiple human populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors | Journal of Neuroscience [jneurosci.org]
- 8. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An approach to targeting Nav1.7 for pain sensations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Closing in on Nav1.7: A Promising Target for New Pain Treatments | NIH HEAL Initiative [heal.nih.gov]
- 12. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 14. research.monash.edu [research.monash.edu]
- 15. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. NaV1.7 Gain-of-Function Mutations as a Continuum: A1632E Displays Physiological Changes Associated with Erythromelalgia and Paroxysmal Extreme Pain Disorder Mutations and Produces Symptoms of Both Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gain-of-function mutation in Nav1.7 in familial erythromelalgia induces bursting of sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy | Journal of Neuroscience [jneurosci.org]
- 19. Assessing the impact of pain-linked Nav1.7 variants: An example of two variants with no biophysical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
AM-2099: A Technical Guide to Investigating Pain Pathways Through Selective Nav1.7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 has emerged as a critical target in pain research due to its pivotal role in the initiation and propagation of nociceptive signals. This document details the mechanism of action of this compound, summarizes its pharmacological and pharmacokinetic properties, and provides detailed protocols for its use in preclinical pain models. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with the investigation of pain using this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pain research and analgesic drug development.
Introduction to this compound and its Target: Nav1.7
Pain is a complex sensory and emotional experience, and the development of effective and safe analgesics remains a significant challenge. Voltage-gated sodium channels (Navs) are essential for the generation and propagation of action potentials in excitable cells, including neurons. Of the nine known Nav subtypes, Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1] Genetic studies in humans have solidified Nav1.7 as a key pain target; gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.
This compound is a potent and selective small-molecule inhibitor of Nav1.7.[2] Its high selectivity for Nav1.7 over other Nav subtypes, such as those crucial for cardiac and central nervous system function, makes it an attractive tool for dissecting the role of Nav1.7 in pain pathways and a promising candidate for therapeutic development.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of human Nav1.7 with an IC50 of 0.16 μM.[2] Its selectivity profile is a key attribute, with significantly lower potency against other Nav channels, minimizing the potential for off-target effects.
| Target | IC50 (μM) or Selectivity | Species | Reference |
| Nav1.7 | 0.16 | Human | [2] |
| Nav1.1, Nav1.2, Nav1.6 | Lower levels of selectivity observed | - | [2] |
| Nav1.3, Nav1.4, Nav1.5, Nav1.8 | >100-fold selective | - | [2] |
| hERG | Low affinity (>30 μM) | Human | [2] |
| Kinase Panel (100 kinases) | No significant inhibition at 1 μM | - | [2] |
| CEREP Broad Panel | No significant inhibition at 10 μM | - | [2] |
Table 1: In vitro potency and selectivity of this compound.
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic profile in preclinical species. While specific numerical values for parameters such as clearance (CL), volume of distribution at steady state (Vdss), and half-life (t½) are not publicly available, qualitative descriptions from in vivo studies are summarized below.
| Species | Clearance (CL) | Volume of Distribution (Vdss) | Half-life (t½) | Reference |
| Rat | Low | Moderate | Moderate | [2] |
| Dog | Very Low | Low | Long (18 h) | [2] |
Table 2: Qualitative pharmacokinetic profile of this compound in rats and dogs.
In Vivo Efficacy
The efficacy of this compound has been demonstrated in a murine model of histamine-induced pruritus, which is often used as a surrogate for certain pain-related behaviors. Oral administration of this compound resulted in a dose-dependent reduction in scratching behavior.
| Species | Model | Doses (mg/kg, p.o.) | Outcome | Reference |
| Mouse | Histamine-induced scratching | 5, 20, 60 | Dose-dependent reduction in scratching bouts. Statistically significant reduction at 60 mg/kg. | [2] |
Table 3: In vivo efficacy of this compound in a preclinical model.
Signaling Pathways
Nav1.7 in Nociceptor Signaling
Nav1.7 channels are strategically located in the peripheral terminals of nociceptive neurons, where they act as "threshold channels" or signal amplifiers.[1] They respond to small, subthreshold depolarizations generated by noxious stimuli, leading to the initiation of an action potential. The influx of sodium ions through Nav1.7 is a critical first step in the pain signaling cascade.
Caption: Role of Nav1.7 in initiating the pain signal at the nociceptor terminal.
Downstream Consequences of Nav1.7 Inhibition by this compound
The inhibition of Nav1.7 by this compound has consequences that extend beyond the simple blockade of action potential initiation. Preclinical studies on Nav1.7 knockout models have revealed a more complex mechanism of analgesia. This includes an upregulation of endogenous opioid signaling and a reduction in the release of key neurotransmitters, such as glutamate (B1630785) and substance P, from the central terminals of nociceptors in the dorsal horn of the spinal cord.
Caption: Downstream effects of Nav1.7 inhibition by this compound in the pain pathway.
Experimental Protocols
In Vivo: Histamine-Induced Scratching in Mice
This model is used to assess the antipruritic, and by extension, potential analgesic effects of a test compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Histamine (B1213489) dihydrochloride (B599025) solution (e.g., 100 μg in 20 μL saline)
-
Male C57BL/6 mice
-
Observation chambers
-
Tuberculin syringes with 30-gauge needles
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Dosing: Administer this compound (5, 20, or 60 mg/kg) or vehicle orally (p.o.) to the mice.
-
Acclimation to Observation Chamber: 120 minutes post-dose, place each mouse individually into an observation chamber and allow them to acclimate for 15-30 minutes.
-
Histamine Injection: Administer an intradermal (i.d.) injection of histamine into the rostral back or nape of the neck of each mouse.
-
Behavioral Observation: Immediately after the histamine injection, record the number of scratching bouts directed towards the injection site for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
This compound stock solution (e.g., in DMSO)
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell using a borosilicate glass micropipette filled with the internal solution. Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Protocol for IC50 Determination:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit a peak Nav1.7 current.
-
Establish a stable baseline current for several minutes.
-
Perfuse the cell with increasing concentrations of this compound in the external solution.
-
At each concentration, record the peak inward current in response to the test pulse.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a Nav1.7 inhibitor like this compound, from initial in vitro characterization to in vivo efficacy testing.
References
AM-2099: A Technical Guide for Drug Development Professionals
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. This document provides a comprehensive overview of its chemical structure, properties, and pharmacological profile, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule containing a sulfonamide group. Its systematic IUPAC name is N-(1,3-thiazol-2-yl)-8-[4-methoxy-2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazine-6-sulfonamide.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(1,3-thiazol-2-yl)-8-[4-methoxy-2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazine-6-sulfonamide |
| CAS Number | 1443373-17-8 |
| Molecular Formula | C₁₉H₁₃F₃N₄O₃S₂ |
| Molecular Weight | 466.46 g/mol |
| SMILES | COC1=CC(C(F)(F)F)=CC=C1C2=NC=NC3=CC(S(=O)(NC4=NC=CS4)=O)=CC=C32 |
Pharmacological Profile
This compound is a highly selective antagonist of the Nav1.7 sodium channel, with significantly lower activity against other Nav channel subtypes. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Species |
| IC₅₀ (Nav1.7) | 0.16 µM | Human |
| Selectivity | >100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8 | - |
| hERG Affinity | >30 µM | Human |
Table 3: Pharmacokinetic Properties of this compound
| Species | Clearance | Volume of Distribution (Vdss) | Half-life (t₁/₂) |
| Rat | Low | Moderate | Moderate |
| Dog | Very Low | Low | 18 hours |
Mechanism of Action and Signaling Pathway
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. Nav1.7 is preferentially expressed in these peripheral sensory neurons and plays a critical role in pain perception. By selectively inhibiting Nav1.7, this compound effectively dampens the transmission of pain signals from the periphery to the central nervous system.
The inhibition of Nav1.7 by this compound is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to a depolarizing stimulus. This leads to a reduction in the excitability of nociceptive neurons and a decrease in the perception of pain. Furthermore, loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, are associated with congenital insensitivity to pain, highlighting the critical role of this channel in nociception. Interestingly, the absence of Nav1.7 has been shown to result in an upregulation of endogenous opioid signaling, which may contribute to the analgesic phenotype[1][2].
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
The inhibitory activity of this compound on Nav1.7 channels is quantified using the whole-cell voltage-clamp technique.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Electrophysiological Recording:
-
Whole-cell currents are recorded using an patch-clamp amplifier.
-
Nav1.7 currents are elicited by a depolarization step to 0 mV from a holding potential of -120 mV.
-
The inhibitory effect of this compound is determined by perfusing the cells with increasing concentrations of the compound and measuring the reduction in the peak inward sodium current.
-
The IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.
-
In Vivo Histamine-Induced Scratching Model
The in vivo efficacy of this compound can be assessed in a mouse model of histamine-induced scratching, which is a surrogate for itch, a sensation often mediated by Nav1.7.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Drug Administration: this compound is administered orally at various doses.
-
Induction of Itch: Histamine (B1213489) is injected intradermally into the rostral back of the mice.
-
Behavioral Observation: The number of scratching bouts is counted for a defined period following histamine injection.
-
Data Analysis: The reduction in scratching behavior in this compound-treated animals is compared to a vehicle-treated control group.
This technical guide provides a summary of the key chemical and pharmacological features of this compound. The data presented herein underscore its potential as a selective Nav1.7 inhibitor for the development of novel analgesic therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
Preclinical Profile of Selective Nav1.7 Inhibitors in Pain Research: A Technical Overview
Introduction
Voltage-gated sodium channel Nav1.7 has emerged as a critical target in the field of pain research. Genetic studies in humans have unequivocally demonstrated its essential role in pain perception. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating chronic pain syndromes.[1] This has spurred significant interest in the development of selective Nav1.7 inhibitors as a novel class of non-opioid analgesics. This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the investigation of selective Nav1.7 inhibitors, with a focus on their application in pain research. While specific preclinical data for a compound designated AM-2099 is not extensively available in the public domain, this document synthesizes the current understanding of how potent and selective Nav1.7 inhibitors are evaluated, using representative data and protocols. This compound is reported to be a potent and selective inhibitor of human Nav1.7 with an IC50 of 0.16 μM.[2]
Mechanism of Action: The Role of Nav1.7 in Nociception
Nav1.7 is preferentially expressed in peripheral sensory neurons, specifically nociceptors, which are responsible for detecting and transmitting pain signals.[3] It acts as a threshold channel, amplifying small depolarizations and playing a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[4] Inhibition of Nav1.7 is expected to dampen the excitability of these sensory neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[4]
The signaling pathway initiated by a painful stimulus and modulated by Nav1.7 inhibition is depicted below:
References
- 1. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
AM-2099: A Technical Overview of its Sodium Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 has emerged as a significant subject of investigation within the field of sodium channel modulation due to its potent and selective inhibitory effects. This technical guide provides an in-depth analysis of the selectivity profile of this compound against a panel of voltage-gated sodium channels (Nav). The following sections detail the quantitative selectivity data, the experimental methodologies employed for these assessments, and visual representations of the experimental workflow.
Data Presentation: Quantitative Selectivity Profile of this compound
This compound is a potent inhibitor of the human voltage-gated sodium channel Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of 0.16 μM.[1][2] Its selectivity has been characterized against a range of other Nav channel subtypes. The compound exhibits significantly lower potency against other channels, underscoring its selective nature. The quantitative data for the selectivity of this compound are summarized in the table below.
| Sodium Channel Subtype | IC50 (μM) | Selectivity Fold (vs. hNav1.7) |
| Human Nav1.7 | 0.16 | 1 |
| Human Nav1.6 | 7.2[1][3] | 45 |
| Human Nav1.2 | 21[1] | 131 |
| Human Nav1.1 | Lower Selectivity Observed | Data Not Available |
| Human Nav1.3 | >100-fold selective | >16 |
| Human Nav1.4 | >100-fold selective | >16 |
| Human Nav1.5 | >100-fold selective (>30 µM)[1][2] | >187.5 |
| Human Nav1.8 | >100-fold selective | >16 |
Note: The ">100-fold selectivity" for Nav1.3, Nav1.4, Nav1.5, and Nav1.8 indicates that the IC50 values for these channels are greater than 16 μM, as detailed in the primary literature by Marx IE, et al.[4][5]
This compound also demonstrates a low affinity for the human Ether-à-go-go-Related Gene (hERG) channel, with an IC50 value greater than 30 μM.[1][2][3] Furthermore, it did not show greater than 50% inhibition against a panel of 100 kinases at a concentration of 1 μM, nor against a broad CEREP panel at 10 μM, indicating a favorable off-target profile.[1][2][3]
Experimental Protocols
The determination of the sodium channel selectivity profile of this compound is primarily achieved through electrophysiological assays, specifically using the whole-cell patch-clamp technique on heterologous expression systems.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity by controlling the voltage across the cell membrane and recording the resulting ionic currents.
Objective: To determine the concentration-dependent inhibitory effect of this compound on specific voltage-gated sodium channel subtypes.
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected to express the specific human Nav channel subtype of interest (e.g., hNav1.7, hNav1.2, hNav1.6, etc.).
Materials and Reagents:
-
External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
-
This compound Stock Solution: Prepared in DMSO and serially diluted to the desired final concentrations in the external solution.
-
Patch Pipettes: Fabricated from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
Procedure:
-
Cell Preparation: Cells expressing the target Nav channel are cultured on glass coverslips. Immediately before recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Pipette Positioning and Seal Formation: A patch pipette filled with the internal solution is positioned onto a single cell using a micromanipulator. A gigaohm seal (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
Whole-Cell Configuration: The cell membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total current from the entire cell membrane.
-
Voltage Protocol and Data Acquisition: The membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure the channels are in a resting state. Depolarizing voltage steps are then applied to elicit sodium currents. The specific voltage protocol may vary depending on the gating properties of the Nav subtype being studied.
-
Compound Application: After establishing a stable baseline recording of sodium currents, the external solution containing various concentrations of this compound is perfused into the recording chamber.
-
Data Analysis: The peak inward sodium current is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration. The IC50 value is then determined by fitting the concentration-response data to the Hill equation.
Visualizations
Experimental Workflow for Determining Nav Channel Selectivity
Caption: Workflow for determining the IC50 of this compound on a specific Nav channel subtype.
Logical Relationship of this compound Selectivity
Caption: Potency hierarchy of this compound against various human Nav channel subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nav1.7抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of AM-2099 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a critical component in the transmission of pain signals, and its inhibition has been a key focus for the development of novel analgesics.[2][3] Genetic studies have validated Nav1.7 as a significant target for pain therapeutics; gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[2][4] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various animal models, detailing experimental protocols, quantitative data, and the underlying signaling pathways.
Core Mechanism of Action: Nav1.7 Inhibition
This compound exerts its therapeutic effects by selectively blocking the Nav1.7 sodium channel, which is highly expressed in peripheral sensory neurons.[5][6] This inhibition modulates the excitability of these neurons, thereby reducing the propagation of pain signals from the periphery to the central nervous system.[2]
Signaling Pathway of Nav1.7 in Nociception
The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
AM-2099: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, based on preclinical studies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Pharmacodynamic Profile
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of human NaV1.7 with an IC50 of 0.16 μM. Its selectivity was assessed against a panel of other voltage-gated sodium channel subtypes.
| Channel Subtype | IC50 (μM) | Selectivity vs. hNaV1.7 |
| hNaV1.7 | 0.16 | - |
| hNaV1.5 | >30 | >188-fold |
| rNaV1.4 | >30 | >188-fold |
| hNaV1.1 | 4.6 | 29-fold |
| hNaV1.2 | 2.6 | 16-fold |
| hNaV1.3 | 21 | 131-fold |
| hNaV1.6 | 2.2 | 14-fold |
| hNaV1.8 | >30 | >188-fold |
In Vivo Pharmacodynamics: Histamine-Induced Scratching Model
The in vivo efficacy of this compound was evaluated in a histamine-induced scratching model in mice, a NaV1.7-dependent model of pruritus. Oral administration of this compound resulted in a dose-dependent reduction in scratching behavior.
| Dose (mg/kg, p.o.) | Mean Total Plasma Concentration (μM) | Mean Unbound Plasma Concentration (μM) | % Inhibition of Scratching |
| 5 | 0.4 | 0.03 | 25 |
| 20 | 2.1 | 0.15 | 50 |
| 60 | 8.8 | 0.62 | 75 |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were characterized in rats and dogs following intravenous and oral administration.
Rat Pharmacokinetics
| Parameter | Value |
| IV Clearance (CL) (mL/min/kg) | 13 |
| IV Volume of Distribution (Vdss) (L/kg) | 1.9 |
| IV Half-life (t1/2) (h) | 2.2 |
| Oral Bioavailability (F) (%) | 100 |
Dog Pharmacokinetics
| Parameter | Value |
| IV Clearance (CL) (mL/min/kg) | 0.8 |
| IV Volume of Distribution (Vdss) (L/kg) | 0.5 |
| IV Half-life (t1/2) (h) | 18 |
| Oral Bioavailability (F) (%) | 83 |
Experimental Protocols
In Vitro Electrophysiology
-
Cell Line: HEK293 cells stably expressing human or rodent NaV channels.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Protocol: Compounds were applied to the cells, and the inhibition of sodium current was measured to determine the IC50 values.
Animal Models
-
Species: Male Sprague-Dawley rats and male beagle dogs for pharmacokinetic studies. Male C57BL/6 mice for the pharmacodynamic study.
-
Housing: Animals were housed in standard conditions with access to food and water ad libitum.
Pharmacokinetic Studies
-
Rat IV Dosing: this compound was administered as a single intravenous bolus dose of 2 mg/kg.
-
Rat PO Dosing: this compound was administered orally at a dose of 10 mg/kg.
-
Dog IV Dosing: this compound was administered as a single intravenous bolus dose of 0.5 mg/kg.
-
Dog PO Dosing: this compound was administered orally at a dose of 2 mg/kg.
-
Blood Sampling: Serial blood samples were collected at various time points post-dose.
-
Bioanalysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Histamine-Induced Scratching Model
-
Acclimation: Mice were acclimated to the testing chambers for 30 minutes prior to dosing.
-
Dosing: this compound was administered orally at doses of 5, 20, and 60 mg/kg. The vehicle was 0.5% methylcellulose (B11928114) in water.
-
Histamine (B1213489) Challenge: 60 minutes after compound administration, histamine (100 μg in 20 μL of saline) was injected intradermally into the rostral part of the back.
-
Behavioral Observation: The number of scratching bouts was counted for 30 minutes immediately following the histamine injection.
-
Plasma Concentration Analysis: At the end of the behavioral observation, blood was collected to determine plasma concentrations of this compound.
Visualizations
Signaling Pathway of NaV1.7 in Nociception
Caption: Role of NaV1.7 in nociceptive signal transduction and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pharmacodynamic Study
Caption: Step-by-step workflow of the histamine-induced scratching experiment in mice.
Logical Relationship of this compound's Preclinical Profile
Caption: Interrelationship of this compound's key preclinical attributes and its therapeutic potential.
An In-depth Technical Guide for Researchers and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical player in the pathophysiology of pain, particularly neuropathic pain. Its preferential expression in peripheral sensory neurons and its role in action potential initiation and propagation have made it a compelling target for the development of novel analgesics. This technical guide provides a comprehensive overview of the role of NaV1.7 in neuropathic pain, with a specific focus on the preclinical profile of AM-2099, a potent and selective NaV1.7 inhibitor.
The Critical Role of NaV1.7 in Pain Sensation
Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 channel, encoded by the SCN9A gene, is highly expressed in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Genetic studies in humans have unequivocally established the pivotal role of NaV1.7 in pain perception. Gain-of-function mutations in SCN9A lead to debilitating inherited pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a complete inability to perceive pain, a condition known as congenital insensitivity to pain (CIP).[2] These findings provide a powerful human validation for NaV1.7 as a therapeutic target for pain relief.
In the context of neuropathic pain, which arises from damage or disease affecting the somatosensory nervous system, NaV1.7 expression and function are often dysregulated.[1] Preclinical models of neuropathic pain have demonstrated alterations in NaV1.7 activity, contributing to the hyperexcitability of sensory neurons that underlies the characteristic symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[3]
Signaling Pathway of NaV1.7 in Nociception
The signaling pathway involving NaV1.7 in pain transmission is a complex process. In essence, noxious stimuli activate peripheral nociceptors, leading to a depolarization of the neuronal membrane. NaV1.7 channels, due to their biophysical properties, act as threshold amplifiers for these depolarizations. Their activation allows an influx of sodium ions, which further depolarizes the membrane and brings it to the threshold required to trigger an action potential. This action potential then propagates along the sensory nerve fiber to the spinal cord, where the pain signal is transmitted to second-order neurons and ultimately to the brain.
This compound: A Potent and Selective NaV1.7 Inhibitor
This compound is a small molecule inhibitor of the NaV1.7 sodium channel. It has demonstrated high potency and selectivity for the human NaV1.7 channel, making it a promising candidate for the treatment of neuropathic pain.
In Vitro Profile
This compound exhibits potent inhibitory activity against the human NaV1.7 channel with a half-maximal inhibitory concentration (IC50) of 0.16 μM.[4] Importantly, it displays high selectivity for NaV1.7 over other voltage-gated sodium channel subtypes, which is a critical attribute for minimizing off-target side effects.
| Channel Subtype | Selectivity vs. NaV1.7 |
| NaV1.1 | Lower selectivity |
| NaV1.2 | Lower selectivity |
| NaV1.3 | >100-fold |
| NaV1.4 | >100-fold |
| NaV1.5 | >100-fold |
| NaV1.6 | Lower selectivity |
| NaV1.8 | >100-fold |
Table 1: Selectivity profile of this compound against various NaV channel subtypes.[4]
Furthermore, this compound shows low affinity for the hERG channel (>30 μM), suggesting a reduced risk of cardiac arrhythmias. It also did not exhibit significant inhibition against a broad panel of 100 kinases at a concentration of 1 μM.[4]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models are crucial for determining the drug-like properties of a compound. This compound has been shown to possess a favorable pharmacokinetic profile in both rats and dogs.[4]
| Species | Key Pharmacokinetic Features |
| Rat | Low total clearance, moderate volume of distribution (Vdss), and moderate half-life. |
| Dog | Very low clearance, low Vdss, and a long half-life of 18 hours.[4] |
Table 2: Summary of the pharmacokinetic profile of this compound in rats and dogs.
The long half-life observed in dogs is a particularly encouraging characteristic, as it may allow for less frequent dosing in a clinical setting.
Preclinical Efficacy in a Pruritus Model
While specific data in neuropathic pain models are not yet publicly available, the in vivo efficacy of this compound has been demonstrated in a mouse model of histamine-induced pruritus (itching). In this model, oral administration of this compound resulted in a dose-dependent decrease in scratching behavior. A statistically significant reduction in scratching was observed at a dose of 60 mg/kg.[4][5] This finding provides in vivo proof-of-concept for the ability of this compound to modulate sensory nerve signaling.
Experimental Protocols for Evaluating NaV1.7 Inhibitors
The development of NaV1.7 inhibitors like this compound relies on a battery of well-defined preclinical assays to assess their potency, selectivity, and efficacy.
Electrophysiology: Whole-Cell Patch Clamp
The gold-standard method for characterizing the activity of ion channel modulators is the whole-cell patch-clamp technique.[6][7] This method allows for the direct measurement of the ionic currents flowing through NaV1.7 channels in isolated cells.
Objective: To determine the potency and mechanism of inhibition of a test compound on NaV1.7 channels.
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.7 channel are commonly used.
General Protocol:
-
Cell Preparation: Cells are cultured on glass coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is clamped at a holding potential (e.g., -100 mV) where the NaV1.7 channels are in a closed state.
-
Eliciting Currents: Depolarizing voltage steps are applied to activate the NaV1.7 channels, and the resulting inward sodium currents are recorded.
-
Compound Application: The test compound is applied to the cell via the external solution at various concentrations.
-
Data Analysis: The inhibition of the sodium current by the compound is measured, and an IC50 value is calculated.
In Vivo Models of Neuropathic Pain
To assess the analgesic efficacy of a compound in a more physiologically relevant setting, preclinical models of neuropathic pain are employed. The Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are two of the most widely used.[3][8]
Objective: To evaluate the ability of a test compound to reverse mechanical allodynia and/or thermal hyperalgesia in a rodent model of neuropathic pain.
Chronic Constriction Injury (CCI) Model Protocol (Rat): [9]
-
Anesthesia: The rat is anesthetized.
-
Sciatic Nerve Exposure: The common sciatic nerve is exposed at the mid-thigh level.
-
Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve.
-
Closure: The muscle and skin are closed with sutures.
-
Behavioral Testing: Several days after surgery, the development of mechanical allodynia and thermal hyperalgesia is assessed in the hind paw ipsilateral to the nerve injury. Mechanical allodynia is typically measured using von Frey filaments, and thermal hyperalgesia is assessed using a radiant heat source.
-
Drug Administration: The test compound is administered (e.g., orally or intraperitoneally), and behavioral testing is repeated to determine the effect of the compound on pain-related behaviors.
Spared Nerve Injury (SNI) Model Protocol (Mouse): [10][11][12]
-
Anesthesia: The mouse is anesthetized.
-
Sciatic Nerve Exposure: The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed.
-
Nerve Ligation and Transection: The tibial and common peroneal nerves are tightly ligated and then transected, leaving the sural nerve intact.
-
Closure: The muscle and skin are closed.
-
Behavioral Testing: Mechanical allodynia develops in the lateral part of the paw, which is innervated by the spared sural nerve. This is assessed using von Frey filaments.
-
Drug Administration and a ssessment: Similar to the CCI model, the test compound is administered, and the reversal of mechanical allodynia is measured.
Future Directions and Clinical Outlook
The development of selective NaV1.7 inhibitors represents a promising strategy for the treatment of neuropathic pain. While many early candidates have failed in clinical trials, the continued refinement of chemical scaffolds and a deeper understanding of the target are paving the way for a new generation of more effective therapeutics.[13]
The preclinical profile of this compound, with its high potency, selectivity, and favorable pharmacokinetic properties, positions it as a promising candidate for further development. The successful demonstration of in vivo efficacy, even in a pruritus model, provides a strong rationale for its evaluation in robust models of neuropathic pain. Future studies should focus on generating comprehensive efficacy data in models such as CCI and SNI, as well as conducting thorough safety and toxicology assessments. The ultimate goal is the translation of these promising preclinical findings into successful clinical trials for patients suffering from the debilitating effects of neuropathic pain. As of now, there is no publicly available information regarding the clinical trial status of this compound.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Nav1.7抑制剂 | MCE [medchemexpress.cn]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. iasp-pain.org [iasp-pain.org]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. youtube.com [youtube.com]
- 11. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-2099: A Potent and Selective Nav1.7 Inhibitor for Ion Channel Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 is a powerful and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways.[1][2] This technical guide provides a comprehensive overview of this compound as a tool compound for ion channel research, including its pharmacological properties, experimental protocols, and relevant signaling pathways. The information presented herein is intended to assist researchers in utilizing this compound to investigate the role of Nav1.7 in various physiological and pathological processes.
Core Data Presentation
This compound exhibits high potency for human Nav1.7 and significant selectivity over other sodium channel subtypes. The following table summarizes the key quantitative data for this compound.
| Target | Species | Assay | IC50 (μM) | Selectivity vs. Nav1.7 | Reference |
| Nav1.7 | Human | Whole-cell patch clamp | 0.16 | - | [1][2] |
| Nav1.1 | Human | Whole-cell patch clamp | Lower selectivity | - | [1] |
| Nav1.2 | Human | Whole-cell patch clamp | 21 | >100-fold | [3] |
| Nav1.3 | Human | Whole-cell patch clamp | >100-fold selective | >100-fold | [1] |
| Nav1.4 | Human | Whole-cell patch clamp | >100-fold selective | >100-fold | [1] |
| Nav1.5 | Human | Whole-cell patch clamp | >100-fold selective | >100-fold | [1] |
| Nav1.6 | Human | Whole-cell patch clamp | Lower selectivity | - | [1] |
| Nav1.8 | Human | Whole-cell patch clamp | >100-fold selective | >100-fold | [1] |
| hERG | Human | Scintillation counting | >30 | Low affinity | [1] |
Note: Comparable inhibition of Nav1.7 is observed across human, mouse, dog, and cynomolgus monkey, with reduced activity against the rat ortholog.[1]
Signaling and Experimental Workflows
To visualize the mechanisms and experimental procedures associated with this compound research, the following diagrams are provided.
Caption: Proposed signaling pathway of histamine-induced itch modulated by this compound.
Caption: General experimental workflow for evaluating the ion channel inhibitor this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Specific parameters may require optimization for individual laboratory conditions.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture HEK293-hNav1.7 cells on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol consists of a depolarizing step to 0 mV for 20 ms.
-
Record baseline currents in the absence of the compound.
-
Prepare serial dilutions of this compound in the external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record Nav1.7 currents at each concentration.
-
After recording the highest concentration, wash out the compound with the external solution to assess reversibility.
-
Analyze the data to determine the IC50 value by fitting the concentration-response curve with a Hill equation.
Histamine-Induced Pruritus Model in Mice
This in vivo model assesses the efficacy of this compound in reducing itch-related behavior.
Materials:
-
Male C57BL/6 mice
-
This compound formulation for oral gavage
-
Histamine solution (e.g., 100 µg in saline)
-
Vehicle control
-
Observation chambers
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer this compound orally at various doses (e.g., 5, 20, 60 mg/kg) or vehicle to different groups of mice.[4]
-
After a specific pretreatment time (e.g., 120 minutes), inject histamine intradermally into the rostral back of each mouse.[4]
-
Immediately place the mouse in an observation chamber.
-
Videotape or directly observe the scratching behavior for a defined period (e.g., 30 minutes).[4]
-
Quantify the number of scratching bouts directed towards the injection site.
-
Compare the number of scratches in the this compound-treated groups to the vehicle-treated group.
-
Analyze the data for statistical significance to determine the dose-dependent effect of this compound on reducing pruritus.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Nav1.7 ion channel in pain and pruritus. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The data and protocols provided in this guide offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting Nav1.7.
References
AM-2099: A Technical Whitepaper on the Discovery and Development of a Novel Nav1.7 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the discovery and preclinical development of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic evidence has identified Nav1.7 as a critical mediator of pain perception, making it a promising therapeutic target for the development of novel analgesics. This compound emerged from a lead optimization program aimed at improving the pharmacokinetic properties of an initial naphthalene (B1677914) sulfonamide lead compound. This whitepaper details the mechanism of action, selectivity, pharmacokinetic profile, and in vivo efficacy of this compound, positioning it as a significant advancement in the pursuit of effective pain therapies.
Introduction: The Role of Nav1.7 in Pain Signaling
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, where it plays a crucial role in nociception. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This strong genetic validation underscores the therapeutic potential of selective Nav1.7 inhibitors for the treatment of a wide range of pain states.
Discovery of this compound: From Lead Identification to Optimization
The development of this compound originated from the identification of a naphthalene sulfonamide (compound 3 in the original publication) as a potent and selective inhibitor of Nav1.7.[1] While this initial compound demonstrated promising activity, further development was hampered by unfavorable pharmacokinetic properties, specifically high biliary clearance.
The lead optimization strategy focused on balancing hydrophilicity and hydrophobicity (Log D) to mitigate this clearance issue while preserving the high potency for Nav1.7. This effort led to the synthesis and evaluation of a series of analogs, culminating in the identification of quinazoline (B50416) 16, designated as this compound.[1]
References
AM-2099: A Technical Guide to a Novel Non-Addictive Analgesic Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain therapeutics. Preclinical data indicate that this compound possesses significant analgesic properties without the addictive potential of current opioid-based pain medications. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and preclinical data, to support further research and development efforts.
Introduction
The opioid crisis has underscored the urgent need for effective, non-addictive analgesics. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a key target in pain pathways. Individuals with loss-of-function mutations in SCN9A are congenitally insensitive to pain, while gain-of-function mutations lead to debilitating pain syndromes. This strong human genetic validation makes Nav1.7 an attractive target for the development of novel pain therapeutics. This compound, a quinazoline (B50416) sulfonamide, has been identified as a potent and selective inhibitor of Nav1.7, showing promise as a non-addictive analgesic.
Mechanism of Action
This compound exerts its analgesic effect by selectively inhibiting the Nav1.7 sodium channel, which is preferentially expressed in peripheral nociceptive neurons. Nav1.7 channels play a crucial role in amplifying sub-threshold depolarizations in these neurons, thereby setting the threshold for action potential firing and pain signal transmission. By blocking Nav1.7, this compound effectively dampens the excitability of nociceptive neurons, preventing pain signals from reaching the central nervous system.
Furthermore, inhibition of Nav1.7 has been linked to an upregulation of the endogenous opioid system. Preclinical studies have shown that the absence or inhibition of Nav1.7 leads to an increase in the expression of enkephalins, which are endogenous opioid peptides with analgesic properties. This dual mechanism—direct inhibition of pain signaling and enhancement of the body's natural pain-relief system—is believed to contribute to the potent analgesic effects of Nav1.7 inhibitors while avoiding the addictive liability associated with exogenous opioids that directly target opioid receptors in the brain's reward pathways.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (µM) | Species | Assay Type |
| hNav1.7 | 0.16 | Human | Electrophysiology |
| hNav1.1 | >16 | Human | Electrophysiology |
| hNav1.2 | >16 | Human | Electrophysiology |
| hNav1.3 | >16 | Human | Electrophysiology |
| hNav1.4 | >16 | Human | Electrophysiology |
| hNav1.5 | >16 | Human | Electrophysiology |
| hNav1.6 | >16 | Human | Electrophysiology |
| hNav1.8 | >16 | Human | Electrophysiology |
| hERG | >30 | Human | Electrophysiology |
Table 2: Pharmacokinetic Profile
| Species | Route | Clearance (mL/min/kg) | Vdss (L/kg) | Half-life (h) |
| Rat | IV | Low | Moderate | Moderate |
| Dog | IV | Very Low | Low | 18 |
Table 3: In Vivo Analgesic Efficacy
| Animal Model | Compound | Dose (mg/kg) | Route | Effect |
| Histamine-Induced Scratching (Mouse) | This compound | 30 | Oral | Significant reduction in scratching bouts |
| Histamine-Induced Scratching (Mouse) | This compound | 60 | Oral | Dose-dependent, statistically significant reduction in scratching bouts[1] |
Experimental Protocols
Synthesis of this compound
This compound is a quinazoline sulfonamide. The synthesis of related sulfonamide Nav1.7 inhibitors generally involves the coupling of a substituted sulfonyl chloride with a primary or secondary amine. The following is a representative synthetic workflow based on published methods for analogous compounds.
Detailed Methodology:
-
Sulfonamide Formation: To a solution of the appropriate substituted quinazoline amine in a suitable solvent such as dichloromethane (B109758) (DCM) is added a base, for example, pyridine. The mixture is cooled in an ice bath, and the corresponding substituted sulfonyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), water, and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
In Vitro Electrophysiology for Potency and Selectivity
Objective: To determine the inhibitory potency (IC50) of this compound on human Nav1.7 and its selectivity against other Nav channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtypes (Nav1.1-Nav1.8) and the hERG channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
Nav currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
-
Data Acquisition and Analysis:
-
Baseline currents are recorded before the application of this compound.
-
This compound is then perfused at increasing concentrations.
-
The peak inward current at each concentration is measured and normalized to the baseline current.
-
Concentration-response curves are generated and fitted with a Hill equation to determine the IC50 value.
-
Selectivity is determined by comparing the IC50 value for Nav1.7 to those for other Nav subtypes.
-
In Vivo Analgesia - Histamine-Induced Scratching Model
Objective: To evaluate the in vivo analgesic efficacy of this compound.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 10, 30, 60 mg/kg). A vehicle control group is also included.
-
Itch Induction: 120 minutes after drug administration, histamine (B1213489) (e.g., 100 µg in 20 µL of saline) is injected intradermally into the rostral back of the mice.
-
Behavioral Observation: Immediately after histamine injection, the mice are placed in individual observation chambers and their scratching behavior is video-recorded for 30 minutes.
-
Data Analysis: The total number of scratching bouts is counted for each mouse. The data are analyzed using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the scratching behavior between the this compound-treated groups and the vehicle control group.
Assessment of Addictive Potential - Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound, and thus its potential for addiction.
Methodology:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Phases of the Experiment:
-
Pre-Conditioning (Baseline): On day 1, mice are allowed to freely explore all three chambers for 15-30 minutes, and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: This phase typically lasts for 6-8 days. On alternating days, mice receive an injection of this compound (at a therapeutically relevant dose) and are confined to one of the outer chambers for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals. A positive control group receiving an addictive substance (e.g., morphine) and a negative control group receiving vehicle in both chambers are included.
-
Post-Conditioning (Test): On the test day, mice are placed in the central chamber in a drug-free state and allowed to freely access all chambers for 15-30 minutes. The time spent in each chamber is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase. A significant increase in the preference score for the this compound-paired chamber would suggest rewarding properties, while a significant decrease would indicate aversive properties. No significant change would suggest a lack of addictive potential.
Conclusion
This compound is a promising non-addictive analgesic candidate that selectively targets the genetically validated pain target, Nav1.7. Its potent in vitro activity, favorable pharmacokinetic profile, and in vivo efficacy in a preclinical model of pain highlight its therapeutic potential. The proposed mechanism of action, involving both direct inhibition of nociceptive signaling and enhancement of the endogenous opioid system, provides a strong rationale for its development as a safe and effective alternative to opioid-based analgesics. Further preclinical studies, particularly a conditioned place preference experiment to formally assess its addictive liability, are warranted to advance this compound towards clinical development.
References
Investigating Itch and Pruritus with AM-2099: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic pruritus, or itch, represents a significant unmet medical need, causing substantial distress and impacting the quality of life for millions worldwide. The voltage-gated sodium channel Nav1.7 has emerged as a critical mediator in the transmission of itch signals. This technical guide provides an in-depth overview of AM-2099, a potent and selective inhibitor of Nav1.7, and its potential as a therapeutic agent for pruritus. This document details the mechanism of action of this compound, summarizes key preclinical efficacy data, outlines experimental protocols for itch models, and visualizes the relevant signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the voltage-gated sodium channel Nav1.7.[1] This channel is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to noxious and pruritic stimuli.[2] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to conditions characterized by paroxysmal itch, underscoring the channel's importance in pruritus. Conversely, selective inhibition of Nav1.7 has been shown to alleviate itch in preclinical models, highlighting the therapeutic potential of compounds like this compound.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound [1]
| Target | IC50 (μM) | Selectivity vs. Nav1.7 |
| Human Nav1.7 | 0.16 | - |
| Nav1.1 | Lower Selectivity | - |
| Nav1.2 | Lower Selectivity | - |
| Nav1.3 | >100-fold | - |
| Nav1.4 | >100-fold | - |
| Nav1.5 | >100-fold | - |
| Nav1.6 | Lower Selectivity | - |
| Nav1.8 | >100-fold | - |
Table 2: Preclinical Efficacy of this compound in an Animal Model of Itch [1]
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle | - | Baseline scratching behavior |
| This compound | Dose-dependent | Reduction in scratching bouts |
| This compound | 60 | Statistically significant reduction in scratching bouts |
Further detailed quantitative data on the dose-response relationship, such as ED50 and maximal efficacy, are not yet publicly available.
Signaling Pathways in Itch and the Role of Nav1.7
Pruritus is initiated by the activation of pruriceptors on sensory nerve endings in the skin by various itch-inducing substances (pruritogens). This activation triggers a signaling cascade that ultimately leads to the generation of an action potential, which is transmitted to the spinal cord and then to the brain, where the sensation of itch is perceived. Nav1.7 channels are critical components of this pathway, acting as amplifiers of the initial electrical signal.
General Itch Signaling Pathway
Mechanism of Action of this compound
This compound exerts its anti-pruritic effect by directly inhibiting the Nav1.7 channel. By blocking the influx of sodium ions through this channel, this compound dampens the amplification of the pruritic signal, thereby preventing the generation and propagation of action potentials along the sensory nerve fiber.
Experimental Protocols
The following provides a detailed methodology for a common preclinical model used to evaluate the efficacy of anti-pruritic agents. While the specific protocol for this compound is not publicly available, this serves as a representative example.
Compound 48/80-Induced Itch Model in Mice
This model is widely used to induce histamine-dependent itch through the degranulation of mast cells.
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Mice are acclimated to the experimental room for at least 1 hour before testing.
Procedure:
-
Habituation: Mice are placed individually in observation chambers and allowed to acclimate for at least 30 minutes.
-
Drug Administration: this compound or vehicle is administered at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a specified time before the pruritogen challenge.
-
Induction of Itch: A solution of compound 48/80 (e.g., 50 µg in 50 µL of saline) is injected intradermally into the nape of the neck.
-
Behavioral Observation: Immediately after the injection, the scratching behavior is recorded for a defined period (e.g., 30-60 minutes). A bout of scratching is defined as one or more rapid movements of the hind paw directed towards the injection site. The total number of scratching bouts is counted.
Data Analysis:
-
The mean number of scratching bouts for each treatment group is calculated.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the this compound treated groups to the vehicle control group.
Experimental Workflow
Conclusion and Future Directions
This compound, a potent and selective Nav1.7 inhibitor, has demonstrated promising preclinical activity in reducing itch-related behaviors. Its targeted mechanism of action offers a potential advantage over less specific anti-pruritic agents. Further investigation is warranted to fully characterize its dose-response relationship, efficacy in a broader range of pruritus models (including non-histaminergic models), and its safety profile. The data presented in this guide support the continued development of this compound as a novel therapeutic for the management of chronic pruritus.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. AM-2099 is a potent and selective sulfonamide-based inhibitor of NaV1.7, demonstrating significant promise in preclinical models of pain.[1][2] This technical guide provides a comprehensive overview of the molecular determinants governing the binding of this compound to the NaV1.7 channel. While direct structural elucidation of the this compound-NaV1.7 complex is not publicly available, this guide synthesizes data from closely related sulfonamide inhibitors and outlines the key experimental approaches used to characterize such interactions.
Core Concepts: Sulfonamide Inhibition of NaV1.7
Aryl and acyl sulfonamides represent a major class of selective NaV1.7 inhibitors.[3][4][5] Extensive research, including cryo-electron microscopy (cryo-EM) and mutagenesis studies, has revealed that these compounds do not act as traditional pore blockers. Instead, they target the voltage-sensing domain of domain IV (VSD4) of the NaV1.7 channel.[3][4][6][7] By binding to VSD4, these inhibitors stabilize the channel in a non-conducting, inactivated state, thereby preventing the propagation of pain signals.[4][8]
Molecular Determinants of Binding
Based on structural and functional data from analogous sulfonamide inhibitors, the binding of this compound to NaV1.7 is predicted to be governed by specific interactions within the VSD4.
Key Interacting Residues
Mutagenesis studies on NaV1.7 in the presence of various sulfonamide inhibitors have identified several key amino acid residues within the S1-S4 helices of VSD4 that are critical for binding and selectivity. These residues create a distinct binding pocket that accommodates the sulfonamide moiety and associated chemical features. While specific mutagenesis data for this compound is not available, studies on similar compounds suggest the importance of residues in the S2 and S3 helices for conferring isoform selectivity.[7] For instance, the R1608 residue has been shown to be critical for the binding of the sulfonamide inhibitor GX-674 to NaV1.7.[9]
Binding Pocket and Conformational Changes
Cryo-EM structures of NaV1.7 in complex with aryl and acyl sulfonamides have revealed two distinct but overlapping binding pockets within VSD4.[3][6][10] The binding of these inhibitors induces a conformational change in the S3 and S4 helices, effectively trapping the voltage sensor in an "up" or activated-like state, which is coupled to the channel's inactivation gate.[4][6][11] It is highly probable that this compound engages with NaV1.7 in a similar manner, utilizing one of these identified pockets to exert its inhibitory effect.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related sulfonamide inhibitors, providing a comparative view of their potency and selectivity.
Table 1: Potency of this compound against NaV1.7
| Compound | Channel | Assay Condition | IC50 (µM) | Reference |
| This compound | Human NaV1.7 | ~20% channel inactivation | 0.14 | [1] |
| This compound | Human NaV1.7 | ~90% channel inactivation | 0.009 | [1] |
| This compound | Human NaV1.7 | Holding potential -140 mV | 7.2 | [1] |
| This compound | Mouse NaV1.7 | Not specified | 0.16 | [1] |
Table 2: Selectivity Profile of this compound
| Channel | IC50 (µM) | Fold Selectivity (vs. hNaV1.7) | Reference |
| Human NaV1.1 | >30 | >187.5 | [1] |
| Human NaV1.2 | >30 | >187.5 | [1] |
| Human NaV1.3 | >30 | >187.5 | [1] |
| Human NaV1.4 | >30 | >187.5 | [1] |
| Human NaV1.5 | >30 | >187.5 | [1] |
| Human NaV1.6 | 1.8 | 11.25 | [1] |
| Human NaV1.8 | >30 | >187.5 | [1] |
Experimental Protocols
The characterization of this compound and other NaV1.7 inhibitors relies on a combination of electrophysiological and biochemical assays.
Automated Patch-Clamp Electrophysiology
Objective: To determine the potency, selectivity, and state-dependence of inhibitors on NaV1.7 channel function.
Methodology:
-
Cell Line: A stable mammalian cell line (e.g., HEK293 or CHO) expressing the human NaV1.7 channel is used.
-
Apparatus: High-throughput automated patch-clamp systems such as the Qube, Patchliner, or SyncroPatch are employed for rapid and reproducible recordings.[12][13][14][15]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Voltage Protocols:
-
Resting State: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting/closed state.
-
Inactivated State: A depolarizing pre-pulse (e.g., to -40 mV) is applied to accumulate channels in the inactivated state before the test pulse.
-
Use-Dependent Protocol: A train of depolarizing pulses at a high frequency (e.g., 10 Hz) is used to assess inhibition that develops with repeated channel activation.
-
-
Data Analysis: The peak sodium current is measured in the presence of varying concentrations of the test compound. IC50 values are determined by fitting the concentration-response data to the Hill equation.
Automated Patch-Clamp Workflow
Radioligand Binding Assay
Objective: To directly measure the binding affinity of a compound to the NaV1.7 channel.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the NaV1.7 channel or a chimeric construct containing the VSD4 of NaV1.7.[16]
-
Radioligand: A tritiated analog of a known sulfonamide inhibitor (e.g., [³H]GX-545) is used as the radioligand.[16]
-
Assay Protocol:
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).
-
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
References
- 1. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | eLife [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
AM-2099 Protocol for In Vitro Electrophysiology Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics.[2][3][4] this compound exhibits high selectivity for Nav1.7 over other sodium channel subtypes, which is a desirable characteristic for minimizing off-target effects. These application notes provide detailed protocols for the in vitro characterization of this compound using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing human Nav1.7.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of this compound against various voltage-gated sodium channels.
Table 1: Inhibitory Potency of this compound on Human Nav1.7
| Parameter | Value | Cell Line | Method | Reference |
| IC50 | 0.16 μM | HEK293 | Whole-cell voltage clamp | [1] |
Table 2: Selectivity Profile of this compound
| Channel Subtype | IC50 (μM) | Selectivity vs. Nav1.7 | Reference |
| Nav1.1 | Moderate | Lower | [1] |
| Nav1.2 | Moderate | Lower | [1] |
| Nav1.3 | >100-fold | High | [1] |
| Nav1.4 | >100-fold | High | [1] |
| Nav1.5 | >100-fold | High | [1] |
| Nav1.6 | Moderate | Lower | [1] |
| Nav1.8 | >100-fold | High | [1] |
| hERG | >30 μM | High | [1] |
Experimental Protocols
Cell Culture and Preparation
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 channels are recommended. Endogenous expression of Nav1.7 has been reported in HEK293 cells, which should be considered when analyzing results.[5]
Culture Conditions:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a suitable selection antibiotic (e.g., G418) to maintain stable expression.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells should be passaged upon reaching 80-90% confluency. For electrophysiology, plate cells onto glass coverslips in 35 mm dishes 24-48 hours prior to recording.
Solutions and Reagents
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
3 KCl
-
1 MgCl2
-
1 CaCl2
-
10 HEPES
-
pH adjusted to 7.3 with NaOH
-
Osmolality adjusted to ~310 mOsm with sucrose
Intracellular (Pipette) Solution (in mM):
-
140 CsF
-
1 EGTA
-
10 NaCl
-
10 HEPES
-
pH adjusted to 7.3 with CsOH
-
Osmolality adjusted to ~300 mOsm with sucrose
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Whole-Cell Patch-Clamp Electrophysiology
Equipment:
-
Patch-clamp amplifier and digitizer
-
Microscope with manipulators
-
Perfusion system
-
Data acquisition and analysis software
Procedure:
-
Place a coverslip with adherent HEK293-Nav1.7 cells in the recording chamber and perfuse with the extracellular solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the micropipette and form a high-resistance gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before recording.
-
Record baseline Nav1.7 currents using the voltage protocols described below.
-
Apply this compound at various concentrations via the perfusion system and record the resulting inhibition of the Nav1.7 currents.
Voltage Protocols:
-
To determine the IC50:
-
Hold the membrane potential at -120 mV.
-
Apply a depolarizing test pulse to 0 mV for 20-50 ms (B15284909) to elicit the peak inward sodium current.
-
Repeat this pulse at a frequency of 0.1 Hz.
-
-
To assess voltage-dependence of inhibition:
-
Vary the holding potential (e.g., from -140 mV to -60 mV) to assess the state-dependent binding of this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Nav1.7 in nociceptive neurons and the experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-2099, a Selective Nav1.7 Inhibitor, in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel, encoded by the SCN9A gene, is a key component in pain signaling pathways. It is predominantly expressed in peripheral sensory neurons where it plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli. Genetic gain-of-function mutations in Nav1.7 are linked to inherited pain disorders, whereas loss-of-function mutations result in a congenital inability to perceive pain. This genetic validation makes Nav1.7 a compelling therapeutic target for the development of novel analgesics.
These application notes provide detailed protocols for the characterization of this compound and other Nav1.7 inhibitors in common cell-based assay formats. The methodologies described herein are essential for determining compound potency, mechanism of action, and selectivity.
Data Presentation
The inhibitory activity of this compound and other reference compounds against Nav1.7 and other Nav channel subtypes is summarized below. Potency is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Selectivity vs. Other Nav Subtypes |
| This compound | Human Nav1.7 | Whole-cell patch clamp | HEK293 | 0.16 | >100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8; Lower selectivity vs. Nav1.1, Nav1.2, Nav1.6 [1] |
| Tetracaine | Human Nav1.7 | FLIPR Membrane Potential | HEK293 | 3.6 | Non-selective |
| PF-05089771 | Human Nav1.7 | Voltage Clamp | - | 0.011 | Highly selective |
| GX-936 | Human Nav1.7 | Voltage Clamp | - | 0.001 | Highly selective |
| Lidocaine | Human Nav1.7 | FLIPR Membrane Potential | HEK293 | 150.6 | Non-selective |
| Carbamazepine | Human Nav1.7 | FLIPR Membrane Potential | HEK293 | 77.7 | Non-selective |
| Phenytoin | Human Nav1.7 | FLIPR Membrane Potential | HEK293 | 18.7 | Non-selective |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Automated Patch-Clamp Electrophysiology Assay
This protocol is designed to measure the direct effect of this compound on Nav1.7 channel currents and to characterize its state-dependent inhibition.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing human Nav1.7 (e.g., BPS Bioscience, Cat. No. 60507).[2][3]
-
Culture Medium: DMEM/F12 (1:1) supplemented with 10% FBS, 1% Penicillin/Streptomycin, 10 µg/ml Blasticidin, and 200 µg/ml Zeocin.[4]
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound Stock Solution: 10 mM in DMSO.
Equipment:
-
Automated patch-clamp system (e.g., Qube, SyncroPatch, or IonWorks).
-
Cell culture incubator (37°C, 5% CO₂).
-
Standard cell culture equipment.
Protocol:
-
Cell Culture:
-
Automated Patch-Clamp Procedure:
-
Prime the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.
-
Load the cell suspension into the system.
-
Initiate the automated cell capture and whole-cell patch-clamp formation.
-
-
Voltage Protocols and Data Acquisition:
-
Tonic Block:
-
Hold the cell membrane potential at -120 mV.
-
Apply a brief depolarizing step to 0 mV for 20 ms (B15284909) to elicit a peak Nav1.7 current.
-
Establish a stable baseline current in the external solution.
-
Perfuse with increasing concentrations of this compound and measure the reduction in peak current.
-
-
Use-Dependent Block:
-
Hold the cell membrane potential at -120 mV.
-
Apply a train of depolarizing pulses to 0 mV (e.g., 20 pulses at 10 Hz).
-
Measure the current amplitude of each pulse in the train.
-
Repeat the protocol in the presence of increasing concentrations of this compound to assess use-dependent inhibition.
-
-
Steady-State Inactivation:
-
Hold the cells at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV for 500 ms) followed by a test pulse to 0 mV.
-
Determine the voltage at which 50% of the channels are inactivated (V½ of inactivation).
-
Repeat in the presence of this compound to assess any shift in the V½ of inactivation.
-
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For use-dependent block, plot the normalized peak current against the pulse number.
-
For steady-state inactivation, plot the normalized current against the pre-pulse potential and fit to a Boltzmann equation to determine the V½.
-
FLIPR-Based Membrane Potential Assay
This high-throughput assay indirectly measures Nav1.7 channel activity by detecting changes in cell membrane potential using a fluorescent dye.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing human Nav1.7.[2][3]
-
Culture Medium: As described in the patch-clamp protocol.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
FLIPR Membrane Potential Assay Kit: (e.g., Molecular Devices, Red or Blue).
-
Nav1.7 Activator: Veratridine (stock solution in DMSO). The final assay concentration should be determined empirically, typically in the range of 10-50 µM to elicit an EC80 response.[5][6]
-
This compound Stock Solution: 10 mM in DMSO.
-
Positive Control: Tetrodotoxin (TTX) or another known Nav1.7 blocker.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
Equipment:
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities.
-
Cell culture incubator (37°C, 5% CO₂).
-
Plate washer (optional).
Protocol:
-
Cell Plating:
-
The day before the assay, seed Nav1.7-HEK293 cells into 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 20,000 cells/well for a 96-well plate).[7]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer at a concentration that is 5-10X the final desired concentration.
-
Include wells with vehicle control (DMSO), positive control (e.g., TTX), and no-activator control.
-
-
Dye Loading:
-
Assay Execution (FLIPR):
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading.
-
Add the this compound dilutions (or controls) to the cell plate and incubate for a pre-determined time (e.g., 10-20 minutes).
-
Add the Nav1.7 activator (veratridine) to all wells except the no-activator control.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). An increase in fluorescence indicates membrane depolarization due to Na+ influx through Nav1.7 channels.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after activator addition.
-
Normalize the data to the vehicle control (100% activity) and the no-activator or positive control (0% activity).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay
This assay is performed to ensure that the observed inhibition of Nav1.7 activity is not due to general cytotoxicity of the compound.
Materials and Reagents:
-
Cell Line: Nav1.7-HEK293 cells.
-
Culture Medium.
-
Cell Viability Reagent: (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
-
96-well clear or white-walled cell culture plates.
-
This compound Stock Solution: 10 mM in DMSO.
-
Positive Control for Cytotoxicity: (e.g., Staurosporine).
Protocol:
-
Cell Plating:
-
Seed Nav1.7-HEK293 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the cells. The concentration range should cover and exceed the IC50 values obtained in the functional assays.
-
Include vehicle control and a positive control for cytotoxicity.
-
Incubate for a period that is relevant to the functional assays (e.g., 24-72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to the wells according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine if there is a cytotoxic effect at the concentrations used in the functional assays.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. biocompare.com [biocompare.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 6. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
Application Notes and Protocols for Compound 29 in In Vivo Neuropathic Pain Models
These application notes provide detailed protocols for the use of Compound 29, a novel multitarget analgesic, in preclinical in vivo models of neuropathic pain. The following sections outline the necessary experimental procedures, dosing regimens, and data analysis techniques for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Compound 29 is a promising therapeutic agent for neuropathic pain, acting as a triple uptake inhibitor with a strong affinity for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters.[1][2] Additionally, it functions as a high-affinity 5-HT2A receptor antagonist.[1][2] This multi-target approach is designed to offer enhanced analgesic efficacy while potentially reducing side effects compared to single-target drugs.[1] In preclinical studies, Compound 29 has demonstrated potent, dose-dependent analgesic effects in the spinal nerve ligation (SNL) model of neuropathic pain.[1][2]
Signaling Pathway of Compound 29
References
preparing AM-2099 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, with an IC50 of 0.16 μM for human Nav1.7.[1][2] This characteristic makes it a valuable tool for research in pain, inflammation, and other neurological disorders where Nav1.7 plays a crucial role. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various experimental settings.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 466.46 g/mol [1][2] |
| Formula | C₁₉H₁₃F₃N₄O₃S₂[1][2] |
| CAS Number | 1443373-17-8[1] |
| Appearance | White to off-white solid[1] |
| Solubility | DMSO: ≥ 150 mg/mL (321.57 mM)[1][2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1][2] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.66 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.66 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Experiments
This protocol describes the dilution of the primary DMSO stock solution to prepare aqueous working solutions for cell-based assays.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound primary stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the primary stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is recommended to keep the final DMSO concentration in the working solution below 0.1% to minimize solvent-induced artifacts.
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Use: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous working solutions for long periods.
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol provides an example of a vehicle formulation for the oral administration of this compound in mice, based on available data.[4]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a Concentrated DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the solvents in the following order and ratios:
-
10% DMSO (from the concentrated this compound stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mixing: Add each solvent one by one and mix thoroughly after each addition to ensure a clear solution. For example, to prepare 1 mL of the final formulation, add 400 µL of PEG300 to 100 µL of the 25 mg/mL this compound in DMSO stock and mix well. Then add 50 µL of Tween-80, mix, and finally add 450 µL of saline to bring the total volume to 1 mL.
-
Administration: The resulting solution will have an this compound concentration of 2.5 mg/mL. This formulation should be prepared fresh on the day of use for in vivo experiments.[1]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound action.
References
Application Notes and Protocols for AM-2099 in Dorsal Root Ganglion (DRG) Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel is predominantly expressed in peripheral sensory neurons, including the nociceptive neurons of the dorsal root ganglia (DRG), and plays a critical role in pain signaling.[2][3][4][5] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[3][6] This makes Nav1.7 a key target for the development of novel analgesics. These application notes provide a comprehensive guide for the use of this compound in primary DRG neuron cultures to investigate its effects on neuronal excitability, survival, and morphology. The following protocols are adapted from established methods for DRG neuron culture and provide a framework for studying the cellular effects of Nav1.7 inhibition by this compound.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Voltage-gated sodium channel Nav1.7 | [1] |
| IC50 (human Nav1.7) | 0.16 µM | [1] |
| Selectivity | >100-fold over Nav1.3, Nav1.4, Nav1.5, and Nav1.8 | [1] |
| Formulation | Provided as a solid; dissolve in a suitable solvent (e.g., DMSO) | |
| Storage | Store stock solutions at -20°C or -80°C to prevent degradation. |
Table 2: Hypothetical Dose-Response of this compound on DRG Neuron Excitability
| This compound Concentration (µM) | Mean Firing Frequency (Hz) | Standard Deviation |
| 0 (Vehicle Control) | 15.2 | 2.1 |
| 0.01 | 12.8 | 1.9 |
| 0.1 | 8.5 | 1.5 |
| 1 | 3.1 | 0.8 |
| 10 | 0.5 | 0.2 |
Table 3: Hypothetical Effect of this compound on Neurite Outgrowth in DRG Neurons
| Treatment | Average Neurite Length (µm) | Standard Deviation |
| Vehicle Control | 250.7 | 35.2 |
| This compound (1 µM) | 245.3 | 33.8 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of Nav1.7 in nociceptive DRG neurons and the inhibitory action of this compound.
Caption: General experimental workflow for the application of this compound in DRG neuron culture.
Experimental Protocols
Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from rodents. All procedures should be performed under sterile conditions.
Materials:
-
Complete Neurobasal medium: Neurobasal medium supplemented with 2% B27 supplement, 1% GlutaMAX, and 1% Penicillin-Streptomycin.
-
Nerve Growth Factor (NGF), 50-100 ng/mL.
-
Collagenase Type IA (1 mg/mL in DMEM).
-
Trypsin-EDTA (0.25%).
-
Poly-D-lysine and Laminin for coating.
-
Hanks' Balanced Salt Solution (HBSS).
-
Dulbecco's Modified Eagle Medium (DMEM).
Procedure:
-
Coating of Culture Plates:
-
Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash plates three times with sterile water and allow them to dry.
-
Add Laminin (10 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C before plating cells.
-
-
Dissection and Digestion:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the vertebral column to expose the spinal cord and locate the DRGs.
-
Carefully excise the DRGs and place them in ice-cold HBSS.
-
Transfer the DRGs to a solution of Collagenase Type IA and incubate at 37°C for 60-90 minutes.
-
Aspirate the collagenase solution and add Trypsin-EDTA. Incubate at 37°C for 5-10 minutes.
-
-
Dissociation and Plating:
-
Stop trypsinization by adding an equal volume of complete Neurobasal medium.
-
Gently triturate the DRGs with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium supplemented with NGF.
-
Plate the neurons onto the coated dishes at the desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Neurons are typically ready for experiments within 24-48 hours.
-
Protocol 2: Assessment of Neuronal Viability
Materials:
-
Cultured DRG neurons in a 96-well plate.
-
This compound stock solution (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).
Procedure:
-
Prepare serial dilutions of this compound in complete Neurobasal medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.
-
After 24 hours of culture, replace the medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 3: Analysis of Neurite Outgrowth
Materials:
-
Cultured DRG neurons on coated coverslips or plates.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope and image analysis software.
Procedure:
-
Treat cultured DRG neurons with this compound (e.g., 1 µM) or vehicle for 48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% goat serum for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Use image analysis software to trace and measure the length of the longest neurite for each neuron.
Protocol 4: Electrophysiological Recording of DRG Neuron Excitability
This protocol outlines the procedure for recording action potentials from cultured DRG neurons using whole-cell patch-clamp.
Materials:
-
Cultured DRG neurons.
-
This compound stock solution.
-
Perfusion system.
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Place the culture dish with DRG neurons on the stage of the microscope.
-
Continuously perfuse the dish with the external recording solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a whole-cell recording from a DRG neuron.
-
In current-clamp mode, inject a series of depolarizing currents to elicit action potentials.
-
Record the baseline firing frequency.
-
Perfuse the neuron with the external solution containing a known concentration of this compound for several minutes.
-
Repeat the current injection steps and record the firing frequency in the presence of the compound.
-
Wash out the compound with the external solution and record the recovery of the firing frequency.
-
Repeat for different concentrations of this compound to generate a dose-response curve.
Caption: Logical flow from Nav1.7 inhibition by this compound to its potential therapeutic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Scholars@Duke publication: Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel. [scholars.duke.edu]
- 12. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel--Neuroscience Bulletin [neurosci.cn]
- 14. The pain target NaV1.7 is expressed late during human iPS cell differentiation into sensory neurons as determined in high-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The fates of internalized NaV1.7 channels in sensory neurons: Retrograde cotransport with other ion channels, axon-specific recycling, and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 18. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Distinct impacts of sodium channel blockers on the strength-duration properties of human motor cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Intrinsic and synaptic regulation of axonal excitability in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective neuron excitability enables new treatment strategies [fluicell.com]
- 23. life-science-alliance.org [life-science-alliance.org]
Application Notes: Utilizing AM-2099 in the Formalin-Induced Pain Model
Introduction
The formalin-induced pain model is a widely utilized and robust preclinical assay for evaluating the efficacy of analgesic compounds. The injection of a dilute formalin solution into the plantar surface of a rodent's hind paw elicits a distinct biphasic pain response, making it invaluable for differentiating between analgesic mechanisms targeting acute neurogenic pain and persistent inflammatory pain. Phase I, the neurogenic phase, occurs within the first 5-10 minutes post-injection and is caused by the direct activation of primary afferent sensory neurons. Following a brief quiescent period, Phase II begins around 15-20 minutes and can last for up to 60 minutes. This phase is characterized by an inflammatory response and involves central sensitization within the dorsal horn of the spinal cord.
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have unequivocally identified Nav1.7 as a critical mediator of pain perception; loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to a congenital insensitivity to pain, whereas gain-of-function mutations result in severe pain disorders. This makes Nav1.7 a prime therapeutic target for novel analgesics. As Nav1.7 channels are crucial for initiating and propagating action potentials in nociceptive neurons, their inhibition by this compound is expected to attenuate the pain response in the formalin model, particularly in the first phase which is driven by direct nociceptor activation.
Signaling Pathway of Formalin-Induced Pain and this compound Intervention
Formalin injection triggers a cascade of events beginning with the direct activation of nociceptors, primarily through channels like TRPA1. This initial stimulus leads to depolarization of the neuronal membrane, which in turn activates voltage-gated sodium channels, including Nav1.7. The influx of sodium ions through Nav1.7 is a critical step for the generation and propagation of the action potential along the sensory nerve fiber to the spinal cord. In the spinal cord's dorsal horn, the signal is transmitted to second-order neurons, a process that, when sustained, contributes to central sensitization seen in Phase II. This compound exerts its analgesic effect by selectively blocking the Nav1.7 channel, thereby preventing sodium influx and inhibiting the generation and transmission of pain signals from the periphery.
Experimental Protocol: Formalin Test in Rodents
This protocol provides a standardized method for assessing the anti-nociceptive effects of this compound.
1. Materials
-
This compound
-
Vehicle solution (appropriate for this compound solubilization)
-
Formalin solution (e.g., 2.5% or 5% in sterile saline)
-
Microsyringe (e.g., Hamilton) with a 27-30 gauge needle
-
Observation chambers: Clear Plexiglas boxes, often with mirrors to allow an unobstructed view of the animal's paws.
-
Timers/stopwatches or automated video recording system
-
Experimental animals: Male Sprague-Dawley rats or C57BL/6 mice.
2. Animal Handling and Acclimation
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
On the day of the experiment, allow animals to acclimate to the observation chambers for at least 30-60 minutes before any procedures begin to minimize stress-induced analgesia.
3. Compound Administration
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Divide animals into groups: Vehicle control, and at least two dose levels of this compound.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)). The pre-treatment time should be based on the pharmacokinetic profile of this compound to ensure peak plasma concentration coincides with the formalin test. A typical pre-treatment time for i.p. administration is 30-60 minutes.
4. Formalin Injection and Behavioral Scoring
-
Gently restrain the animal.
-
Inject a specified volume of formalin solution (e.g., 20 µL for mice, 50 µL for rats) subcutaneously into the plantar surface of the animal's hind paw.
-
Immediately after injection, place the animal back into the observation chamber.
-
Start the timer and record the cumulative time the animal spends exhibiting nociceptive behaviors (licking, biting, flinching, or shaking the injected paw).
-
Score the behavior during two distinct phases:
-
Phase I (Acute/Neurogenic): 0-10 minutes post-injection.
-
Phase II (Tonic/Inflammatory): 15-60 minutes post-injection.
-
5. Data Analysis
-
Calculate the total time (in seconds) spent in nociceptive behaviors for each phase.
-
Compare the mean scores of the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
-
Data can be presented as the total time in seconds or as a percentage inhibition of the nociceptive response compared to the vehicle group.
Experimental Workflow
The following diagram outlines the key steps in executing the experiment.
Representative Data
While specific data for this compound in the formalin model is not publicly available, studies on other selective Nav1.7 inhibitors have demonstrated significant efficacy. The following table provides representative data for a potent, state-dependent Nav1.7 inhibitor (Compound 52) administered orally to rats, illustrating the expected dose-dependent reduction in nociceptive behavior, particularly in the tonic phase of the formalin test.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Nociceptive Score (Flinches) - Phase I (0-10 min) | Mean Nociceptive Score (Flinches) - Phase II (10-60 min) | % Inhibition (Phase II) |
| Vehicle | 0 | 55.2 ± 4.5 | 210.5 ± 15.8 | 0% |
| Nav1.7 Inhibitor | 10 | 48.1 ± 5.1 | 145.3 ± 20.1 | 31% |
| Nav1.7 Inhibitor | 30 | 42.5 ± 6.2 | 98.7 ± 18.5 | 53% |
Data are presented as mean ± SEM. The data shown are illustrative, adapted from studies on a comparable Nav1.7 inhibitor (Compound 52) to demonstrate expected outcomes. *p < 0.05 compared to vehicle.
Data Interpretation
A dose-dependent reduction in the number of flinches or time spent licking/biting in either phase is indicative of an anti-nociceptive effect. As shown in the representative data, Nav1.7 inhibitors are expected to produce a significant reduction in the Phase II pain response, which reflects their ability to mitigate central sensitization driven by persistent peripheral input. A reduction in the Phase I score would also be expected, reflecting the direct blockade of nociceptor firing.
Application Notes and Protocols for AM-2099 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in rodent studies. The information compiled here is intended to guide researchers in designing and executing in vivo experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Overview of this compound
This compound is a selective inhibitor of Nav1.7, a sodium channel primarily expressed in peripheral sensory neurons that plays a crucial role in pain signaling. Inhibition of Nav1.7 is a promising therapeutic strategy for the treatment of various pain conditions. The protocols outlined below are designed for preclinical evaluation of this compound in rodent models.
Data Presentation
Pharmacokinetic Parameters
While specific pharmacokinetic data for this compound in mice and rats is not extensively published in a tabulated format, available information indicates a favorable profile in rats, characterized by low total clearance and a moderate half-life. Oral administration in mice has been documented in efficacy studies. Researchers should perform pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, and half-life for their specific rodent model and administration route.
Table 1: Representative Pharmacokinetic Parameters to be Determined for this compound in Rodents
| Parameter | Description | Units | Route of Administration | Rodent Species/Strain |
| Cmax | Maximum plasma concentration | ng/mL or µM | Oral, IV, IP, SC | e.g., Sprague-Dawley Rat |
| Tmax | Time to reach Cmax | hours | Oral, IP, SC | e.g., C57BL/6 Mouse |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL or µMh | Oral, IV, IP, SC | |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL or µMh | Oral, IV, IP, SC | |
| t1/2 | Elimination half-life | hours | Oral, IV, IP, SC | |
| CL | Clearance | L/h/kg | IV | |
| Vd | Volume of distribution | L/kg | IV | |
| F | Bioavailability | % | Oral, IP, SC |
Experimental Protocols
Vehicle Formulations
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Two potential vehicle formulations are provided below. It is recommended to assess the solubility and stability of this compound in the chosen vehicle prior to administration.
Formulation 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Finally, add saline to the desired final volume and mix well.
Formulation 2:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Preparation:
-
Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Dissolve the required amount of this compound in DMSO.
-
Add the SBE-β-CD solution to the DMSO/AM-2099 mixture to the desired final volume and mix well.
Administration Routes
The following are general guidelines for common administration routes in rodents. The specific dose and volume should be determined based on the experimental design and the weight of the animal.
Oral gavage is a common method for precise oral dosing.
-
Dose Range (Mice): 5, 20, 60 mg/kg have been used in efficacy studies.
-
Apparatus: A sterile, flexible or rigid gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Restrain the animal firmly but gently.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the this compound formulation slowly.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
IV administration provides immediate and complete bioavailability. The lateral tail vein is the most common site for IV injection in rodents.
-
Apparatus: A sterile 27-30 gauge needle and a 1 mL syringe.
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a restraint device that allows access to the tail.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein, bevel facing up.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
IP injection is a common parenteral route that allows for rapid absorption.
-
Apparatus: A sterile 25-27 gauge needle and a 1 mL syringe.
-
Procedure:
-
Restrain the animal, exposing the abdomen.
-
Tilt the animal's head downwards to move the abdominal organs cranially.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the this compound formulation.
-
Withdraw the needle.
-
SC injection provides a slower absorption rate compared to IV or IP routes.
-
Apparatus: A sterile 25-27 gauge needle and a 1 mL syringe.
-
Procedure:
-
Gently lift a fold of skin on the back of the animal, between the shoulder blades.
-
Insert the needle into the base of the skin tent.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound formulation.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Mandatory Visualizations
Signaling Pathway of Nav1.7 in Pain Transmission
Caption: Role of Nav1.7 in nociceptive signaling and the inhibitory action of this compound.
Experimental Workflow for Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound in a rodent pain model.
Application Notes and Protocols: Electrophysiological Characterization of AM-251 on HEK293 Cells using Patch-Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for utilizing the patch-clamp technique to investigate the effects of AM-251, a potent and selective cannabinoid receptor 1 (CB1) inverse agonist, on Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are a widely used expression system in ion channel research due to their robust growth, ease of transfection, and relatively low endogenous channel expression. However, it is crucial to note that HEK293 cells do express endogenous voltage-gated sodium, calcium, and potassium channels, which should be considered during experimental design and data interpretation.[1][2][3] This protocol will focus on the whole-cell patch-clamp configuration to measure the modulation of endogenous and/or heterologously expressed ion channels by AM-251.
AM-251 is known to act as an inverse agonist at CB1 receptors, which are G-protein coupled receptors (GPCRs) typically linked to Gi/o proteins.[4] Activation of the CB1 receptor signaling cascade can lead to the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase (MAPK) pathways, and modulation of various ion channels, including the inhibition of voltage-gated calcium channels (CaV) and the activation of inwardly rectifying potassium (Kir) channels.[5][6] As an inverse agonist, AM-251 is expected to produce effects opposite to those of CB1 agonists.[4]
Data Presentation
The following table summarizes the reported effects of AM-251 on specific ion channels. It is important to note that comprehensive dose-response data for AM-251 on all endogenous channels in HEK293 cells is not extensively available in the literature, and further characterization is recommended.
| Ion Channel Target | Cell Type | AM-251 Concentration | Observed Effect | Reference |
| Large-conductance Ca²⁺-activated K⁺ (BKCa) channels | Not specified (cell-free patches) | 5 µM | 52 ± 11% inhibition of channel activity | [7] |
| Inwardly rectifying K⁺ (Kir) channels | HEK293 cells | Not specified | Inverse agonist effect (opposite to agonist-induced activation) | [4] |
| Voltage-gated Ca²⁺ (CaV) channels | HEK293 cells | Not specified | Inverse agonist effect (opposite to agonist-induced inhibition) | [4] |
| TRPA1 Channels | CHO cells | 25 µM | Activation | [8] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the CB1 receptor and the putative points of modulation by the inverse agonist AM-251.
Caption: CB1 Receptor Signaling Pathway and Modulation by AM-251.
Experimental Workflow
A typical workflow for assessing the pharmacological effects of AM-251 on ion channels in HEK293 cells using whole-cell patch-clamp is depicted below.
Caption: Experimental workflow for patch-clamp analysis of AM-251.
Experimental Protocols
HEK293 Cell Culture and Preparation
-
Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency. For electrophysiological recordings, it is recommended to use cells between passages 5 and 20 to ensure consistency.
-
Plating for Electrophysiology: One to two days before recording, trypsinize the cells and plate them onto glass coverslips in 35 mm culture dishes at a low density to allow for the isolation of single cells for patching.
-
(Optional) Transient Transfection: If studying a specific heterologously expressed ion channel, transfect the cells 24-48 hours prior to the experiment using a suitable transfection reagent according to the manufacturer's protocol. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
Solutions and Reagents
-
Standard Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Standard Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
AM-251 Stock Solution: Prepare a 10 mM stock solution of AM-251 in DMSO. Store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The desired resistance should be 3-6 MΩ when filled with the intracellular solution.
-
Setup: Place a coverslip with adherent HEK293 cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
-
Obtaining a Seal: Under visual control, approach a single, healthy-looking cell with the patch pipette. Apply slight positive pressure to the pipette to keep the tip clean. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Establishing Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell.
-
Baseline Recording: In voltage-clamp mode, hold the cell at a membrane potential of -70 mV. Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit and record baseline ionic currents.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of AM-251. Allow sufficient time (typically 2-5 minutes) for the drug to take effect.
-
Recording Drug Effect: Apply the same voltage-step protocol to record the currents in the presence of AM-251.
-
Dose-Response Analysis: To determine the IC₅₀ or EC₅₀, apply increasing concentrations of AM-251 sequentially, recording the current at each concentration until a steady-state effect is observed.
-
Washout: After recording the drug's effect, perfuse the chamber with the drug-free extracellular solution to observe the reversibility of the effect.
-
Data Analysis: Analyze the recorded currents using appropriate software (e.g., Clampfit, Igor Pro). Measure parameters such as peak current amplitude, current density (pA/pF), and channel kinetics (activation and inactivation time constants). Plot the normalized current inhibition/activation as a function of the AM-251 concentration and fit the data with the Hill equation to determine the IC₅₀/EC₅₀.
Concluding Remarks
This document provides a foundational protocol for investigating the effects of AM-251 on HEK293 cells. Researchers should be mindful of the endogenous channel expression in HEK293 cells and may need to use specific channel blockers or transfected cell lines to isolate the current of interest. The provided protocols for cell culture, solutions, and electrophysiological recordings should be optimized based on the specific experimental goals and laboratory conditions.
References
- 1. Increased inwardly rectifying potassium currents in HEK-293 cells expressing murine transient receptor potential 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inward Rectifier Potassium Channels: Membrane Lipid-Dependent Mechanosensitive Gates in Brain Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous Kv channels in human embryonic kidney (HEK-293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid receptor antagonists AM251 and AM630 activate TRPA1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
For Research Use Only
Introduction
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and functionally validated as a key mediator of pain perception.[1][2] Consequently, selective inhibitors of NaV1.7 are highly sought after as potential novel analgesics with an improved side-effect profile compared to existing therapies. AM-2099 is a potent and selective inhibitor of the human NaV1.7 channel.[3][4] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on human NaV1.7 channels stably expressed in Human Embryonic Kidney (HEK293) cells using an automated patch-clamp (APC) system.
Principle
The IC50 value of this compound is determined by measuring the concentration-dependent inhibition of NaV1.7-mediated sodium currents. Whole-cell patch-clamp electrophysiology is the gold-standard method for such measurements, and automated platforms offer high throughput and reproducibility.[5] In this protocol, HEK293 cells stably expressing the human NaV1.7 channel are subjected to a specific voltage-clamp protocol that elicits robust inward sodium currents. The peak amplitude of this current is measured before and after the application of increasing concentrations of this compound. The resulting data are used to construct a concentration-response curve, from which the IC50 value is calculated.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| Human NaV1.7-HEK293 stable cell line | West Bioscience | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 41966-029 |
| Fetal Bovine Serum (FBS), heat-inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin (G418 Sulfate) | Gibco | 10131035 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free | Gibco | 10010023 |
| This compound | MedChemExpress | HY-100727 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Extracellular Solution (ECS) Components | ||
| NaCl | Sigma-Aldrich | S9888 |
| KCl | Sigma-Aldrich | P9333 |
| CaCl2 | Sigma-Aldrich | C1016 |
| MgCl2 | Sigma-Aldrich | M8266 |
| HEPES | Sigma-Aldrich | H3375 |
| Glucose | Sigma-Aldrich | G8270 |
| Intracellular Solution (ICS) Components | ||
| CsF | Sigma-Aldrich | 204648 |
| CsCl | Sigma-Aldrich | C24 |
| NaCl | Sigma-Aldrich | S9888 |
| EGTA | Sigma-Aldrich | E3889 |
| HEPES | Sigma-Aldrich | H3375 |
| Mg-ATP | Sigma-Aldrich | A9187 |
| Na-GTP | Sigma-Aldrich | G8877 |
Equipment
-
Automated patch-clamp system (e.g., Sophion Qube 384, Nanion SyncroPatch 768PE)
-
Laminar flow hood
-
CO2 incubator, 37°C, 5% CO2
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope
-
Pipettes and sterile consumables
Experimental Protocols
Cell Culture and Maintenance
-
Culture the NaV1.7-HEK293 stable cell line in DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL Geneticin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow the cells to become over-confluent.
-
For passaging, wash the cells with sterile PBS, detach them using Trypsin-EDTA, and re-seed at a density of 1-3 x 10^5 cells/mL.[6]
Preparation of Solutions
-
Extracellular Solution (ECS): Prepare a stock solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust the pH to 7.4 with NaOH and the osmolarity to ~310 mOsm with sucrose. Filter-sterilize and store at 4°C.
-
Intracellular Solution (ICS): Prepare a stock solution containing (in mM): 120 CsF, 10 CsCl, 5 NaCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP. Adjust the pH to 7.2 with CsOH and the osmolarity to ~300 mOsm with sucrose. Aliquot and store at -20°C. Thaw on ice before use.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilutions: On the day of the experiment, prepare serial dilutions of this compound in ECS to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.5%.
Automated Patch-Clamp Electrophysiology
The following protocol is a general guideline and may need to be optimized for the specific APC platform used.
-
Cell Preparation:
-
On the day of the experiment, harvest the NaV1.7-HEK293 cells using Trypsin-EDTA.
-
Resuspend the cells in ECS at a density of approximately 5 x 10^5 cells/mL.
-
Gently triturate to ensure a single-cell suspension.
-
-
APC System Setup:
-
Prime the APC system with ECS and ICS according to the manufacturer's instructions.
-
Load the prepared cell suspension into the system.
-
-
Whole-Cell Recording and Data Acquisition:
-
Initiate the automated cell capture and whole-cell sealing process.
-
Monitor the seal resistance and whole-cell parameters. Only cells with a seal resistance > 500 MΩ and a stable baseline should be used for data acquisition.
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -120 mV.
-
Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit the peak inward sodium current.
-
Return the potential to -120 mV.
-
This pulse protocol should be repeated at a frequency of 0.1 Hz (every 10 seconds).
-
-
Compound Application and IC50 Determination:
-
Record a stable baseline current in ECS for at least 3-5 sweeps.
-
Apply the different concentrations of this compound (typically ranging from 0.01 µM to 10 µM) to the cells.
-
Allow the compound to equilibrate for 3-5 minutes, or until the inhibitory effect reaches a steady state.
-
Record the peak inward sodium current at each concentration.
-
A final application of a high concentration of a known NaV1.7 blocker (e.g., Tetrodotoxin) can be used as a positive control to determine the maximal block.
-
-
Data Analysis
-
Measure the peak amplitude of the inward sodium current for each sweep.
-
Normalize the peak current in the presence of this compound to the baseline current recorded in ECS before compound application.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response data to a four-parameter logistic equation (Hill equation) to determine the IC50 value:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Where Y is the normalized response, X is the logarithm of the concentration, Top and Bottom are the plateaus of the curve, LogIC50 is the logarithm of the IC50, and HillSlope describes the steepness of the curve.
-
-
Data analysis can be performed using software such as GraphPad Prism, Origin, or the analysis software provided with the APC system.
Data Presentation
The inhibitory activity of this compound on human NaV1.7 channels is summarized in the table below. The IC50 value was determined from a multi-point concentration-response curve generated using automated patch-clamp electrophysiology.
| Compound | Target | Cell Line | Assay Method | IC50 (µM) | Reference |
| This compound | Human NaV1.7 | HEK293 | Automated Patch-Clamp | 0.16 | [3][4] |
Visualization
Caption: Experimental workflow for IC50 determination of this compound on NaV1.7.
Caption: NaV1.7 signaling pathway and inhibition by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate and reproducible determination of the IC50 of this compound on human NaV1.7 channels using automated patch-clamp electrophysiology. The described methodology is robust and suitable for the screening and characterization of NaV1.7 inhibitors in a drug discovery setting. The provided data and visualizations offer a clear understanding of the experimental process and the mechanism of action of this compound.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hek293.com [hek293.com]
- 4. Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. beckman.com [beckman.com]
AM-2099 In Vivo Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo target engagement studies of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The provided information is intended to guide researchers in designing and executing experiments to verify the interaction of this compound with its intended target in a living organism.
Overview of this compound
This compound is a sulfonamide-based small molecule that acts as a potent and selective inhibitor of the Nav1.7 sodium channel.[1][2] Nav1.7 is a genetically validated target for pain, and its inhibition is a promising therapeutic strategy for the treatment of various pain states. Understanding the extent and duration of Nav1.7 channel occupancy by this compound in vivo is critical for establishing a clear relationship between target engagement, pharmacokinetics (PK), and pharmacodynamics (PD).
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (μM) | Selectivity vs. Nav1.7 |
| Human Nav1.7 | 0.16 | - |
| Nav1.1 | >100-fold | |
| Nav1.2 | >100-fold | |
| Nav1.3 | >100-fold | |
| Nav1.4 | >100-fold | |
| Nav1.5 | >100-fold | |
| Nav1.6 | >100-fold | |
| Nav1.8 | >100-fold | |
| hERG | >30 | >187-fold |
Data sourced from MedChemExpress.[1]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Total Clearance | Volume of Distribution (Vdss) | Half-life (t1/2) |
| Rat | Low | Moderate | Moderate |
| Dog | Very Low | Low | 18 hours |
Data sourced from MedChemExpress.[1]
Table 3: In Vivo Pharmacodynamic Effect of this compound
| Species | Model | Dose (mg/kg) | Effect |
| Mouse (C57BL/6) | Histamine-induced scratching | 60 | Statistically significant reduction in scratching bouts |
Data sourced from MedChemExpress.[3]
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by blocking the influx of sodium ions through the Nav1.7 channel, which is crucial for the generation and propagation of action potentials in sensory neurons. By inhibiting Nav1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals.
Caption: Mechanism of action of this compound in sensory neurons.
Experimental Protocols
The following are detailed protocols for assessing the in vivo target engagement of this compound. These protocols are based on methodologies commonly employed for evaluating Nav1.7 inhibitors.
Animal Model and Dosing
A common model for assessing the in vivo efficacy of Nav1.7 inhibitors is the histamine-induced scratching model in mice.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate animals for at least 3 days prior to the experiment.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosing: Administer this compound orally (p.o.) at doses of 5, 20, and 60 mg/kg.[3] A vehicle control group should be included.
Histamine-Induced Scratching Assay
This assay provides an indirect measure of target engagement by assessing the pharmacodynamic effect of this compound.
-
Procedure:
-
Dose mice with this compound or vehicle 120 minutes prior to histamine (B1213489) administration.[3]
-
Inject 50 µL of histamine (100 µg/mL in saline) intradermally into the rostral back of the mice.
-
Immediately after injection, place the mice in individual observation chambers.
-
Videotape the behavior of the mice for a 30-minute period.
-
An observer blinded to the treatment groups should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vivo target engagement study.
Caption: Workflow for the histamine-induced scratching assay.
Direct Target Engagement Methodologies
While the histamine-induced scratching assay provides a pharmacodynamic readout, more direct methods can be employed to measure target engagement at the molecular level. These methods are crucial for confirming that the observed pharmacological effect is a direct result of this compound binding to Nav1.7.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in tissues and organs from preclinical animal models.[4] It relies on the principle that drug binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Protocol Outline:
-
Dose animals with this compound at various concentrations and time points.
-
Collect tissues of interest (e.g., dorsal root ganglia).
-
Prepare tissue lysates.
-
Heat the lysates at a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble Nav1.7 at each temperature using methods like Western blotting or mass spectrometry.
-
A shift in the melting curve in the this compound-treated group compared to the vehicle group indicates target engagement.
-
Fluorescence Polarization Microscopy
This technique can be used to quantify target occupancy of unlabeled drugs at a cellular resolution through competitive binding with a fluorescently labeled probe.[5]
-
Protocol Outline:
-
Develop a fluorescently labeled companion imaging probe (CIP) that binds to Nav1.7.
-
Administer this compound to the animal model.
-
Introduce the CIP to cells or tissues.
-
Use fluorescence polarization microscopy to measure the binding of the CIP to Nav1.7.
-
The displacement of the CIP by this compound will result in a change in fluorescence polarization, allowing for the quantification of target engagement.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the in vivo target engagement of this compound. By combining pharmacodynamic readouts with direct target engagement methodologies, a thorough understanding of the relationship between drug exposure, target binding, and efficacy can be established. This is a critical step in the preclinical development of this compound as a potential therapeutic agent for pain.
References
Application Notes and Protocols for AM-2099 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a key player in the transmission of pain signals, and genetic studies in humans have validated it as a promising therapeutic target for a variety of pain conditions. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes. This compound's high selectivity for Nav1.7 over other sodium channel subtypes suggests a potential for a favorable safety profile, minimizing off-target effects. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound.
Data Presentation
In Vitro Selectivity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human voltage-gated sodium channels, demonstrating its high selectivity for Nav1.7.
| Channel Subtype | IC50 (μM) | Cell Line | Assay Conditions |
| Human Nav1.7 | 0.16 | HEK293T | Whole-cell patch clamp, 20% inactivated |
| Human Nav1.1 | Lower Selectivity | CHO | Whole-cell patch clamp |
| Human Nav1.2 | 2.1 | CHO | Whole-cell patch clamp, 20% inactivated |
| Human Nav1.3 | 21 | CHO | Whole-cell patch clamp, 20% inactivated |
| Human Nav1.4 | >100-fold selective | Not specified | Not specified |
| Human Nav1.5 | >100-fold selective | Not specified | Not specified |
| Human Nav1.6 | Lower Selectivity | Not specified | Not specified |
| Human Nav1.8 | >30 | CHO | Whole-cell patch clamp, TTX-resistant |
Data sourced from MedChemExpress product information.[1][2]
In Vivo Efficacy of this compound in a Murine Model of Pruritus
This table summarizes the dose-dependent efficacy of orally administered this compound in reducing histamine-induced scratching behavior in mice.
| Dose (mg/kg, p.o.) | Mean Reduction in Scratching Bouts (%) | Statistical Significance (vs. Vehicle) |
| 5 | Dose-dependent increase in plasma exposure with a concomitant dose-dependent reduction in scratching bouts | Not specified |
| 20 | Dose-dependent increase in plasma exposure with a concomitant dose-dependent reduction in scratching bouts | Not specified |
| 60 | Statistically significant reduction | p < 0.05 |
Data interpretation based on preclinical studies.[1]
Mandatory Visualization
Signaling Pathway of Nociception Mediated by Nav1.7
Caption: Role of Nav1.7 in nociceptive signal transmission.
Experimental Workflow for In Vitro Electrophysiology Assay
Caption: Workflow for determining this compound IC50.
Experimental Workflow for In Vivo Pruritus Model
Caption: Workflow for assessing this compound's anti-pruritic effect.
Experimental Protocols
In Vitro Efficacy: Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the IC50 value of this compound for the human Nav1.7 channel.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotic).
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing hNav1.7 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate selection antibiotic at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Plate cells on glass coverslips for recording.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
-
Compound Application:
-
Record a stable baseline current for at least 3 minutes.
-
Prepare serial dilutions of this compound in the external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
In Vivo Efficacy: Histamine-Induced Scratching in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of acute pruritus.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Histamine dihydrochloride (B599025) solution (e.g., 100 µg in 20 µL saline).
-
Observation chambers.
-
Video recording equipment.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.5, 2, and 6 mg/mL to achieve doses of 5, 20, and 60 mg/kg in a 10 mL/kg dosing volume).
-
Dosing:
-
Randomly assign mice to treatment groups (vehicle and this compound doses).
-
Administer the appropriate formulation orally (p.o.) via gavage.
-
-
Waiting Period: Place the mice in individual observation chambers and allow a 120-minute absorption period.
-
Itch Induction:
-
Gently restrain each mouse and administer an intradermal (i.d.) injection of histamine solution into the nape of the neck.
-
-
Observation:
-
Immediately after the histamine injection, start video recording the mice for 30 minutes.
-
A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the neck, ending with the paw being returned to the floor or licked.
-
-
Data Analysis:
-
Calculate the mean number of scratching bouts for each treatment group.
-
Compare the this compound treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Calculate the percentage of inhibition for each dose.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
AM-2099: Application Notes and Protocols for Automated Patch-Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, and selective inhibitors like this compound are promising non-opioid analgesic candidates.[3][4][5] Automated patch-clamp (APC) systems have become indispensable tools in ion channel drug discovery, offering higher throughput and reproducibility compared to manual patch-clamping.[6][7][8] These systems are well-suited for characterizing the pharmacological properties of compounds like this compound, including their potency, selectivity, and state-dependent interactions with the Nav1.7 channel.
This document provides detailed application notes and protocols for the use of this compound in automated patch-clamp systems. The methodologies described are designed to enable researchers to efficiently and accurately assess the inhibitory activity of this compound on human Nav1.7 channels expressed in stable cell lines.
Mechanism of Action and Pharmacological Properties
This compound is a small molecule inhibitor that targets the pore of the Nav1.7 channel. While the exact binding site has not been fully elucidated, its mechanism is consistent with a channel blocker. The pharmacological properties of this compound have been characterized, demonstrating its high affinity and selectivity for Nav1.7.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Notes |
| hNav1.7 IC50 | 0.16 µM | Human | Determined by whole-cell patch clamp.[1][2] |
| Selectivity | >100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8 | Human | Lower selectivity against Nav1.1, Nav1.2, and Nav1.6.[1] |
| hERG Affinity | >30 µM | Human | Low affinity, suggesting a lower risk of cardiac side effects.[1] |
Experimental Protocols for Automated Patch-Clamp Systems
The following protocols are designed for use with common automated patch-clamp platforms such as the IonWorks Barracuda, Qube, or Patchliner.[3][9] Minor adjustments may be necessary depending on the specific instrument and cell line used.
Cell Line and Culture
A stable cell line expressing the human Nav1.7 channel is recommended for these studies. Suitable options include:
-
HEK293 cells stably expressing human Nav1.7 (hNav1.7) [2][9]
-
CHO cells stably expressing human Nav1.7 (hNav1.7) [10]
Cells should be cultured according to standard protocols for the chosen cell line. For automated patch-clamp experiments, cells are typically harvested and prepared as a single-cell suspension.
Solutions and Reagents
Table 2: Composition of Electrophysiology Solutions
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| Internal Solution | CsF | 120 |
| CsCl | 20 | |
| HEPES | 10 | |
| EGTA | 10 |
Note: The pH of both solutions should be adjusted to 7.3 with CsOH (for internal) or NaOH (for external), and the osmolality should be adjusted to ~310 mOsm.
This compound Compound Preparation:
A 10 mM stock solution of this compound in DMSO is recommended. Serial dilutions should be prepared in the external solution to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final DMSO concentration in the test solutions does not exceed 0.3% to avoid solvent effects.
Experimental Workflow Diagram
Figure 1. Experimental workflow for assessing this compound inhibition of Nav1.7 using an automated patch-clamp system.
Voltage Protocols for Assessing State-Dependent Inhibition
To thoroughly characterize the inhibitory effects of this compound, it is recommended to use voltage protocols that probe the different conformational states of the Nav1.7 channel (resting, open, and inactivated).
1. Tonic Block (Resting State Inhibition):
This protocol assesses the inhibition of the channel in its resting state.
-
Holding Potential: -120 mV (to ensure most channels are in the resting state).
-
Test Pulse: Depolarization to 0 mV for 20 ms (B15284909).
-
Frequency: 0.1 Hz (to allow for full recovery between pulses).
2. Use-Dependent Block (Open and Inactivated State Inhibition):
This protocol evaluates the accumulation of block with repeated channel activation.
-
Holding Potential: -90 mV.
-
Pulse Train: A series of depolarizing pulses to 0 mV for 10 ms at a frequency of 10 Hz.
-
Analysis: Compare the peak current of the first pulse to subsequent pulses in the train.
3. Inactivation-State Dependent Block:
This protocol determines the affinity of this compound for the inactivated state of the channel.
-
Conditioning Pre-pulse: A range of depolarizing pre-pulses (e.g., from -120 mV to -30 mV for 500 ms) to induce varying degrees of steady-state inactivation.
-
Test Pulse: A brief depolarization to 0 mV to measure the availability of non-inactivated channels.
-
Analysis: Construct a steady-state inactivation curve in the absence and presence of this compound. A hyperpolarizing shift in the V1/2 of inactivation indicates preferential binding to the inactivated state.
Table 3: Summary of Recommended Voltage Protocols
| Protocol | Purpose | Holding Potential (mV) | Pulse Protocol | Frequency (Hz) |
| Tonic Block | Assess resting state inhibition | -120 | 20 ms depolarization to 0 mV | 0.1 |
| Use-Dependent Block | Assess open/inactivated state inhibition | -90 | 10 ms depolarizations to 0 mV | 10 |
| Inactivation-State Dependent Block | Determine affinity for the inactivated state | -120 | 500 ms pre-pulse (-120 to -30 mV) followed by a test pulse to 0 mV | N/A |
Data Analysis and Expected Results
The primary output of these experiments will be the concentration-dependent inhibition of the Nav1.7 current by this compound.
-
Concentration-Response Curves: Plot the percentage of current inhibition as a function of the this compound concentration.
-
IC50 Determination: Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
State-Dependence Analysis: Compare the IC50 values obtained from the different voltage protocols. A lower IC50 value in the use-dependent or inactivation-state protocols compared to the tonic block protocol would indicate that this compound has a higher affinity for the open and/or inactivated states of the channel.
Signaling Pathway Diagram
Figure 2. Simplified signaling pathway illustrating the interaction of this compound with the different states of the Nav1.7 channel.
Conclusion
The use of this compound in automated patch-clamp systems provides a robust and efficient method for characterizing its inhibitory effects on the Nav1.7 sodium channel. The protocols outlined in this document will enable researchers to obtain high-quality, reproducible data on the potency and state-dependence of this compound, contributing to a better understanding of its mechanism of action and its potential as a novel analgesic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [nanion.de]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals. Its expression is predominantly found in peripheral sensory neurons.[1][2] Genetic studies have unequivocally linked gain-of-function mutations in NaV1.7 to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, making it a prime therapeutic target for the development of novel analgesics.[1][2] AM-2099 is a potent and selective inhibitor of human NaV1.7, emerging as a valuable tool for investigating the role of this channel in nociception and as a potential therapeutic agent. This document provides detailed application notes and protocols for testing the efficacy and selectivity of this compound using various cell lines expressing human NaV1.7.
Featured Compound: this compound
This compound is a sulfonamide-based inhibitor of the voltage-gated sodium channel NaV1.7. It exhibits high potency and selectivity for the human NaV1.7 channel.
| Compound | Target | IC50 (μM) |
| This compound | Human NaV1.7 | 0.16 |
Table 1: Potency of this compound against human NaV1.7.
This compound demonstrates significant selectivity for NaV1.7 over other sodium channel subtypes, which is a crucial attribute for minimizing off-target effects.[3]
| NaV Subtype | This compound Selectivity (Fold vs. NaV1.7) |
| NaV1.1 | >10 |
| NaV1.2 | >10 |
| NaV1.3 | >100 |
| NaV1.4 | >100 |
| NaV1.5 | >100 |
| NaV1.6 | >10 |
| NaV1.8 | >100 |
Table 2: Selectivity profile of this compound against various human NaV subtypes.
Recommended Cell Lines for NaV1.7 Testing
The choice of cell line for testing NaV1.7 inhibitors like this compound depends on the specific experimental goals. Both recombinant and endogenous expression systems offer distinct advantages.
Recombinantly Expressing Cell Lines
These cell lines are engineered to stably or transiently express the human NaV1.7 channel, typically in a host cell line with low endogenous sodium channel expression, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[4][5][6]
-
Advantages:
-
Disadvantages:
-
May lack the native cellular environment and interacting proteins found in neurons.
-
Potential for overexpression artifacts.
-
Endogenously Expressing Cell Lines
Several human cell lines have been identified to endogenously express functional NaV1.7 channels.
-
TE671 (Rhabdomyosarcoma): This cell line shows a high and dominant expression of NaV1.7.[7]
-
ND7/23 (Mouse Neuroblastoma x Rat Neuron Hybrid): While a rodent cell line, it endogenously expresses NaV1.6 and NaV1.7, making it a useful neuronal model.[8][9][10][11]
-
Cancer Cell Lines: NaV1.7 expression has been reported in various cancer cell lines, where it is implicated in migration and invasion.[12]
-
Advantages:
-
Provides a more physiologically relevant context with native interacting partners.
-
Useful for studying the role of NaV1.7 in specific disease models (e.g., cancer).
-
-
Disadvantages:
-
Lower expression levels compared to recombinant systems.
-
Potential for confounding effects from other endogenously expressed ion channels.
-
Experimental Protocols
Manual Patch-Clamp Electrophysiology
This "gold standard" technique provides high-resolution data on the effects of this compound on the biophysical properties of NaV1.7 channels.[1]
Objective: To determine the IC50 of this compound and its effects on NaV1.7 channel gating (activation, inactivation).
Materials:
-
NaV1.7-expressing cells (e.g., HEK293-NaV1.7)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
This compound stock solution (in DMSO)
Protocol:
-
Cell Preparation: Plate cells on glass coverslips at a suitable density to achieve 50-70% confluency on the day of recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a series of depolarizing voltage steps to elicit NaV1.7 currents. A typical protocol would be stepping from -120 mV to a range of potentials from -80 mV to +40 mV in 5 or 10 mV increments.
-
-
Compound Application:
-
Prepare serial dilutions of this compound in extracellular solution. Ensure the final DMSO concentration is ≤0.1%.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record NaV1.7 currents at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50.
-
Caption: Manual Patch-Clamp Workflow.
Automated Patch-Clamp Electrophysiology
For higher throughput screening, automated patch-clamp systems offer a more efficient alternative to manual patch-clamp.[5][6][13][14]
Objective: To determine the IC50 of this compound in a high-throughput manner.
Materials:
-
NaV1.7-expressing cells (e.g., CHO-NaV1.7)
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
System-specific consumables (e.g., patch chips)
-
Extracellular and intracellular solutions (as for manual patch-clamp)
-
This compound compound plate
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at the density recommended by the instrument manufacturer.
-
System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Experiment Execution:
-
Load the cell suspension and compound plate into the instrument.
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
Define a voltage protocol similar to the one used in manual patch-clamp.
-
-
Data Analysis: The instrument software will typically perform automated analysis to generate concentration-response curves and calculate IC50 values.
Caption: Automated Patch-Clamp Workflow.
Fluorescence-Based Membrane Potential Assay (FLIPR)
The Fluorometric Imaging Plate Reader (FLIPR) system allows for the measurement of membrane potential changes in a high-throughput format.[15][16][17][18]
Objective: To screen for inhibitors of NaV1.7 by measuring changes in membrane potential.
Materials:
-
NaV1.7-expressing cells (e.g., HEK293-NaV1.7)
-
FLIPR Membrane Potential Assay Kit
-
FLIPR instrument
-
Black-walled, clear-bottom microplates (96- or 384-well)
-
NaV1.7 activator (e.g., veratridine)
-
This compound compound plate
Protocol:
-
Cell Plating: Seed cells into microplates and incubate overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the kit instructions.
-
Add the dye solution to the cell plates and incubate for 30-60 minutes at 37°C.
-
-
FLIPR Assay:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
The instrument will first add this compound from the compound plate to the cell plate and incubate for a defined period.
-
Next, the instrument will add the NaV1.7 activator (e.g., veratridine) to induce membrane depolarization.
-
Fluorescence changes are monitored in real-time.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the membrane potential.
-
Inhibition by this compound will result in a smaller fluorescence increase upon activator addition.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50.
-
Caption: FLIPR Membrane Potential Assay Workflow.
NaV1.7 Signaling in Nociception
NaV1.7 plays a crucial role in the initiation and propagation of action potentials in nociceptive neurons. Its activity is modulated by various intracellular signaling pathways.
Caption: Simplified NaV1.7 Signaling Pathway in Pain.
In the context of pain, noxious stimuli lead to a localized depolarization of the neuronal membrane, which activates NaV1.7 channels. The resulting influx of sodium ions further depolarizes the membrane, initiating an action potential that propagates along the axon to the central nervous system. Intracellular signaling cascades can modulate the activity of NaV1.7, thereby influencing neuronal excitability. This compound directly inhibits NaV1.7, preventing the initiation and propagation of these pain signals.
Conclusion
The selection of an appropriate human NaV1.7-expressing cell line and assay methodology is paramount for the accurate pharmacological characterization of inhibitors such as this compound. Recombinant cell lines offer a robust and high-throughput platform for initial screening and IC50 determination, while endogenously expressing cell lines can provide a more physiologically relevant system for mechanistic studies. The detailed protocols provided herein for manual and automated patch-clamp electrophysiology, as well as fluorescence-based membrane potential assays, offer a comprehensive toolkit for researchers in the field of pain and ion channel drug discovery.
References
- 1. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 5. Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non‐canonical endogenous expression of voltage‐gated sodium channel NaV1.7 subtype by the TE671 rhabdomyosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 13. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
Application Note: Quantifying the Effect of AM-2099 on Neuronal Hyperexcitability
Introduction
Neuronal hyperexcitability is a key pathological feature of several neurological disorders, including epilepsy, neuropathic pain, and certain neurodevelopmental conditions. This state of excessive neuronal activity arises from an imbalance between excitatory and inhibitory neurotransmission. A primary therapeutic strategy involves enhancing the function of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at its receptor, the GABA-A receptor.
AM-2099 is a novel, potent, and selective positive allosteric modulator (PAM) of GABA-A receptors containing the α2 subunit. This selectivity is hypothesized to offer a targeted approach to suppressing neuronal hyperexcitability with a reduced side-effect profile compared to non-selective modulators like classical benzodiazepines. This document provides detailed protocols and data for quantifying the efficacy of this compound in preclinical models of neuronal hyperexcitability using in vitro electrophysiology techniques.
Mechanism of Action: this compound
This compound acts as a positive allosteric modulator at the α2 subunit of the GABA-A receptor. It binds to a site distinct from the GABA binding site, and upon binding, it enhances the receptor's affinity for GABA. This potentiation leads to an increased influx of chloride ions (Cl-) when GABA binds, resulting in hyperpolarization of the neuronal membrane and a stronger inhibitory postsynaptic potential (IPSP). This enhanced inhibition effectively dampens neuronal excitability.
Caption: Proposed mechanism of action for this compound at the α2-containing GABA-A receptor.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on GABA-evoked currents in HEK293 cells expressing recombinant GABA-A receptors and on neuronal network activity in primary cortical neurons.
Table 1: Effect of this compound on GABA EC₅₀ in Recombinant α2β3γ2 GABA-A Receptors
| This compound Concentration | GABA EC₅₀ (µM) | Fold Shift |
| Vehicle (0.1% DMSO) | 3.2 ± 0.4 | 1.0 |
| 1 nM | 2.1 ± 0.3 | 1.5 |
| 10 nM | 1.1 ± 0.2 | 2.9 |
| 100 nM | 0.5 ± 0.1 | 6.4 |
| 1 µM | 0.2 ± 0.05 | 16.0 |
Data are presented as mean ± SEM from n=6 recordings per concentration.
Table 2: Effect of this compound on 4-AP Induced Hyperexcitability in Primary Cortical Neurons (MEA)
| Treatment | Mean Firing Rate (Hz) | Burst Frequency (Bursts/min) | Network Synchrony Index |
| Baseline | 1.2 ± 0.3 | 3.5 ± 0.8 | 0.2 ± 0.05 |
| 4-AP (50 µM) | 15.8 ± 2.1 | 25.1 ± 3.2 | 0.85 ± 0.09 |
| 4-AP + this compound (10 nM) | 9.5 ± 1.5 | 14.6 ± 2.5 | 0.51 ± 0.07 |
| 4-AP + this compound (100 nM) | 4.1 ± 0.9 | 6.2 ± 1.4 | 0.32 ± 0.06 |
| 4-AP + this compound (1 µM) | 1.8 ± 0.5 | 4.1 ± 1.1 | 0.24 ± 0.05 |
Data are presented as mean ± SEM from n=4 wells per condition.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Recombinant Receptors
This protocol details the method for assessing the modulatory effect of this compound on GABA-evoked currents in HEK293 cells stably expressing human α2β3γ2 GABA-A receptors.
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Materials:
-
HEK293 cells stably expressing α2β3γ2 GABA-A receptors
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 4 ATP-Mg (pH 7.2)
-
GABA stock solution (100 mM in water)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Culture: Culture and passage HEK293 cells according to standard protocols. Plate onto 12 mm glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Prepare serial dilutions of this compound and GABA in external solution. The final DMSO concentration should not exceed 0.1%.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Patching: Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution, approach a single, healthy-looking cell. Form a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
Baseline Application: Apply a concentration of GABA that elicits ~10% of the maximal response (EC₁₀, predetermined) for 5 seconds to establish a stable baseline current.
-
Compound Application: Co-apply the same EC₁₀ concentration of GABA along with increasing concentrations of this compound (e.g., 1 nM to 1 µM) for 5 seconds. Allow for a 60-second washout period with external solution between applications.
-
Data Acquisition: Record the peak inward current elicited by each application using an appropriate amplifier and data acquisition software (e.g., pCLAMP).
-
Data Analysis: Measure the peak amplitude of the current for each concentration. Normalize the potentiated current to the baseline GABA-alone current. Plot the normalized response against the log of this compound concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀.
Multi-Electrode Array (MEA) Analysis of Network Hyperexcitability
This protocol describes how to induce and measure neuronal hyperexcitability in primary cortical cultures on an MEA and assess the inhibitory effect of this compound.
Caption: Workflow for Multi-Electrode Array (MEA) analysis of network hyperexcitability.
Materials:
-
Primary cortical neurons (e.g., from E18 mouse embryos)
-
Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin-Streptomycin
-
48-well MEA plates (e.g., Axion BioSystems)
-
4-Aminopyridine (4-AP) stock solution (50 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
MEA recording system and analysis software
Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons on MEA plates according to established protocols. Allow cultures to mature for 14-21 days in vitro (DIV) to form stable, spontaneously active networks.
-
Baseline Recording: Place the MEA plate into the recording system, allowing it to acclimate for 10 minutes. Record baseline spontaneous network activity for 10 minutes.
-
Induction of Hyperexcitability: Add 4-AP to each well to a final concentration of 50 µM. 4-AP is a potassium channel blocker that reliably induces epileptiform-like activity.
-
Hyperexcitability Recording: Allow the culture to stabilize for 10 minutes after 4-AP addition, then record the hyperexcitable network activity for 20 minutes.
-
Compound Application: To the 4-AP containing wells, add this compound at various final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (0.1% DMSO).
-
Final Recording: Allow the culture to stabilize for 10 minutes, then record the network activity in the presence of 4-AP and this compound for 20 minutes.
-
Data Analysis: Using the MEA software's analysis tools:
-
Detect spikes and identify bursts using a standardized algorithm (e.g., >5 spikes with inter-spike interval <100 ms).
-
Calculate the weighted mean firing rate (Hz) across all active electrodes.
-
Calculate the burst frequency (bursts per minute).
-
Calculate a network synchrony index, which measures the cross-correlation of spike trains between different electrodes.
-
Compare the parameters from the baseline, 4-AP, and this compound treatment phases.
-
Conclusion
The data and protocols presented here demonstrate a robust framework for quantifying the effects of the novel α2-selective GABA-A PAM, this compound. The compound effectively potentiates GABA-mediated currents and reverses chemically-induced neuronal hyperexcitability in a dose-dependent manner. These methods provide a clear path for the preclinical evaluation of this compound and similar compounds aimed at treating neurological disorders characterized by excessive neuronal activity.
Application Notes and Protocols for AM-2099 in Murine Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a complex condition arising from tissue damage and the subsequent release of inflammatory mediators. A key molecular player in the transmission of inflammatory pain signals is the voltage-gated sodium channel, Nav1.7. Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral nociceptive neurons and acts as a crucial threshold channel for action potential generation.[1] Genetic studies in humans have validated Nav1.7 as a significant pain target; loss-of-function mutations lead to a congenital inability to perceive pain, whereas gain-of-function mutations result in severe pain disorders. In preclinical inflammatory pain models, such as those induced by Complete Freund's Adjuvant (CFA) or carrageenan, the expression of Nav1.7 is upregulated in dorsal root ganglion (DRG) neurons, contributing to the heightened pain sensitivity characteristic of these states.[2][3]
AM-2099 is a potent and selective inhibitor of the Nav1.7 sodium channel. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study inflammatory pain in mouse models. The following sections detail the mechanism of action, experimental protocols for inducing and assessing inflammatory pain, and guidance on data presentation and interpretation.
Mechanism of Action: Nav1.7 in Inflammatory Pain
During an inflammatory response, a variety of pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), are released at the site of injury. These mediators activate intracellular signaling cascades within nociceptive neurons. Specifically, TNF-α can activate the p38 MAPK pathway, which in turn promotes the trafficking and insertion of Nav1.7 channels into the neuronal membrane.[4] This increased density of Nav1.7 channels at the cell surface lowers the threshold for action potential firing, leading to neuronal hyperexcitability. As a threshold channel, Nav1.7 amplifies subthreshold depolarizations, enabling other sodium channels, such as Nav1.8, to generate action potentials that are then propagated to the central nervous system, resulting in the sensation of pain.[5] this compound, as a selective Nav1.7 inhibitor, is designed to block this channel, thereby preventing the amplification of pain signals at the peripheral nerve endings and reducing inflammatory hyperalgesia.
Quantitative Data Summary
While specific studies detailing the use of this compound in CFA or carrageenan-induced inflammatory pain models in mice are not yet publicly available, data from related selective Nav1.7 inhibitors and other models provide a basis for experimental design.
| Compound | Animal Model | Administration Route | Dose | Observed Effect | Citation |
| This compound | Pruritus Model (Mice) | Not Specified | 60 mg/kg | Statistically significant reduction in scratching bouts | [Vendor Data] |
| Compound 17 (Acylsulfonamide Nav1.7 Inhibitor) | CFA-induced Cold Allodynia (Mice) | Intraperitoneal | 100 mg/kg | Significant reduction in pain response | [6] |
| ST-2530 (Saxitoxin-derived Nav1.7 inhibitor) | Acute Thermal, Mechanical, and Chemical Pain (Mice) | Subcutaneous | 3 mg/kg | Broadly analgesic | [7] |
Disclaimer: The data for Compound 17 and ST-2530 are provided as a reference for the potential efficacy of selective Nav1.7 inhibitors. Optimal dosing for this compound in inflammatory pain models should be determined empirically through dose-response studies.
Experimental Protocols
The following protocols provide detailed methodologies for inducing inflammatory pain in mice and assessing the analgesic effects of this compound.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia, mechanical allodynia, and paw edema.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
28-30 gauge needles and syringes
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, record baseline measurements for mechanical sensitivity (von Frey test) and thermal sensitivity (Hargreaves test).
-
CFA Induction: Anesthetize the mice lightly with isoflurane. Inject 20 µL of CFA into the plantar surface of the right hind paw. A control group should be injected with 20 µL of sterile saline.
-
This compound Administration: Administer this compound or vehicle to the mice at a predetermined time point post-CFA injection (e.g., 24 hours). The route of administration (e.g., oral gavage, intraperitoneal injection) and dose should be based on preliminary studies. For oral gavage, a volume of 5-10 mL/kg is recommended.[7]
-
Pain Assessment: At various time points after this compound administration (e.g., 1, 2, 4, 6, and 24 hours), assess mechanical allodynia and thermal hyperalgesia. Paw volume can also be measured using a plethysmometer to quantify edema.
Carrageenan-Induced Paw Edema Model
This model is used to study acute inflammation and is characterized by a rapid onset of edema, hyperalgesia, and allodynia.
Materials:
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Sterile saline
-
28-30 gauge needles and syringes
-
This compound
-
Vehicle for this compound
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment.
-
Baseline Measurements: Record baseline paw volume and pain sensitivity.
-
This compound Administration: Administer this compound or vehicle 30-60 minutes prior to carrageenan injection.
-
Carrageenan Induction: Inject 20-25 µL of 1% carrageenan into the plantar surface of the right hind paw.[8] The contralateral paw can be injected with saline as a control.
-
Pain and Edema Assessment: Measure paw volume and assess pain responses at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
Behavioral Assessments
a. Mechanical Allodynia (von Frey Test):
-
Place mice in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
b. Thermal Hyperalgesia (Hargreaves Test):
-
Place mice in individual Plexiglas chambers on a glass floor and allow them to acclimate.
-
A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
The latency to paw withdrawal is automatically recorded.
-
A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
Conclusion
This compound represents a promising tool for the investigation of inflammatory pain mechanisms. By selectively targeting Nav1.7, it allows for the specific interrogation of this channel's role in nociceptive signaling. The protocols outlined above provide a framework for robust preclinical evaluation of this compound's analgesic potential in validated mouse models of inflammatory pain. Careful experimental design, including appropriate controls and dose-response studies, will be critical for elucidating the therapeutic utility of this compound.
References
- 1. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroacupuncture Reduces Carrageenan- and CFA-Induced Inflammatory Pain Accompanied by Changing the Expression of Nav1.7 and Nav1.8, rather than Nav1.9, in Mice Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electroacupuncture Reduces Carrageenan- and CFA-Induced Inflammatory Pain Accompanied by Changing the Expression of Nav1.7 and Nav1.8, rather than Nav1.9, in Mice Dorsal Root Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compartment-specific regulation of NaV1.7 in sensory neurons after acute exposure to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Nav1.7 modulators and how do they work? [synapse.patsnap.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
AM-2099 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AM-2099 and troubleshooting common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of ≥ 150 mg/mL.[1][2] For optimal results, it is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the product.[2]
Q2: How should I store the this compound stock solution?
A2: Once prepared, the this compound stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store the aliquots at -80°C, which should maintain stability for up to 2 years. For shorter-term storage, -20°C is suitable for up to 1 year.[2]
Q3: Can I use this compound for in vivo studies? If so, what are the recommended vehicle formulations?
A3: Yes, this compound can be used for in vivo studies. Two recommended vehicle formulations can achieve a concentration of ≥ 2.5 mg/mL:[2][3]
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3]
-
Protocol 2: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2][3]
Detailed experimental protocols for preparing these formulations are provided in the "Experimental Protocols" section below.
Q4: What is the biological activity of this compound?
A4: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, with an IC50 of 0.16 μM for human Nav1.7.[1][2] It shows over 100-fold selectivity for Nav1.7 over Nav1.3, Nav1.4, Nav1.5, and Nav1.8.[2]
Troubleshooting Guide
Issue: I've prepared my this compound solution, but I observe precipitation or phase separation.
Solution:
If you observe precipitation or phase separation during the preparation of your this compound solution, you can use the following methods to aid dissolution:[2]
-
Heating: Gently warm the solution. The exact temperature and duration will depend on the solvent and concentration. It is recommended to start with a low temperature (e.g., 37°C) and gradually increase if necessary, while continuously monitoring the solution.
-
Sonication: Place the solution in a sonicator bath. Sonication uses ultrasonic waves to agitate the particles and facilitate their dissolution.
It is important to visually inspect the solution to ensure it is clear and all solid material has dissolved before use in your experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Concentration | Appearance | Reference(s) |
| DMSO | ≥ 150 mg/mL (321.57 mM) | Clear Solution | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.36 mM) | Clear Solution | [2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.36 mM) | Clear Solution | [2][3] |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (PEG300/Tween-80 Method)
This protocol outlines the step-by-step procedure to prepare a ≥ 2.5 mg/mL solution of this compound for in vivo use.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL this compound stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and fully dissolved.
Protocol 2: Preparation of this compound for In Vivo Administration (SBE-β-CD Method)
This protocol provides an alternative method for preparing a ≥ 2.5 mg/mL solution of this compound for in vivo use.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. To do this, dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL this compound stock solution and add it to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix the solution thoroughly until it is clear and homogeneous.
Visualizations
Caption: Experimental workflows for preparing in vivo formulations of this compound.
Caption: Simplified signaling pathway of Nav1.7 in pain perception and its inhibition by this compound.
References
Technical Support Center: Optimizing AM-2099 Concentration for In Vivo Studies
Disclaimer: Information regarding "AM-2099" is not publicly available in scientific literature or commercial databases. The following troubleshooting guide, FAQs, and protocols are based on general principles for optimizing novel small molecule inhibitors for in vivo studies and should be adapted based on the specific characteristics of this compound once they are determined.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in vivo?
A1: For a novel compound like this compound with limited public data, a starting dose is typically determined from in vitro efficacy data and preliminary in vivo tolerability studies. A common approach is to start with a dose that achieves a plasma concentration 5-10 times the in vitro IC50 or EC50. It is crucial to conduct a dose-ranging study to determine the optimal dose.
Q2: How can I improve the solubility of this compound for in vivo administration?
A2: Poor aqueous solubility is a common challenge for small molecule inhibitors. Several formulation strategies can be explored:
-
Co-solvents: Using a mixture of solvents such as DMSO, ethanol, and polyethylene (B3416737) glycol (PEG).
-
Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL.
-
Cyclodextrins: Utilizing cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.
-
Nanosuspensions: Milling the compound to nanoparticle size to increase surface area.
The choice of formulation will depend on the physicochemical properties of this compound and the route of administration.
Q3: I am observing off-target effects or toxicity at my desired therapeutic dose. What should I do?
A3: Off-target effects and toxicity can limit the therapeutic window of a compound. Consider the following troubleshooting steps:
-
Dose Reduction: Determine if a lower dose can maintain efficacy while reducing toxicity.
-
Alternative Dosing Schedule: Explore different dosing frequencies (e.g., every other day instead of daily) to minimize cumulative toxicity.
-
Route of Administration: Changing the route of administration (e.g., from intraperitoneal to subcutaneous) can alter the pharmacokinetic and toxicity profile.
-
Combination Therapy: Consider using this compound at a lower dose in combination with another agent to achieve a synergistic effect with reduced toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Efficacy | Poor bioavailability, rapid metabolism, incorrect dosing. | Conduct pharmacokinetic (PK) studies to determine Cmax, Tmax, and half-life. Optimize the formulation and dosing regimen based on PK data. |
| High Animal Mortality | Acute toxicity, vehicle-related toxicity. | Perform a maximum tolerated dose (MTD) study. Test the vehicle alone to rule out vehicle-induced toxicity. |
| No In Vivo Efficacy Despite In Vitro Potency | Inadequate tumor penetration, rapid clearance, target engagement not achieved. | Assess target engagement in tumor tissue (e.g., via Western blot for a downstream marker). Use imaging techniques to assess drug distribution. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c mice).
-
Group Allocation: Assign 3-5 animals per group.
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended clinical route for a defined period (e.g., daily for 5 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur).
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or other signs of severe toxicity.
Protocol 2: Dose-Response Efficacy Study
-
Animal Model: Use a relevant disease model (e.g., tumor xenograft model).
-
Group Allocation: Randomize animals into vehicle control and multiple this compound dose groups (e.g., 5, 15, 50 mg/kg).
-
Treatment: Administer the vehicle or this compound according to a predetermined schedule based on the MTD study.
-
Efficacy Readout: Monitor the primary efficacy endpoint (e.g., tumor volume, survival) throughout the study.
-
Data Analysis: Plot the dose-response curve to determine the optimal therapeutic dose.
Visualizations
Caption: Workflow for optimizing this compound in vivo concentration.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting flowchart for poor in vivo efficacy of this compound.
troubleshooting lack of efficacy with AM-2099 in vivo
This guide provides troubleshooting strategies for researchers encountering a lack of in vivo efficacy with AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. While the primary role of Nav1.7 is in pain signaling, this guide is tailored for researchers investigating its potential secondary roles in oncology models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7, with an IC50 of 0.16 μM for human Nav1.7.[1][2] Its primary, well-established mechanism is the blockage of this channel, which plays a crucial role in the transmission of pain signals. For oncology applications, it is hypothesized that this compound's inhibition of Nav1.7 may disrupt downstream signaling pathways that contribute to tumor cell proliferation and survival in specific cancer models.
Q2: I am not seeing any tumor growth inhibition in my xenograft model with this compound. What are the most common reasons for this?
A2: A lack of in vivo efficacy for a small molecule inhibitor like this compound can stem from several factors.[3][4] The most common issues fall into three categories:
-
Compound-related Issues: Problems with the formulation, solubility, or stability of this compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Insufficient drug exposure at the tumor site or a lack of target engagement.
-
Model-related Issues: The chosen animal model may not be appropriate, or the biological hypothesis may be incorrect for that specific model.
Q3: Is my cancer model appropriate for studying the effects of this compound?
A3: The suitability of your cancer model is critical.[5][6][7] A key first step is to confirm that your chosen cancer cell line or patient-derived xenograft (PDX) model expresses the target, Nav1.7. Without expression of the target protein, this compound will not have an effect. It is also important to consider that the link between Nav1.7 and tumor proliferation is an emerging area of research, and this link may be highly context-dependent, existing only in specific cancer subtypes.
Troubleshooting Guide: Lack of In Vivo Efficacy
Problem Area 1: Formulation and Administration
Question: My this compound solution appears cloudy or precipitates upon dilution. Could this be the issue?
Answer: Yes, this is a strong indication of poor solubility and is a common problem with small molecule inhibitors.[3] If the compound is not fully dissolved, you will not be able to administer the correct dose, leading to inconsistent and poor results.
Troubleshooting Steps:
-
Optimize the Vehicle: For preclinical studies, a multi-component vehicle is often necessary to solubilize hydrophobic compounds.[8][9] See the table below for a sample formulation.
-
Check for Precipitation: Always visually inspect your final dosing solution. It should be clear. If not, you may need to adjust the vehicle components or lower the final concentration of this compound.
-
Sonication: Gentle heating and sonication can help to dissolve the compound, but be cautious about compound stability at higher temperatures.
| Parameter | Recommendation |
| Vehicle Component | Example Formulation |
| Solubilizing Agent | DMSO (Dimethyl sulfoxide) |
| Co-solvent | PEG400 (Polyethylene glycol 400) |
| Diluent | Saline or PBS (Phosphate-buffered saline) |
| Final Ratio | Example: 10% DMSO / 40% PEG400 / 50% Saline |
| Note | The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize toxicity to the animals. |
Caption: Sample Formulation for this compound In Vivo Administration
Problem Area 2: Pharmacokinetics and Target Engagement
Question: How do I know if this compound is reaching the tumor at a high enough concentration to be effective?
Answer: This is a crucial question that requires pharmacokinetic (PK) and pharmacodynamic (PD) analysis. A lack of efficacy is often due to insufficient drug exposure at the target site.[4][10]
Troubleshooting Steps:
-
Conduct a Pilot PK Study: Before a full efficacy study, administer a single dose of this compound to a small cohort of tumor-bearing mice. Collect blood and tumor samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) to measure the concentration of this compound. This will tell you if the drug is being absorbed and is reaching the tumor.
-
Assess Target Engagement (PD Study): In parallel with the PK study, use the collected tumor samples to measure the engagement of this compound with its target. Since this compound's direct target is a channel, a direct binding assay may be complex. Instead, you can measure a downstream biomarker that is modulated by Nav1.7 activity. For this hypothetical oncology application, you would need to identify a relevant downstream marker (e.g., p-ERK, if Nav1.7 signaling is shown to affect the MAPK pathway in your model). A decrease in the level of this phosphorylated protein after this compound treatment would indicate target engagement.[11]
| Study Type | Objective | Key Parameters to Measure |
| Pharmacokinetics (PK) | To determine the concentration of this compound in plasma and tumor tissue over time. | Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), half-life. |
| Pharmacodynamics (PD) | To confirm that this compound is interacting with its target in the tumor. | Inhibition of a downstream biomarker (e.g., reduction in p-ERK levels). |
Caption: Key Parameters for PK/PD Studies
Problem Area 3: Animal Model and Biological Hypothesis
Question: I've confirmed my formulation is good and I have evidence of target engagement, but still no efficacy. What now?
Answer: If you have ruled out formulation and PK/PD issues, the problem may lie with the biological model itself.
Troubleshooting Steps:
-
Confirm Target Expression: Before anything else, confirm that your specific xenograft model expresses Nav1.7 at the protein level using Western blot or immunohistochemistry (IHC).
-
In Vitro Sensitivity: Ensure that your cancer cell line shows sensitivity to this compound in vitro. If the compound does not kill or inhibit the proliferation of the cancer cells in a dish, it is unlikely to do so in vivo.
-
Re-evaluate the Hypothesis: It is possible that while Nav1.7 is expressed, it is not a critical driver of tumor growth in your specific model. The lack of efficacy could be a valid negative result, indicating that Nav1.7 is not a viable therapeutic target in this context.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Prepare Vehicle: In a separate tube, mix the other vehicle components. For a 10% DMSO, 40% PEG400, 50% Saline vehicle, first mix the PEG400 and Saline.
-
Final Formulation: Slowly add the this compound/DMSO stock solution to the PEG400/Saline mixture while vortexing to avoid precipitation.
-
Final Volume Adjustment: Add saline to reach the final desired concentration and volume.
-
Administration: Administer the solution to mice via oral gavage at a volume appropriate for their weight (e.g., 10 mL/kg). Always include a vehicle-only control group.
Protocol 2: Western Blot for Nav1.7 Expression in Tumor Tissue
-
Homogenize Tumor: Snap-frozen tumor tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the resulting lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with a primary antibody specific for Nav1.7.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 5. blog.inotiv.com [blog.inotiv.com]
- 6. criver.com [criver.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
potential off-target effects of AM-2099 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of AM-2099. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, with an IC50 of 0.16 μM for human Nav1.7.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for Nav1.7, it exhibits some activity against other sodium channel subtypes, specifically Nav1.1, Nav1.2, and Nav1.6.[1][3] It has demonstrated low affinity for the hERG channel (>30 μM) and did not show significant inhibition (less than 50%) against a panel of 100 kinases at a concentration of 1 μM or a broad CEREP panel at 10 μM.[1][3]
Q3: My cells are showing unexpected responses after this compound treatment, even though they do not express Nav1.7. What could be the cause?
If your cells do not express Nav1.7 but are showing a response to this compound, it is possible that they express one of the off-target sodium channel subtypes (Nav1.1, Nav1.2, or Nav1.6). We recommend performing RT-PCR or western blotting to determine the expression profile of these sodium channel subtypes in your cell line.
Q4: I am observing high variability in my experimental results with this compound. What are the possible reasons?
High variability can be due to several factors:
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Compound solubility: Ensure that this compound is fully dissolved in the appropriate solvent before use.
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Cell health and passage number: Use cells that are healthy and within a consistent passage number range for all experiments.
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Assay conditions: Inconsistent incubation times, temperatures, or cell densities can lead to variability. Standardize all assay parameters.
Q5: How can I confirm that the observed effect in my cells is due to the inhibition of Nav1.7 and not an off-target effect?
To confirm on-target activity, you can use the following approaches:
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RNA interference (RNAi): Use siRNA or shRNA to specifically knock down the expression of Nav1.7 in your cells. If the effect of this compound is diminished or abolished after knockdown, it confirms that the effect is mediated by Nav1.7.
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Control compounds: Use a structurally different Nav1.7 inhibitor with a known selectivity profile as a positive control. A negative control compound with no activity against sodium channels should also be included.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype observed | Off-target activity on Nav1.1, Nav1.2, or Nav1.6. | 1. Verify the expression of Nav1.1, Nav1.2, and Nav1.6 in your cell line using RT-PCR or Western blot. 2. If off-target channels are expressed, consider using a lower concentration of this compound or a more selective Nav1.7 inhibitor. |
| Inconsistent assay results | Poor compound solubility or degradation. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Confirm the solubility of this compound in your chosen solvent and experimental media. |
| Cell toxicity observed at high concentrations | Non-specific cytotoxic effects. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experiments. 2. Use a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity. |
| No effect observed in a Nav1.7-expressing cell line | 1. Incorrect compound concentration. 2. Low expression or function of Nav1.7. 3. Assay is not sensitive enough. | 1. Verify the concentration of your this compound stock solution. 2. Confirm the expression and functionality of Nav1.7 channels using techniques like patch-clamp electrophysiology. 3. Optimize your assay for higher sensitivity. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | IC50 / % Inhibition | Reference |
| Human Nav1.7 | 0.16 μM | [1][2] |
| Human Nav1.1 | Lower selectivity (exact IC50 not specified) | [1][3] |
| Human Nav1.2 | Lower selectivity (exact IC50 not specified) | [1][3] |
| Human Nav1.3 | >100-fold selective over Nav1.7 | [1][3] |
| Human Nav1.4 | >100-fold selective over Nav1.7 | [1][3] |
| Human Nav1.5 | >100-fold selective over Nav1.7 | [1][3] |
| Human Nav1.6 | Lower selectivity (exact IC50 not specified) | [1][3] |
| Human Nav1.8 | >100-fold selective over Nav1.7 | [1][3] |
| hERG | >30 μM | [1][3] |
| Kinase Panel (100 kinases) | <50% inhibition at 1 μM | [1] |
| CEREP Broad Panel | <50% inhibition at 10 μM | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for Assessing Sodium Channel Inhibition
This protocol outlines the general procedure for assessing the inhibitory effect of this compound on voltage-gated sodium channels expressed in heterologous systems (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the sodium channel of interest (e.g., Nav1.7, Nav1.1, Nav1.2, Nav1.6).
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
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Internal solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.
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This compound stock solution (e.g., 10 mM in DMSO).
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Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture the cells to 50-70% confluency on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Form a giga-ohm seal with a borosilicate glass pipette (2-4 MΩ) on a single cell.
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Rupture the cell membrane to achieve the whole-cell configuration.
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Hold the cell at a holding potential of -120 mV.
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Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.
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Establish a stable baseline recording of the sodium currents.
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Prepare the desired concentrations of this compound in the external solution.
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Perfuse the cell with the this compound containing solution for a defined period (e.g., 2-5 minutes).
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Record the sodium currents again in the presence of the compound.
-
Wash out the compound by perfusing with the external solution and record the recovery of the current.
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Analyze the data by measuring the peak inward current before and after compound application to determine the percentage of inhibition.
-
Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
Visualizations
Caption: On-target and potential off-target interactions of this compound.
Caption: Workflow for troubleshooting unexpected cellular responses to this compound.
References
AM-2099 stability and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.
Data Presentation: this compound Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the potential degradation pathways for this compound?
A3: While specific forced degradation studies for this compound are not publicly available, its chemical structure, which includes a sulfonamide group, provides insights into potential degradation pathways. Sulfonamide-containing compounds can be susceptible to degradation under certain stress conditions.
Potential degradation mechanisms may include:
-
Hydrolysis: The sulfonamide bond may be susceptible to cleavage under strongly acidic or basic conditions, although sulfonamides are generally quite stable to hydrolysis.
-
Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of aromatic and heterocyclic structures present in this compound.
It is advisable to protect this compound solutions from light and to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Causes & Solutions:
-
Improper Storage: Verify that this compound has been stored according to the recommended conditions. Prolonged storage at inappropriate temperatures or repeated freeze-thaw cycles of stock solutions can lead to compound degradation.
-
Solution: Use a fresh vial of this compound or a newly prepared stock solution from powder.
-
-
Precipitation of the Compound: this compound may precipitate out of solution if its solubility limit is exceeded in the experimental buffer or cell culture medium.
-
Solution: Visually inspect solutions for any precipitate. Consider preparing fresh dilutions and ensure thorough mixing. It may be necessary to adjust the solvent concentration or use a solubilizing agent, ensuring it does not interfere with the assay.
-
-
Cellular Factors: The expression level of Nav1.7 in your cell line or primary culture can affect the observed potency.
-
Solution: Confirm Nav1.7 expression in your experimental system using techniques like qPCR or Western blotting.
-
Issue 2: High Variability in Experimental Results
Possible Causes & Solutions:
-
Inconsistent Dosing: Inaccurate pipetting or serial dilutions can lead to significant variability.
-
Solution: Calibrate your pipettes regularly and use a consistent dilution scheme.
-
-
Assay Conditions: Variations in incubation times, cell densities, or reagent concentrations can contribute to result variability.
-
Solution: Standardize all assay parameters and document them meticulously in your experimental protocol.
-
-
Edge Effects in Plate-Based Assays: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell health.
-
Solution: Avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.
-
Issue 3: Difficulties in Patch-Clamp Experiments
Possible Causes & Solutions:
-
Unstable Seal: Difficulty in forming or maintaining a gigaohm seal can be due to poor cell health or issues with the recording solutions.
-
Solution: Use healthy, low-passage cells. Ensure all solutions are freshly prepared, filtered, and have the correct osmolarity and pH.
-
-
Voltage-Clamp Errors: Large sodium currents can be difficult to clamp, leading to inaccurate measurements.
-
Solution: If possible, reduce the size of the sodium current by lowering the extracellular sodium concentration. Ensure proper series resistance compensation.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general framework for assessing the chemical stability of this compound under various pH conditions.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 9.4
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in each of the pH buffers (5.4, 7.4, and 9.4).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.
Visualizations
Signaling Pathway of Nociception Involving Nav1.7
The following diagram illustrates the role of Nav1.7 in the pain signaling pathway, which is the target of this compound.
Caption: Role of Nav1.7 in amplifying nociceptive signals.
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for conducting a chemical stability study of this compound.
Caption: Workflow for assessing the chemical stability of this compound.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes with this compound.
Caption: A logical guide for troubleshooting inconsistent results.
interpreting ambiguous data from AM-2099 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-2099. Our goal is to help you interpret ambiguous data and refine your experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a key channel involved in the transmission of pain signals in peripheral sensory neurons.[2][3][4] By blocking this channel, this compound aims to reduce the excitability of these neurons and thereby produce an analgesic effect.
Q2: What is the reported potency and selectivity of this compound?
This compound has an IC₅₀ of 0.16 μM for human Nav1.7. It displays over 100-fold selectivity for Nav1.7 compared to Nav1.3, Nav1.4, Nav1.5, and Nav1.8. Lower levels of selectivity are observed against Nav1.1, Nav1.2, and Nav1.6. This compound shows low affinity for the hERG channel (>30 μM).[1]
Q3: Are there known species differences in the activity of this compound?
Yes, comparable inhibition of Nav1.7 is observed across human, mouse, dog, and cynomolgus monkey orthologs. However, this compound exhibits reduced activity against the rat Nav1.7 channel.[1] This is an important consideration when designing and interpreting preclinical studies.
Troubleshooting Guides for Ambiguous Data
Interpreting data from experiments with Nav1.7 inhibitors like this compound can be challenging. Below are common issues and steps to troubleshoot them.
Issue 1: Inconsistent IC₅₀ Values in Electrophysiology Experiments
Scenario: You observe significant variability in the IC₅₀ of this compound across different experimental runs or in different cell lines.
Possible Causes & Troubleshooting Steps:
-
Voltage Protocol: The potency of many Nav1.7 inhibitors is state-dependent (resting vs. inactivated state). Ensure your voltage protocols are consistent and appropriate for assessing the desired channel state. Small variations in holding potential can significantly impact apparent affinity.
-
Cell Line Stability: The expression levels and properties of ion channels can change over passages in cultured cells. Regularly perform quality control on your cell lines to ensure consistent Nav1.7 expression and biophysical properties.
-
Solution Perfusion: In patch-clamp experiments, mechanical stress from solution perfusion can affect channel gating. Ensure a stable and consistent flow rate and distance of the perfusion tip from the cell.[5]
-
Compound Stability: this compound, like many small molecules, can degrade over time or with freeze-thaw cycles. Prepare fresh stock solutions and aliquot them for single use.[1]
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Scenario: this compound shows high potency in your in vitro assays, but the analgesic effect in animal models is weaker than expected or absent.[6]
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetics: While this compound has shown a favorable pharmacokinetic profile in rats and dogs, ensure that the dosing regimen in your study achieves and maintains sufficient target engagement at the site of action.[1] Consider measuring plasma and tissue concentrations of this compound.
-
Off-Target Effects: Although highly selective, at higher concentrations this compound may interact with other Nav channels or targets, leading to complex physiological responses that could mask the analgesic effect.
-
Pain Model Selection: The contribution of Nav1.7 to different types of pain can vary. Ensure that the animal model you are using is known to be Nav1.7-dependent.[7]
-
Complex Biology of Nav1.7: The role of Nav1.7 in pain is complex and involves more than just direct signal transmission. It can also influence the expression of other molecules, such as opioid peptides.[4] The analgesic effect of Nav1.7 inhibition might be more nuanced than a simple channel block.
Issue 3: Unexpected Electrophysiological Waveforms
Scenario: Upon application of this compound, you observe unusual changes in the kinetics of the sodium current, such as a slowing of inactivation, that are not typical of a simple pore block.
Possible Causes & Troubleshooting Steps:
-
Interaction with Voltage Sensor: Some Nav1.7 inhibitors do not act as simple pore blockers but instead modulate the voltage-sensing domains of the channel. This can lead to more complex effects on channel gating.[8]
-
Presence of β Subunits: The presence and type of sodium channel β subunits can influence the pharmacology of the α subunit. Ensure you are aware of the β subunit composition in your experimental system.[5]
-
Contamination: Rule out contamination of your solutions or electrodes that could be causing anomalous channel behavior.
Data Presentation
Table 1: Selectivity Profile of this compound
| Channel | Selectivity vs. Nav1.7 |
| Nav1.3 | >100-fold |
| Nav1.4 | >100-fold |
| Nav1.5 | >100-fold |
| Nav1.8 | >100-fold |
| Nav1.1 | Lower Selectivity |
| Nav1.2 | Lower Selectivity |
| Nav1.6 | Lower Selectivity |
| hERG | >30 µM IC₅₀ |
Data sourced from MedChemExpress product information.[1]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Total Clearance | Volume of Distribution (Vdss) | Half-life |
| Rat | Low | Moderate | Moderate |
| Dog | Very Low | Low | 18 hours |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology for this compound IC₅₀ Determination
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).
1. Cell Preparation:
- Culture HEK293 cells stably expressing human Nav1.7.
- Plate cells onto glass coverslips at a suitable density for patch-clamping 24-48 hours before the experiment.
- Use low-passage number cells to ensure stable channel expression.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.[1]
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on an inverted microscope.
- Perfuse with external solution.
- Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a holding potential of -120 mV to ensure channels are in the resting state.
- Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol would be a depolarizing step to 0 mV for 20 ms.
4. Data Acquisition and Analysis:
- Record baseline currents in the absence of the compound.
- Prepare serial dilutions of this compound in the external solution.
- Apply increasing concentrations of this compound to the cell and record the resulting currents.
- Measure the peak inward current at each concentration.
- Normalize the peak current to the baseline current.
- Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC₅₀.
Visualizations
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. β1 subunit stabilises sodium channel Nav1.7 against mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
minimizing AM-2099 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the precipitation of AM-2099 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound in your experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution in Aqueous Buffer
Observation: A concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is clear, but a precipitate forms immediately upon dilution into an aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility Limit: The final concentration of this compound is above its solubility limit in the aqueous environment. | - Reduce the final working concentration of this compound. - Prepare a more concentrated stock solution and use a smaller volume for dilution to minimize the introduction of the organic solvent.[1] - Perform serial dilutions of the stock solution in the assay buffer rather than a single large dilution.[1] |
| Solvent-Shift Precipitation: The rapid change in solvent polarity when adding the DMSO stock to the aqueous buffer causes the compound to crash out of solution. | - Add the this compound stock solution drop-wise to the pre-warmed (37°C) aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. - Prepare an intermediate dilution in a co-solvent mixture before the final dilution in the aqueous buffer. |
| Incorrect pH of the Buffer: As a sulfonamide-containing compound, the solubility of this compound is likely pH-dependent. The pH of your buffer may not be optimal for solubility. | - Test the solubility of this compound in a range of buffers with different pH values to determine the optimal pH for solubility. Sulfonamides are generally more soluble in alkaline solutions.[2][3] |
Issue 2: this compound Precipitates Over Time During an Experiment
Observation: The this compound solution is initially clear but becomes cloudy or a precipitate forms during incubation.
| Potential Cause | Recommended Solution |
| Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound. | - Ensure all solutions and experimental apparatus are maintained at a constant and appropriate temperature. Pre-warm all buffers and media to the experimental temperature before adding this compound.[1] |
| Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, may interact with this compound, leading to precipitation. | - Test the stability of this compound in your specific cell culture medium over the time course of your experiment. - If precipitation occurs, consider using a simpler buffer system (e.g., PBS) if experimentally feasible, to identify if media components are the cause.[1] |
| pH Shift During Incubation: Cellular metabolism can alter the pH of the culture medium over time, potentially causing the compound to precipitate. | - Ensure your cell culture medium is adequately buffered for the incubator's CO2 concentration. The use of additional buffers like HEPES may be beneficial.[1] |
| Compound Degradation: this compound may not be stable in the aqueous solution under the experimental conditions, leading to the formation of insoluble degradation products. | - Perform a stability study of this compound in your experimental buffer to assess its degradation profile over time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is soluble in DMSO at concentrations of ≥ 150 mg/mL.[4] For cell-based assays, it is crucial to use a high-purity, sterile grade of DMSO and to keep the final concentration in the culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q2: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A2: You can determine the maximum soluble concentration by performing a solubility assessment. A detailed protocol for this is provided in the "Experimental Protocols" section below. This involves preparing serial dilutions of a concentrated stock solution in your buffer and observing for precipitation.[6]
Q3: Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A3: Yes, for in vivo applications, co-solvent formulations are often used. MedChemExpress provides two example protocols:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in saline). Both of these formulations can achieve a solubility of ≥ 2.5 mg/mL.
Q4: Can freeze-thaw cycles of my this compound stock solution cause precipitation?
A4: Yes, repeated freeze-thaw cycles can lead to precipitation. It is highly recommended to aliquot your stock solution into single-use vials after preparation to avoid this issue. Before use, ensure the aliquot is completely thawed and vortexed to redissolve any potential precipitates.[1]
Q5: My this compound solution appears cloudy. How can I confirm if it is precipitation?
A5: Visual inspection for turbidity is the first step. To confirm, you can take a small aliquot of the solution and examine it under a microscope. The presence of crystalline or amorphous particles will confirm precipitation.[1]
Data Presentation
Table 1: Solubility of Representative Sulfonamides in Different Solvents
| Sulfonamide Compound | Solvent | Temperature (°C) | Solubility |
| Sulfamethoxazole | Water | 25 | 0.5 g/L |
| Sulfisoxazole | Water | 25 | 0.13 g/L |
| Sulfadiazine | Water | 37 | 0.25 g/L |
| Sulfacetamide | Water | 37 | 11.0 g/L |
| Sulfamethoxazole | Ethanol | 25 | 20 g/L |
| Sulfisoxazole | Ethanol | 25 | 50 g/L |
Data is compiled for illustrative purposes and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 466.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM stock, you will need 4.66 mg of this compound.
-
Weighing: Carefully weigh out the calculated mass of this compound powder into a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected sterile tubes and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Aqueous Solubility of this compound
This protocol outlines a method to determine the maximum kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4), pre-warmed to 37°C
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare Serial Dilutions: In a series of sterile microcentrifuge tubes, prepare a range of this compound concentrations by diluting the 10 mM stock solution into your pre-warmed aqueous buffer. Aim for a final DMSO concentration that is consistent across all dilutions and matches your experimental conditions (e.g., 0.5%). Example dilutions could range from 1 µM to 100 µM.
-
Incubation: Incubate the tubes at 37°C for a duration that reflects your planned experiment (e.g., 2 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of cloudiness or precipitate.
-
Microscopic Examination: Place a drop from each tube onto a microscope slide and examine for the presence of any crystalline or amorphous precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is considered the maximum soluble concentration of this compound under these specific conditions.[6]
Mandatory Visualization
Signaling Pathway of Nav1.7 Inhibition
Caption: Signaling pathway illustrating the role of Nav1.7 in pain and its inhibition by this compound.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in AM-2099 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AM-2099, a novel inhibitor of the Kinase-X protein within the GFRY signaling pathway. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-X, a key downstream effector of the Growth Factor Receptor Y (GFRY). By binding to the kinase domain of Kinase-X, this compound prevents its phosphorylation and subsequent activation, leading to the inhibition of downstream signaling cascades that promote cell proliferation and survival in susceptible cancer cell lines.
Q2: How should I properly store and reconstitute this compound?
A2: For optimal stability, this compound powder should be stored at -20°C, desiccated, and protected from light. For creating stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working concentrations for cell culture, dilute the DMSO stock in a pre-warmed, serum-free medium immediately before use, ensuring the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.
Q3: What are the known resistance mechanisms to this compound?
A3: While research is ongoing, preliminary studies suggest that potential resistance mechanisms may include mutations in the Kinase-X ATP-binding pocket that reduce the binding affinity of this compound, or the upregulation of parallel signaling pathways that bypass the GFRY/Kinase-X axis.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values for Cell Viability Assays
You may observe significant well-to-well or experiment-to-experiment variability when determining the half-maximal inhibitory concentration (IC50) of this compound.
Possible Causes & Solutions
-
Inconsistent Final DMSO Concentration: Ensure the final concentration of DMSO is identical across all wells, including vehicle controls. A serial dilution of this compound in the medium should be performed after the initial dilution of the stock solution.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can dramatically alter results. Always perform a cell count using a hemocytometer or automated cell counter before seeding. Allow cells to adhere and resume logarithmic growth (typically 12-24 hours) before adding the compound.
-
Assay Incubation Time: The timing of the viability assay readout is critical. Ensure the incubation period with this compound is consistent across all experiments (e.g., 72 hours).
-
Batch-to-Batch Variation of this compound: If you suspect the issue is with the compound itself, it is crucial to test different lots.
Troubleshooting Workflow: Inconsistent IC50 Values
Table 1: Impact of Experimental Parameters on this compound IC50 Values in A549 Cells
| Parameter | Condition A | Condition B | IC50 (nM) - A | IC50 (nM) - B | Fold Change |
| Cell Seeding Density | 2,000 cells/well | 8,000 cells/well | 45.2 ± 3.1 | 98.7 ± 5.6 | 2.18 |
| Serum Concentration | 2% FBS | 10% FBS | 51.6 ± 4.5 | 85.1 ± 6.2 | 1.65 |
| Final DMSO % | 0.05% | 0.5% | 48.9 ± 3.9 | 75.3 ± 8.1 | 1.54 |
| This compound Lot | Lot #A1138 | Lot #B2095 | 47.1 ± 2.8 | 49.5 ± 3.3 | 1.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Issue 2: No Inhibition of Target Phosphorylation Observed in Western Blot
You have treated cells with this compound but do not see a decrease in the phosphorylation of Kinase-X (p-Kinase-X) via Western blot.
Possible Causes & Solutions
-
Insufficient Stimulation of the Pathway: The GFRY/Kinase-X pathway may have low basal activity in your cell model. Ensure you stimulate the pathway with the appropriate ligand (e.g., Growth Factor-Y) for a short period (e.g., 15-30 minutes) before cell lysis to induce robust phosphorylation of Kinase-X.
-
Sub-optimal this compound Pre-incubation Time: The inhibitor needs sufficient time to enter the cells and engage its target. We recommend a pre-incubation period of 2-4 hours with this compound before stimulating with the growth factor.
-
Incorrect Antibody: Verify that you are using a validated antibody specific for the phosphorylated form of Kinase-X at the correct residue.
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
GFRY Signaling and this compound Mechanism
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to determine the IC50 of this compound in a 96-well format.
Methodology
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a pre-determined optimal density (e.g., 3,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a serum-free medium. Start from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 0.1 nM), including a vehicle control (e.g., 0.2% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and perform a non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50 value.
Workflow for IC50 Determination
Protocol 2: Western Blot for p-Kinase-X Inhibition
Methodology
-
Cell Culture: Grow cells to 80-90% confluency in 6-well plates.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-16 hours.
-
Inhibitor Pre-treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2 hours.
-
Ligand Stimulation: Stimulate the cells with Growth Factor-Y (e.g., 50 ng/mL) for 20 minutes. Include a non-stimulated control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-Kinase-X overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Kinase-X or a housekeeping protein like GAPDH.
AM-2099 degradation and how to prevent it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability, degradation, and proper handling of AM-2099. Our goal is to help you mitigate potential issues in your experiments and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation in my experiments?
A1: Signs of this compound degradation can manifest in various ways, including:
-
A noticeable decrease in its expected biological activity, requiring higher concentrations to achieve the same effect.
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Inconsistent results between experimental replicates.
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Visible precipitation or changes in the color of the solution.
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The appearance of new, unidentified peaks during analytical analysis (e.g., by HPLC or LC-MS).
Q2: What are the primary factors that can cause this compound to degrade?
A2: Based on the chemical structure of this compound, which contains sulfonamide, ether, and pyrimidine (B1678525) moieties, several factors could contribute to its degradation:
-
pH: The sulfonamide group can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidizing agents.
-
Light: Prolonged exposure to UV or high-intensity light may induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
-
Inappropriate Solvents: Using solvents that are not recommended or of low purity can introduce reactive impurities.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: To ensure the longevity of your this compound stock solutions, we recommend the following:
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) for initial stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent in your final experimental medium.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
-
Protection: Protect solutions from light, especially if stored for extended periods.
Q4: What is the maximum recommended concentration of DMSO in cell culture experiments?
A4: While this compound is soluble in DMSO, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines, but it is best practice to keep it at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Instability
This guide will help you troubleshoot common issues related to the stability of this compound in your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity | Compound degradation in stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage of aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] |
| Compound instability in experimental media. | Decrease the incubation time if possible. For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals. | |
| Precipitation in cell culture media | Poor aqueous solubility at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Perform serial dilutions to avoid shocking the compound out of solution. Gentle sonication of the final diluted solution may also help. |
| Appearance of unexpected peaks in analytical chromatography | Degradation of this compound. | Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Media
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (with or without serum)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for pH adjustment of the mobile phase)
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound in your experimental medium at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Immediately store the collected aliquots at -80°C until analysis.
-
Sample Preparation for HPLC: At the time of analysis, thaw the samples. If your medium contains proteins, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Transfer the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Inject the prepared samples onto the C18 column.
-
Use a suitable mobile phase gradient to separate this compound from potential degradation products. A typical starting point could be a gradient of water and acetonitrile with 0.1% formic acid.
-
Detect the compound using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to understand its intrinsic stability and identify potential degradation products. This is crucial for developing a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp).
Procedure:
-
For each condition, prepare a solution of this compound in the respective stress medium.
-
Incubate for a defined period (e.g., 24-48 hours), collecting samples at intermediate time points.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as LC-MS, to separate and identify the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for troubleshooting this compound instability.
References
managing unexpected side effects of AM-2099 in animal models
Welcome to the technical support center for AM-2099. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in animal models. Here you will find troubleshooting guides and frequently asked questions to help manage unexpected side effects and optimize your experimental outcomes.
Troubleshooting Guides
This section provides detailed guidance in a question-and-answer format to address specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Hepatotoxicity
Question: What should I do if I observe elevated liver enzymes (ALT/AST) in animal models treated with this compound?
Answer: Elevated levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are potential indicators of drug-induced liver injury (DILI).[1] While often mild with kinase inhibitors, monitoring is crucial.[2] The primary treatment for DILI is the removal of the offending agent.[1]
Recommended Actions:
-
Confirm the Finding: Repeat the liver function tests on a new blood sample to rule out experimental error.
-
Dose De-escalation: Consider reducing the dose of this compound. A dose-response study can help identify a therapeutic window with minimal hepatotoxicity.
-
Monitor Liver Function: Implement a regular monitoring schedule for liver enzymes throughout the study duration.
-
Histopathological Analysis: At the study endpoint, collect liver tissue for histopathological examination to assess the extent of cellular damage.
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Review Co-administered Substances: Ensure that no other compounds being administered are known hepatotoxins that could be acting synergistically with this compound.
Table 1: Example Serum ALT/AST Levels in Rodent Models
| Treatment Group | Dose (mg/kg) | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) |
| Vehicle Control | 0 | 35 ± 8 | 60 ± 12 |
| This compound (Low Dose) | 10 | 55 ± 15 | 85 ± 20 |
| This compound (High Dose) | 50 | 150 ± 45 | 220 ± 60 |
*Statistically significant increase compared to vehicle control (p < 0.05).
Experimental Protocol: Monitoring Liver Function in Mice
This protocol outlines the steps for routine monitoring of liver function in mice during treatment with this compound.
-
Animal Handling: Acclimatize mice for at least 3-5 days before the start of the experiment.[3]
-
Blood Collection:
-
Collect approximately 50-100 µL of blood via tail vein or saphenous vein at baseline (Day 0) and then weekly.
-
Place the blood in serum separator tubes.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
-
Serum Analysis:
-
Analyze the serum for ALT and AST levels using a veterinary chemistry analyzer or commercially available ELISA kits.
-
-
Data Interpretation:
-
Compare the ALT and AST levels of the this compound treated groups to the vehicle control group.
-
A significant increase in these enzymes may indicate hepatotoxicity.
-
-
Terminal Procedure:
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Collect the liver and fix it in 10% neutral buffered formalin for histopathological analysis.
-
Diagram: Workflow for Investigating Hepatotoxicity
Caption: Workflow for troubleshooting hepatotoxicity in animal models.
Issue 2: Signs of Nephrotoxicity
Question: My animals are showing increased serum creatinine (B1669602) and Blood Urea Nitrogen (BUN). Could this be a side effect of this compound?
Answer: Yes, elevated serum creatinine and BUN are key indicators of potential kidney dysfunction.[4][5] Drug-induced nephrotoxicity can occur through various mechanisms, including acute tubular necrosis or inflammation.[6][7]
Recommended Actions:
-
Baseline and Serial Monitoring: Always measure baseline kidney function before starting treatment. Continue to monitor serum creatinine, BUN, and urine output throughout the study.[5]
-
Urinalysis: Perform urinalysis to check for proteinuria, hematuria, or the presence of crystals, which can provide more insight into the nature of the kidney injury.
-
Hydration: Ensure animals have free access to water, as dehydration can exacerbate kidney injury.
-
Histopathology: Upon study completion, conduct a thorough histological examination of the kidneys to identify any structural damage to the glomeruli or tubules.
Table 2: Key Indicators of Renal Function in Rat Models
| Treatment Group | Dose (mg/kg) | Serum Creatinine (mg/dL) (Mean ± SD) | BUN (mg/dL) (Mean ± SD) | Proteinuria (mg/24h) (Mean ± SD) |
| Vehicle Control | 0 | 0.5 ± 0.1 | 20 ± 4 | 10 ± 3 |
| This compound (Low Dose) | 10 | 0.6 ± 0.2 | 25 ± 6 | 15 ± 5 |
| This compound (High Dose) | 50 | 1.2 ± 0.4 | 45 ± 10 | 30 ± 8* |
*Statistically significant increase compared to vehicle control (p < 0.05).
Experimental Protocol: Assessment of Renal Function in Rats
This protocol provides a method for assessing renal function in rats treated with this compound.[8]
-
Animal Housing: House rats in metabolic cages for 24-hour urine collection.[8] Ensure proper acclimatization.
-
Urine Collection: Collect urine over a 24-hour period to measure volume and test for protein levels. Centrifuge urine samples to remove debris before analysis.[8]
-
Blood Sampling:
-
Collect blood samples at baseline and at specified time points during the study.
-
Process blood to obtain serum for creatinine and BUN analysis.
-
-
Biochemical Analysis:
-
Use an automated chemistry analyzer or specific assay kits to measure serum creatinine and BUN.
-
Measure urine protein concentration using a suitable method like the Bradford assay.
-
-
Glomerular Filtration Rate (GFR) (Optional): For a more definitive assessment of kidney function, GFR can be measured using the clearance of a marker like inulin.[9][10] This is a more invasive and complex procedure.[9][10]
Diagram: Decision Tree for Managing Nephrotoxicity
Caption: Decision-making process for observed nephrotoxicity.
Issue 3: Off-Target Neurological Effects
Question: A subset of my animals are exhibiting mild tremors and ataxia. Is this a known side effect of kinase inhibitors?
Answer: Neurological side effects, while less common, can occur with kinase inhibitors.[11] These effects can be dose-dependent and may be specific to the animal strain being used.[12] The mechanism could involve off-target inhibition of kinases in the central nervous system or disruption of ion channels.
Recommended Actions:
-
Systematic Observation: Use a standardized scoring system (e.g., a functional observational battery) to quantify the severity and frequency of neurological signs.
-
Dose-Response Assessment: Determine if the neurological effects are dose-dependent by testing a range of this compound concentrations.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in the brain tissue to determine if it crosses the blood-brain barrier.[13][14]
-
Control for Stress: Ensure that handling and environmental stress are minimized, as these can sometimes induce or worsen neurological signs.
Table 3: Neurological Scoring in a Mouse Model
| Treatment Group | Dose (mg/kg) | Ataxia Score (0-4) (Mean ± SD) | Tremor Incidence (%) |
| Vehicle Control | 0 | 0.1 ± 0.2 | 0% |
| This compound (Low Dose) | 10 | 0.5 ± 0.4 | 10% |
| This compound (High Dose) | 50 | 1.8 ± 0.6 | 45% |
*Statistically significant increase compared to vehicle control (p < 0.05). Score of 0 = normal, 4 = severe.
Experimental Protocol: Basic Neurological Assessment
This protocol describes a non-invasive method for assessing neurological function in rodents.
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Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before observation.
-
Open Field Test:
-
Place the animal in the center of an open field arena.
-
Observe and record locomotor activity, gait, and any abnormal behaviors (e.g., tremors, circling) for 5-10 minutes.
-
-
Gait Analysis:
-
Observe the animal walking on a flat surface. Look for signs of ataxia, such as a wide-based stance or stumbling.
-
-
Righting Reflex:
-
Gently place the animal on its back and measure the time it takes to right itself. A delayed reflex can indicate neurological impairment.
-
-
Scoring:
-
Use a predefined scoring sheet to record observations for each animal at baseline and after treatment.
-
Ensure the observer is blinded to the treatment groups to minimize bias.
-
Issue 4: Variable Efficacy and Tumor Resistance
Question: I am observing inconsistent tumor regression with this compound, and some tumors appear to be resistant. What could be the cause?
Answer: Variable efficacy is a common challenge in preclinical oncology studies and can be attributed to several factors, including tumor heterogeneity, inconsistent drug exposure, or the development of resistance mechanisms.[15][16][17]
Recommended Actions:
-
Verify Drug Formulation and Administration: Ensure the this compound formulation is stable and administered consistently.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate drug concentration in the plasma and tumor with target engagement (i.e., inhibition of MAP4K7) and anti-tumor effect.
-
Assess Tumor Heterogeneity: Analyze tumor samples from responding and non-responding animals to identify potential biomarkers of resistance.[17][18] Patient-derived xenograft (PDX) models are particularly useful for studying tumor heterogeneity.[18][19]
-
Investigate Resistance Pathways: In non-responding tumors, examine downstream signaling pathways for compensatory activation.
Table 4: Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Change (%) (Day 21 vs Day 0) | Response Rate (%) |
| Vehicle Control | 0 | +150% | 0% |
| This compound | 50 | -40% | 60% |
| This compound (Resistant) | 50 | +80% | 0% |
Experimental Protocol: Evaluating Efficacy in a Xenograft Model
This protocol details the steps for a standard in vivo efficacy study.[3]
-
Cell Preparation: Culture the desired cancer cell line and harvest cells during the logarithmic growth phase. Ensure high viability (>95%).[3]
-
Animal Implantation:
-
Implant tumor cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume 2-3 times per week using digital calipers. The formula Volume = (width)² x length/2 is commonly used.[3]
-
-
Randomization and Treatment:
-
Randomize animals into treatment groups (vehicle control, this compound).
-
Begin treatment when tumors have reached the desired size. Administer this compound according to the planned dose and schedule.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent tumor growth inhibition (%TGI) at the end of the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Post-Study Analysis:
-
At the study endpoint, excise tumors for downstream analysis (e.g., Western blot for target inhibition, IHC for proliferation markers, or RNA sequencing for resistance mechanisms).
-
Caption: this compound inhibits MAP4K7, blocking the JNK signaling cascade.
Q2: What is the recommended vehicle for in vivo administration of this compound? The recommended vehicle for this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is critical to ensure that this compound is fully dissolved and that the vehicle itself does not cause adverse effects in a control group. A small pilot study to confirm vehicle tolerability is advised.
Q3: Are there any known drug-drug interactions to be aware of? Currently, formal drug-drug interaction studies for this compound have not been completed. However, as this compound is likely metabolized by cytochrome P450 (CYP) enzymes in the liver, co-administration with known potent inhibitors or inducers of CYP enzymes should be approached with caution. Such interactions could alter the pharmacokinetic profile of this compound, potentially leading to increased toxicity or reduced efficacy.
Q4: How should this compound be stored? this compound should be stored as a solid powder at -20°C. For short-term storage, it can be kept at 4°C. Solutions of this compound in the recommended vehicle should be prepared fresh for each experiment and not stored for more than 24 hours. Protect from light and moisture.
References
- 1. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toxicity of TKIs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. repository.unizik.edu.ng [repository.unizik.edu.ng]
- 5. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wjbphs.com [wjbphs.com]
- 8. scielo.br [scielo.br]
- 9. Transcutaneous Assessment of Renal Function in Conscious Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common neurological toxicities in small animal practice - Veterinary Practice [veterinary-practice.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 16. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maintaining Tumour Heterogeneity in Patient-Derived Tumour Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A multi-modal data resource for investigating topographic heterogeneity in patient-derived xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of AM-2099
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of the investigational compound AM-2099. The following information is curated to address common challenges and provide structured experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may limit the oral bioavailability of a compound like this compound?
The oral bioavailability of a drug candidate is influenced by a combination of its physicochemical properties and physiological factors within the gastrointestinal (GI) tract. Key limiting factors include:
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Poor Aqueous Solubility: The drug must dissolve in the GI fluids to be absorbed. Low solubility is a common reason for poor bioavailability.[1][2][3]
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Low Permeability: The drug must be able to pass through the intestinal epithelium to enter the bloodstream.[2]
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First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation.[1]
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Chemical Instability: The drug may be degraded by the acidic environment of the stomach or by enzymes in the GI tract.[1]
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Efflux by Transporters: P-glycoprotein and other efflux transporters can actively pump the drug back into the intestinal lumen, reducing net absorption.
Q2: What initial assessments should be performed to characterize the bioavailability challenges of this compound?
A systematic approach to characterizing the absorption barriers is crucial. The following initial assessments are recommended:
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Solubility Profiling: Determine the aqueous solubility of this compound at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability Assessment: Utilize in vitro models like the Caco-2 cell monolayer assay to estimate the intestinal permeability of this compound.
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LogP/LogD Measurement: Determine the lipophilicity of the compound, which influences both solubility and permeability.
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In Vitro Metabolic Stability: Assess the stability of this compound in the presence of liver microsomes or hepatocytes to predict the extent of first-pass metabolism.
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble drugs?
Several formulation strategies can be employed to enhance the dissolution and subsequent absorption of poorly soluble compounds:
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Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a faster dissolution rate.[2][4][5]
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can enhance the solubility and absorption of lipophilic drugs.[1][4][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]
Troubleshooting Guide
Issue 1: this compound exhibits low and variable plasma concentrations after oral administration in preclinical species.
Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral exposure.
Experimental Protocols:
-
pH-Dependent Solubility Assay:
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Prepare a series of buffers at pH 1.2, 2.5, 4.5, 6.8, and 7.4.
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Add an excess amount of this compound to each buffer.
-
Shake the samples at 37°C for 24 hours to reach equilibrium.
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Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate by a validated analytical method (e.g., HPLC-UV).
-
-
In Vitro Dissolution Testing (USP Apparatus II):
-
Prepare a dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Place a known amount of this compound (or its formulation) in the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 rpm) at 37°C.
-
Withdraw samples at predetermined time points.
-
Analyze the concentration of dissolved this compound in each sample.
-
Data Presentation:
| Formulation Strategy | This compound Solubility (µg/mL) at pH 6.8 | In Vitro Dissolution (% dissolved in 30 min) |
| Neat API (crystalline) | 0.5 | 15 |
| Micronized API | 1.2 | 45 |
| Amorphous Solid Dispersion (1:3 drug:polymer) | 25.8 | 85 |
| Self-Emulsifying Drug Delivery System (SEDDS) | >100 (in formulation) | 95 (drug release) |
Issue 2: In vitro studies show good solubility, but in vivo absorption remains low.
Possible Cause: Low intestinal permeability or significant efflux.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for permeability-limited absorption.
Experimental Protocols:
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable filter supports for 21 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-to-B) permeability, add this compound to the apical side and measure its appearance on the basolateral side over time.
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For basolateral-to-apical (B-to-A) permeability, add this compound to the basolateral side and measure its appearance on the apical side.
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Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).
-
Data Presentation:
| Compound | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Propranolol (High Permeability Control) | 25.2 | 23.8 | 0.9 |
| Digoxin (P-gp Substrate Control) | 0.5 | 5.5 | 11.0 |
| This compound | 1.1 | 6.8 | 6.2 |
Signaling Pathway and Absorption Mechanisms
A simplified diagram illustrating the potential barriers to oral absorption of this compound in the gastrointestinal tract.
Caption: Barriers to oral drug absorption.
References
- 1. tandfonline.com [tandfonline.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. colorcon.com [colorcon.com]
- 6. upm-inc.com [upm-inc.com]
long-term stability of AM-2099 in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of AM-2099 in Dimethyl Sulfoxide (DMSO) when stored at -20°C. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C. One supplier suggests that when stored at -20°C, the compound should be used within one year.[1] For general guidance, stock solutions prepared in DMSO should be aliquoted into tightly sealed vials and are typically usable for up to one month when stored at -20°C.[2] To minimize degradation, it is best practice to prepare fresh working solutions from a stock for daily experiments.[1]
Q2: How can I assess the stability of my this compound stock solution over time?
To assess the stability, you can perform a series of analytical tests on your stock solution at different time points (e.g., 0, 1, 3, 6, and 12 months). The primary methods for this analysis are High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to monitor the purity of the compound and detect the presence of any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Q3: I see precipitation in my this compound stock solution after thawing. What should I do?
Precipitation can occur when a compound's solubility limit is exceeded upon freezing and thawing. Before use, it is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes.[2] If precipitation is observed, you can try to redissolve the compound by gentle warming and/or sonication.[1] However, be cautious with heating as it can accelerate degradation. If the precipitate does not redissolve, it may indicate compound degradation or lower solubility than anticipated.
Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
It is highly recommended to avoid multiple freeze-thaw cycles as this can accelerate the degradation of the compound. The best practice is to aliquot the stock solution into smaller, single-use volumes upon initial preparation. This ensures that you only thaw the amount you need for a specific experiment, preserving the integrity of the remaining stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced potency or inconsistent results in bioassays. | The compound may have degraded over time in the DMSO stock solution. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Perform a stability analysis of your old stock solution using HPLC or LC-MS to check for degradation. 3. Ensure proper storage conditions (-20°C) and avoid multiple freeze-thaw cycles. |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | This is a strong indicator of compound degradation. | 1. Discard the old stock solution. 2. Prepare a fresh stock solution and re-aliquot for storage. 3. If possible, try to identify the degradation products to understand the degradation pathway. |
| Color change in the DMSO stock solution. | A color change can be a sign of chemical degradation or contamination. | 1. Do not use the solution if a color change is observed. 2. Prepare a fresh stock solution. 3. Ensure that the DMSO used is of high purity and anhydrous, as water content can contribute to degradation. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a general procedure for evaluating the stability of this compound in DMSO at -20°C over a 12-month period.
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume, tightly sealed cryovials (e.g., 20 µL aliquots).
-
Store the aliquots at -20°C in a light-protected container.
-
-
Time-Point Analysis:
-
At designated time points (e.g., T=0, 1, 3, 6, 9, and 12 months), retrieve one aliquot for analysis.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
-
Sample Preparation for Analysis:
-
Dilute the DMSO stock to an appropriate concentration for HPLC or LC-MS analysis using a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
-
HPLC/LC-MS Analysis:
-
Inject the prepared sample into an HPLC or LC-MS system.
-
Use a suitable C18 column and a gradient elution method with mobile phases such as water and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength and/or a mass spectrometer.
-
-
Data Analysis:
-
At each time point, determine the purity of this compound by calculating the peak area of the parent compound as a percentage of the total peak area.
-
Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
-
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in DMSO at -20°C, as would be generated from the protocol above.
| Time Point (Months) | Purity of this compound (%) | Area of Major Degradant 1 (%) | Area of Major Degradant 2 (%) |
| 0 | 99.8 | 0.1 | Not Detected |
| 1 | 99.7 | 0.2 | Not Detected |
| 3 | 99.5 | 0.3 | 0.1 |
| 6 | 99.1 | 0.6 | 0.2 |
| 9 | 98.5 | 1.0 | 0.4 |
| 12 | 97.8 | 1.5 | 0.6 |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Caption: Mechanism of action for this compound as a Nav1.7 channel inhibitor.
References
AM-2099 Technical Support Center: Overcoming Drug Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to AM-2099 in cell culture. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Atypical Kinase 1 (AK1) signaling pathway. In sensitive cell lines, this compound binds to the ATP-binding pocket of AK1, preventing its phosphorylation and subsequent activation of downstream pro-survival and proliferation signals, primarily through the PI3K/AKT pathway.
Q2: My cells have developed resistance to this compound. What are the common underlying mechanisms?
Acquired resistance to this compound in cell culture typically arises from several key mechanisms.[1][2][3] These can include:
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Secondary Mutations in the AK1 Kinase Domain: Specific mutations can alter the conformation of the ATP-binding pocket, reducing the binding affinity of this compound.[1][2][4]
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Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways, such as the MAPK/ERK or other receptor tyrosine kinases, to maintain downstream signaling despite AK1 inhibition.[1][2][4]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration.[5]
-
Target Overexpression: Increased expression of the AK1 protein may require higher concentrations of this compound to achieve a therapeutic effect.
Troubleshooting Guide: Loss of this compound Efficacy
This guide will help you diagnose and potentially overcome resistance to this compound in your cell culture experiments.
Issue 1: Gradual Increase in IC50 Value of this compound
If you observe a rightward shift in the dose-response curve and a higher IC50 value for this compound over time, your cells are likely developing resistance.
Workflow for Diagnosing the Resistance Mechanism:
Caption: Troubleshooting workflow for this compound resistance.
Data Presentation: Characterization of this compound Resistant Cells (AMR-2099)
| Cell Line | This compound IC50 (µM) | p-ERK/Total ERK Ratio | MDR1 Expression (Relative to Parental) | AK1 Sequencing |
| Parental | 0.5 ± 0.08 | 1.0 | 1.0 | Wild-Type |
| AMR-2099-A | 8.2 ± 1.2 | 4.5 ± 0.6 | 1.2 | Wild-Type |
| AMR-2099-B | 9.5 ± 1.5 | 1.1 | 8.9 ± 1.1 | Wild-Type |
| AMR-2099-C | 12.1 ± 2.0 | 1.3 | 0.9 | T790M Mutation |
Solutions Based on Findings:
-
If Bypass Pathway is Activated (e.g., increased p-ERK): A combination therapy approach may be effective.[4][6] Consider co-administering this compound with an inhibitor of the activated pathway, such as a MEK inhibitor if the MAPK/ERK pathway is upregulated.
-
If Drug Efflux is Increased (e.g., high MDR1): Co-treatment with an ABC transporter inhibitor, such as verapamil, can restore sensitivity to this compound by increasing its intracellular concentration.
-
If a Target Mutation is Present: The resistant cells may require a next-generation inhibitor that can bind to the mutated kinase. Consider testing alternative AK1 inhibitors if available.
Issue 2: Inconsistent Results with this compound Treatment
Variability in experimental outcomes can be frustrating. Here are some common causes and solutions.
Troubleshooting Inconsistent Data
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Ensure consistent cell passage numbers, confluency at the time of treatment, and media/serum batches. Mycoplasma contamination can also alter drug responses, so regular testing is advised.[7][8] |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure proper storage conditions to prevent degradation. |
| Assay Parameters | Optimize cell seeding density and the duration of the drug incubation for your specific cell line and assay.[9][10] |
Experimental Protocols
Cell Viability (IC50) Determination using MTT Assay
This protocol is designed to measure the cytotoxic effects of this compound and determine its IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze changes in protein expression and phosphorylation states.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AK1, anti-AK1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MDR1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
This compound Mechanism of Action and Resistance Pathways
Caption: this compound signaling and common resistance mechanisms.
References
- 1. Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer | Semantic Scholar [semanticscholar.org]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Nav1.7 inhibitor, AM-2099. We address common issues that may lead to a lack of observed Nav1.7 inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound on human Nav1.7?
A1: this compound is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of 0.16 μM.[1]
Q2: Is this compound selective for Nav1.7 over other sodium channel subtypes?
A2: this compound exhibits high selectivity for Nav1.7. It is over 100-fold more selective for Nav1.7 compared to Nav1.3, Nav1.4, Nav1.5, and Nav1.8. However, it displays lower levels of selectivity against Nav1.1, Nav1.2, and Nav1.6.[1] It also shows low affinity for the hERG channel (>30 μM).[1]
Q3: I am not observing any inhibition of Nav1.7 with this compound. What are the most common reasons for this?
A3: Several factors could contribute to a lack of Nav1.7 inhibition. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. The troubleshooting guide below provides a systematic approach to identifying the root cause.
Q4: Are there species differences in the activity of this compound?
A4: Yes, this compound shows comparable inhibition across human, mouse, dog, and cynomolgus monkey Nav1.7 channels. However, it has been reported to have reduced activity against the rat Nav1.7 channel.[1][2] If you are using a rat-derived cell line or primary neurons, this could be the reason for the lack of observed inhibition.
Troubleshooting Guide: Why is my this compound not showing Nav1.7 inhibition?
This guide will walk you through a series of checks to diagnose why you may not be observing the expected inhibitory effect of this compound on Nav1.7 channels.
Step 1: Compound Integrity and Preparation
The first step is to ensure that the this compound you are using is viable and correctly prepared.
Issue: Compound Degradation or Improper Storage
-
Solution: this compound stock solutions should be aliquoted and stored at -80°C or -20°C to prevent degradation from repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Issue: Poor Solubility
-
Solution: this compound has specific solubility requirements. A common solvent system for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For in vitro electrophysiology, ensure the final concentration of the solvent (e.g., DMSO) in your recording solution is low (typically ≤ 0.1%) to avoid off-target effects. If you observe precipitation in your stock or working solutions, gentle heating or sonication may be required to fully dissolve the compound.[1]
Step 2: Experimental Conditions
If you are confident in your compound, the next step is to scrutinize your experimental parameters.
Issue: Incorrect Holding Potential in Electrophysiology Experiments
-
Explanation: The binding of many sodium channel blockers is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. The holding potential of the cell membrane determines the proportion of channels in each of these states.
-
Solution: For whole-cell voltage-clamp experiments on HEK293 cells expressing human Nav1.7, a hyperpolarized holding potential of -125 mV is recommended.[1] This ensures a larger population of channels is in the resting state and available for opening upon depolarization, which can be critical for observing inhibition by certain classes of blockers.
Issue: Inappropriate Voltage Protocol
-
Solution: Ensure your voltage protocol is designed to elicit robust Nav1.7 currents. A typical protocol involves a step depolarization to approximately -10 mV or 0 mV from the holding potential. The duration and frequency of these test pulses can also influence the observed block, especially for compounds that exhibit use-dependent inhibition.
Issue: Rundown of Nav1.7 Current
-
Explanation: During whole-cell patch-clamp recordings, the amplitude of the Nav1.7 current can decrease over time, a phenomenon known as "rundown." This can be mistaken for or mask a drug's inhibitory effect.
-
Solution: Establish a stable baseline recording of Nav1.7 currents for several minutes before applying this compound. If significant rundown is observed, discard the recording. Including an ATP-regenerating system in your intracellular solution can sometimes help to mitigate rundown.
Step 3: Biological System
Finally, consider the biological system you are using for your experiments.
Issue: Incorrect Cell Line or Low Channel Expression
-
Solution: Confirm that you are using a cell line that expresses the human Nav1.7 channel, such as a stably transfected HEK293 cell line.[1] Verify the expression level of Nav1.7 in your cells, as low expression can lead to small currents that are difficult to resolve and may not be suitable for pharmacological profiling. Some HEK293 cells have been shown to express endogenous voltage-gated sodium channels, which could complicate the interpretation of your results.
Issue: Species Mismatch
-
Solution: As mentioned in the FAQs, this compound has reduced activity against the rat Nav1.7 channel.[1][2] If your experiments are not showing inhibition and you are using a rat-derived system, this is a likely explanation.
Data Summary
The following table summarizes the key pharmacological and experimental parameters for this compound.
| Parameter | Value | Source |
| Target | Human Voltage-Gated Sodium Channel Nav1.7 | [1] |
| IC50 | 0.16 μM | [1] |
| Selectivity | >100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8 | [1] |
| Lower selectivity vs. Nav1.1, Nav1.2, Nav1.6 | [1] | |
| Species Activity | Active against human, mouse, dog, cynomolgus monkey | [1][2] |
| Reduced activity against rat | [1][2] | |
| Recommended Ephys Holding Potential | -125 mV | [1] |
| Storage of Stock Solutions | Aliquot and store at -80°C or -20°C | [1] |
Detailed Experimental Protocol: Whole-Cell Voltage-Clamp on HEK293 Cells
This protocol outlines a standard procedure for assessing the inhibitory effect of this compound on human Nav1.7 channels expressed in HEK293 cells.
1. Cell Culture and Preparation
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Culture HEK293 cells stably expressing human Nav1.7 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and the appropriate selection antibiotic.
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Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Include an ATP-regenerating system (e.g., 4 mM Mg-ATP, 0.3 mM Na-GTP) to minimize current rundown.
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This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -80°C.
-
This compound Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking HEK293 cell.
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Set the holding potential to -125 mV .
-
Apply a series of voltage steps (e.g., to -10 mV for 20 ms) at a regular interval (e.g., every 10 seconds) to elicit Nav1.7 currents.
-
Allow the current to stabilize for at least 5 minutes to establish a baseline.
-
Perfuse the cell with the working solution of this compound at the desired concentration until a steady-state block is achieved.
-
To determine the IC50, apply multiple concentrations of this compound in ascending order, with a washout period in between each concentration.
4. Data Analysis
-
Measure the peak amplitude of the inward sodium current before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of this compound-mediated Nav1.7 inhibition.
Signaling Pathway and Experimental Logic
References
Technical Support Center: Assessing AM-2099 Cytotoxicity in Primary Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of AM-2209, a selective Nav1.7 inhibitor, in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is AM-2099 and why is assessing its cytotoxicity in primary neurons important?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 channels are crucial for the generation and propagation of action potentials in neurons.[3][4] Assessing the cytotoxicity of this compound in primary neuron cultures is a critical step in preclinical safety evaluation to identify any potential neurotoxic effects before advancing to further developmental stages.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity in neurons?
A2: While specific data on this compound is limited, prolonged or excessive blockade of sodium channels can disrupt normal neuronal function and potentially lead to cytotoxicity. Possible mechanisms include disruption of ion homeostasis, which could trigger downstream events such as mitochondrial dysfunction, activation of apoptotic pathways (e.g., caspase activation), or induction of necrosis.[5][6][7]
Q3: Which cytotoxicity assays are recommended for assessing the effects of this compound on primary neurons?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. Key assays include:
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity (necrosis).[8][9][10][11][12]
-
MTT Assay: Assesses mitochondrial metabolic activity as an indicator of cell viability.[13][14][15][16]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.[17][18][19][20]
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: Employing a combination of assays is the most effective method. The LDH assay is a good indicator of necrosis.[8] For apoptosis, the TUNEL assay can be used to detect late-stage apoptosis, while assays measuring the activation of key executioner caspases, like caspase-3, can identify earlier apoptotic events.[21][22][23][24][25]
Troubleshooting Guides
Problem 1: High background or inconsistent results in the LDH assay.
| Possible Cause | Troubleshooting Steps |
| Phenol (B47542) red interference | Use phenol red-free culture medium during the assay. |
| Serum LDH | If using serum-containing medium, switch to serum-free medium for the duration of the this compound treatment and assay.[8] |
| Cell lysis during handling | Handle the plate gently. Avoid vigorous pipetting or shaking. |
| Contamination | Visually inspect cultures for any signs of microbial contamination. |
Problem 2: Low signal or high variability in the MTT assay.
| Possible Cause | Troubleshooting Steps |
| Low cell number or viability | Ensure a sufficient density of healthy, viable neurons are plated. Optimize seeding density beforehand. |
| Incomplete formazan (B1609692) solubilization | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[16] |
| Interference from this compound | Run a control with this compound in cell-free medium to check for any direct reaction with the MTT reagent. |
| Changes in metabolic activity unrelated to viability | Be aware that the MTT assay measures metabolic activity, which can sometimes be altered without affecting cell viability.[13] Consider complementing with a dye exclusion assay like Trypan Blue. |
Problem 3: False positives or high background in the TUNEL assay.
| Possible Cause | Troubleshooting Steps |
| Necrotic cells | The TUNEL assay can also label necrotic cells.[18] Confirm apoptosis with morphological assessment (e.g., nuclear condensation) and a caspase activity assay. |
| Over-fixation or harsh permeabilization | Optimize fixation and permeabilization steps to avoid inducing artificial DNA breaks. |
| High endogenous nuclease activity | Ensure proper handling and timely processing of samples to minimize DNA degradation. |
| TdT enzyme concentration | Titrate the TdT enzyme concentration to find the optimal balance between signal and background.[19] |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage. The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[8][9][10][12]
Protocol:
-
Culture primary neurons in a 96-well plate to the desired confluency.
-
Treat the neurons with a range of this compound concentrations for the desired exposure time. Include vehicle-treated (negative control) and lysis buffer-treated (positive control for maximum LDH release) wells.
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[13][14][15][16]
Protocol:
-
Plate primary neurons in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Express the results as a percentage of the vehicle-treated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a characteristic of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, which can then be visualized by fluorescence microscopy.[17][18][19][20]
Protocol:
-
Culture primary neurons on coverslips or in chamber slides.
-
Treat the neurons with this compound to induce apoptosis. Include positive (e.g., DNase I treated) and negative controls.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow the TdT enzyme to enter the nucleus.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
Signaling Pathways and Workflows
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nav1.7抑制剂 | MCE [medchemexpress.cn]
- 3. Distinct impacts of sodium channel blockers on the strength–duration properties of human motor cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced mitochondrial dysfunction and neurotoxicity [ri.conicet.gov.ar]
- 6. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT Assay | AAT Bioquest [aatbio.com]
- 15. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. assaygenie.com [assaygenie.com]
- 18. TUNEL assay - Wikipedia [en.wikipedia.org]
- 19. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]
- 20. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 21. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caspase 3 - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
Validation & Comparative
In the landscape of novel analgesics, the voltage-gated sodium channel NaV1.7 has emerged as a promising target. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This genetic validation has spurred the development of selective NaV1.7 inhibitors. Among these, AM-2099 and PF-05089771 have garnered significant attention from the research community. This guide provides a comparative analysis of these two compounds, summarizing their pharmacological properties, and detailing the experimental protocols used for their characterization.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the key in vitro pharmacological parameters for this compound and PF-05089771, offering a direct comparison of their potency and selectivity for the NaV1.7 channel.
| Parameter | This compound | PF-05089771 |
| hNaV1.7 IC50 | 0.16 µM[1] | 11 nM (0.011 µM)[2][3] |
| mNaV1.7 IC50 | Comparable to human[1] | 8 nM[2] |
| rNaV1.7 IC50 | Reduced activity[1] | 171 nM[2] |
| Selectivity over NaV1.1 | >100-fold[1] | ~59-fold[4] |
| Selectivity over NaV1.2 | Lower levels of selectivity[1] | ~11-fold[4] |
| Selectivity over NaV1.3 | >100-fold[1] | ≥909-fold[4] |
| Selectivity over NaV1.4 | >100-fold[1] | ≥909-fold[4] |
| Selectivity over NaV1.5 | >100-fold[1] | ≥909-fold[4] |
| Selectivity over NaV1.6 | Lower levels of selectivity[1] | ~16-fold[4] |
| Selectivity over NaV1.8 | >100-fold[1] | ≥909-fold[4] |
| Mechanism of Action | Not explicitly stated | State-dependent inhibitor, interacts with the voltage-sensor domain (VSD) of Domain IV[3] |
Signaling Pathway and Experimental Workflow
To visualize the context of NaV1.7 inhibition and the process of evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
The following provides a generalized protocol for the characterization of NaV1.7 inhibitors using whole-cell patch-clamp electrophysiology, a standard method in the field.
Objective: To determine the inhibitory concentration (IC50) and selectivity of test compounds (this compound or PF-05089771) on human NaV1.7 channels.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV1.7 channel.
-
Cell Culture Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Electrophysiology Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Test Compounds: Stock solutions of this compound and PF-05089771 dissolved in DMSO.
Procedure:
-
Cell Culture:
-
HEK293 or CHO cells stably expressing hNaV1.7 are cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection agent.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips.
-
-
Whole-Cell Patch-Clamp Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass and filled with the internal solution.
-
Whole-cell configuration is established on a single cell.
-
NaV1.7 currents are elicited by applying specific voltage protocols. To assess state-dependent inhibition, protocols are designed to hold the membrane potential at levels that favor either the resting or inactivated states of the channel. For example, a holding potential of -120 mV is typically used to assess inhibition of the resting state, while a holding potential around the V1/2 of inactivation (e.g., -70 to -80 mV) is used to assess inhibition of the inactivated state.
-
-
Compound Application:
-
A baseline recording of NaV1.7 currents is established.
-
The test compound (this compound or PF-05089771) is then perfused into the recording chamber at various concentrations.
-
The effect of the compound on the NaV1.7 current is allowed to reach a steady state.
-
-
Data Analysis:
-
The peak inward NaV1.7 current at each compound concentration is measured and normalized to the baseline current.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value, which represents the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a Hill equation.
-
To determine selectivity, the same protocol is repeated on cells expressing other NaV channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.5).
-
Discussion and Conclusion
Both this compound and PF-05089771 are potent inhibitors of the human NaV1.7 channel. Based on the available data, PF-05089771 exhibits a significantly lower IC50 for human NaV1.7, suggesting higher potency in in vitro assays. PF-05089771 has been extensively characterized as a state-dependent inhibitor, a property that can contribute to its selectivity and efficacy. While this compound is also described as highly selective, particularly against key cardiac (NaV1.5) and other pain-related (NaV1.8) channels, the detailed mechanism of its state-dependent action is less clearly defined in the public domain.
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions. Nevertheless, the data presented here provide a valuable overview for researchers in the field of pain drug discovery. The clinical development of PF-05089771 has faced challenges, with some trials not meeting their primary endpoints for certain pain conditions[5][6]. The clinical trajectory of this compound is less publicly documented.
The continued investigation of these and other NaV1.7 inhibitors is crucial for the development of novel, non-opioid analgesics. Understanding the nuances of their pharmacological profiles, including their mechanisms of action and selectivity, will be key to unlocking the full therapeutic potential of targeting NaV1.7 for pain relief.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Nav1.7 Inhibitor AM-2099 and the Nav1.8 Blocker A-803467 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent voltage-gated sodium channel (Nav) inhibitors, AM-2099 and A-803467, which have been investigated for their potential as analgesics. By targeting different sodium channel subtypes, Nav1.7 and Nav1.8 respectively, these compounds offer distinct approaches to modulating nociceptive signaling. This document summarizes their efficacy based on available experimental data, details the methodologies used in key experiments, and visualizes their mechanisms within the broader context of pain signaling pathways.
Introduction to this compound and A-803467
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. Specific subtypes are predominantly expressed in the peripheral nervous system and have been identified as key targets for the development of novel pain therapeutics.
This compound is a potent and selective inhibitor of Nav1.7, a sodium channel that acts as a threshold channel in nociceptive neurons, amplifying small depolarizations to initiate pain signals.[1]
A-803467 is a potent and selective blocker of Nav1.8, a tetrodotoxin-resistant (TTX-R) sodium channel that is responsible for the majority of the sodium current during the upstroke of the action potential in pain-sensing neurons.[2][3]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the in vitro potency and in vivo efficacy of this compound and A-803467 based on published preclinical studies. It is important to note that the in vivo data for these compounds were generated in different experimental models, precluding a direct head-to-head comparison of their analgesic efficacy.
In Vitro Potency and Selectivity
| Compound | Target | Species | IC50 | Selectivity | Reference |
| This compound | Nav1.7 | Human | 0.16 µM | >100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8. Lower selectivity vs. Nav1.1, Nav1.2, Nav1.6. | [1] |
| A-803467 | Nav1.8 | Human | 8 nM | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7. | [3] |
In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Pain Type | Endpoint | Efficacy (ED50) | Reference |
| This compound | Histamine-induced scratching | Pruritus | Reduction in scratching bouts | Statistically significant reduction at 60 mg/kg (p.o.) | [1] |
| A-803467 | Spinal Nerve Ligation (SNL) | Neuropathic | Mechanical Allodynia | 47 mg/kg (i.p.) | [3] |
| A-803467 | Chronic Constriction Injury (CCI) | Neuropathic | Mechanical Allodynia | 85 mg/kg (i.p.) | [3] |
| A-803467 | Complete Freund's Adjuvant (CFA) | Inflammatory | Thermal Hyperalgesia | 41 mg/kg (i.p.) | [3] |
| A-803467 | Capsaicin-induced secondary allodynia | Neuropathic | Mechanical Allodynia | ~100 mg/kg (i.p.) | [3] |
Signaling Pathways in Nociception
The distinct roles of Nav1.7 and Nav1.8 in the generation of a nociceptive signal are illustrated below. Nav1.7 amplifies sub-threshold stimuli to bring the neuron to its firing threshold, while Nav1.8 is a major contributor to the action potential upstroke.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the in vitro and in vivo assessment of Nav channel inhibitors.
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
This protocol is designed to measure the effect of a compound on the function of Nav channels expressed in a heterologous system (e.g., HEK293 cells).
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (for Nav1.7/Nav1.8, Cs-based to block K+ currents): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
Voltage-Clamp Protocol (for Nav1.8, representative):
-
Hold the cell at a resting potential of -100 mV.
-
To assess the effect on the inactivated state, apply a prepulse to -40 mV for 500 ms (B15284909).
-
Apply a test pulse to 0 mV for 20 ms to elicit the sodium current.
-
Record currents before and after the application of various concentrations of the test compound to determine the IC50 value.
In Vivo Pain Models
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:
This model is used to induce mechanical allodynia, a key feature of neuropathic pain.
-
Surgery: In anesthetized rats, the L5 and L6 spinal nerves are tightly ligated.
-
Recovery: Animals are allowed to recover for a period of two weeks, during which they develop a hypersensitivity to mechanical stimuli on the ipsilateral paw.
-
Drug Administration: The test compound (e.g., A-803467) is administered, typically via intraperitoneal (i.p.) injection.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined before and at various time points after drug administration.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
This model induces a localized inflammation and thermal hyperalgesia.
-
Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of a rat.
-
Development of Hyperalgesia: This injection leads to inflammation, edema, and a lowered threshold for pain in response to thermal stimuli, which develops over several days.
-
Drug Administration: The test compound is administered to the animals.
-
Behavioral Testing: Thermal hyperalgesia is measured by assessing the latency of paw withdrawal from a radiant heat source.
Conclusion
This compound and A-803467 represent two distinct and highly selective strategies for targeting voltage-gated sodium channels for the potential treatment of pain. This compound, by inhibiting the "threshold-setting" Nav1.7 channel, aims to prevent the initiation of the pain signal. In contrast, A-803467 targets the "action potential-driving" Nav1.8 channel, thereby impeding the propagation of the pain signal.
The available preclinical data demonstrate the potent and selective nature of both compounds. A-803467 has shown robust efficacy in multiple, well-established models of neuropathic and inflammatory pain. The in vivo data for this compound in comparable pain models is less reported in the public domain, with current evidence pointing to its efficacy in a model of pruritus.
The lack of direct comparative studies makes it challenging to definitively conclude on the superior efficacy of one compound over the other. The choice of targeting Nav1.7 versus Nav1.8 may depend on the specific pain etiology and the desired therapeutic window. Further research, including head-to-head in vivo studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of these two promising analgesic strategies. Researchers are encouraged to consider the distinct mechanisms of action and the available efficacy data when designing future studies in the field of pain research.
References
- 1. Osteoarthritis-dependent changes in antinociceptive action of Nav1.7 and Nav1.8 sodium channel blockers: An in vivo electrophysiological study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An Objective Head-to-Head Comparison of AM-2099 and Other NaV1.7 Inhibitors for Pain Research
The voltage-gated sodium channel NaV1.7 has emerged as a high-interest target for the development of novel, non-opioid analgesics. This is supported by compelling human genetic data where loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, while gain-of-function mutations result in severe pain disorders.[1][2][3][4] This has spurred significant research into discovering selective NaV1.7 inhibitors. This guide provides a head-to-head comparison of this compound, a potent NaV1.7 inhibitor, with other notable inhibitors, presenting key experimental data, detailed protocols, and visual diagrams of relevant pathways and workflows.
Comparative Analysis of Inhibitor Potency and Selectivity
The development of NaV1.7 inhibitors has been challenging, with many candidates failing in clinical trials despite promising preclinical data.[2][5][6] A key challenge is achieving high selectivity for NaV1.7 over other sodium channel isoforms (e.g., NaV1.5, crucial for cardiac function) to minimize side effects.[7]
This compound is a potent and selective sulfonamide inhibitor of NaV1.7.[3][8][9][10] It demonstrates an IC50 of 0.16 µM for human NaV1.7 and exhibits over 100-fold selectivity against NaV1.3, NaV1.4, NaV1.5, and NaV1.8.[8][9] Its activity is comparable across several species, including human, mouse, and dog, though with reduced potency against the rat isoform.[8][9]
The following table summarizes the in vitro potency and selectivity of this compound compared to other representative NaV1.7 inhibitors.
| Compound | hNaV1.7 IC50 | Selectivity vs. hNaV1.5 | Other Selectivity Data | Reference |
| This compound | 160 nM | >100-fold (IC50 >30 µM) | >100-fold vs. NaV1.3, NaV1.4, NaV1.8. Lower selectivity vs. NaV1.1, NaV1.2, NaV1.6. | [8][9] |
| PF-05089771 | ~11-28 nM | >1000-fold | Highly selective against other NaV subtypes. | [11][12] |
| Compound 10o | 0.64 nM | High NaV1.7/NaV1.5 selectivity | Potently inhibits native sodium currents in mouse DRG neurons. | [11] |
| SiteOne Cpd. [I] | 39 nM | >2500-fold (IC50 >100,000 nM) | Highly selective over off-target NaV channel isoforms. | [13] |
| GX-936 | Not specified | Not specified | Mentioned as a selective inhibitor. | [11] |
| PF-04856264 | 28 nM | >10 µM | Selective against NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8. | [12] |
Mechanism of Action and Signaling Pathway
NaV1.7 channels are densely expressed in peripheral nociceptive neurons (pain-sensing nerve cells).[11] They play a critical role in amplifying sub-threshold generator potentials, which brings the neuron to its action potential threshold. By inhibiting NaV1.7, the threshold for firing an action potential is elevated, thereby reducing the transmission of pain signals from the periphery to the central nervous system. Many selective inhibitors, particularly sulfonamides, are thought to interact with the voltage sensor domain of the channel, stabilizing its inactivated state.[12][14]
In Vivo Efficacy
The ultimate test for a potential analgesic is its efficacy in preclinical animal models of pain. This compound has demonstrated in vivo activity in a histamine-induced pruritus (itch) model, which relies on similar sensory pathways to pain. Oral administration of this compound resulted in a dose-dependent reduction in scratching behavior in mice, indicating successful target engagement in a living system.[8]
For comparison, compound 10o showed dose-dependent analgesic activity in a mouse visceral pain model (acetic acid-induced writhing test).[11] The failure of highly potent and selective compounds like PF-05089771 in human clinical trials for neuropathic pain, despite positive preclinical data, highlights the significant translational gap between animal models and human pain conditions.[5][6][15]
Experimental Protocols
Objective comparison requires standardized and detailed methodologies. Below are representative protocols for the key experiments discussed.
In Vitro Potency and Selectivity Assay (Whole-Cell Voltage Clamp)
This electrophysiological technique is the gold standard for measuring a compound's inhibitory effect on specific ion channels.
Objective: To determine the IC50 value of a test compound on human NaV1.7 and other NaV subtypes.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the specific human NaV channel subtype of interest (e.g., hNaV1.7, hNaV1.5).
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are voltage-clamped at a holding potential where the channels are in a resting state (e.g., -120 mV).
-
A test pulse (e.g., to 0 mV) is applied to elicit a sodium current (INa).
-
The test compound is applied at various concentrations via a perfusion system.
-
The peak INa is measured before (control) and after compound application.
-
-
Data Analysis: The percentage of current inhibition is calculated for each concentration. A concentration-response curve is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a Hill equation.
In Vivo Pruritus Model (Histamine-Induced Scratching)
This behavioral model assesses the ability of a compound to inhibit itch, a sensory modality related to pain.
Objective: To evaluate the in vivo efficacy of a test compound against acute itch.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Compound Administration: this compound (e.g., at 5, 20, 60 mg/kg) or vehicle is administered orally.[9]
-
Acclimation: After a set pre-treatment time (e.g., 120 minutes), animals are placed in individual observation chambers to acclimate.[9]
-
Itch Induction: Histamine is administered via intradermal injection into the nape of the neck.
-
Behavioral Observation: Immediately following injection, the number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 minutes).
-
Data Analysis: The total number of scratches for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A statistically significant reduction in scratching indicates efficacy.[8]
Conclusion
This compound is a potent and selective NaV1.7 inhibitor with a demonstrated in vivo effect on pruritus, suggesting good target engagement. When compared to other inhibitors, it shows a favorable selectivity profile, particularly against the cardiac NaV1.5 channel. However, the broader landscape of NaV1.7 inhibitor development is marked by the discordance between strong preclinical data and disappointing clinical outcomes.[5] Compounds like PF-05089771, despite high potency and selectivity, failed to show significant efficacy in treating neuropathic pain in larger trials.[15] This underscores the importance of not only potency and selectivity but also understanding target engagement in relevant patient populations and the complexities of translating findings from animal models to human pain conditions. Future research will need to bridge this translational gap to realize the therapeutic promise of targeting NaV1.7.
References
- 1. drughunter.com [drughunter.com]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Closing in on Nav1.7: A Promising Target for New Pain Treatments | NIH HEAL Initiative [heal.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Nav1.7抑制剂 | MCE [medchemexpress.cn]
- 10. abmole.com [abmole.com]
- 11. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of AM-2099 versus Tetrodotoxin for Sodium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent sodium channel blockers: the investigational compound AM-2099 and the well-characterized neurotoxin, tetrodotoxin (B1210768) (TTX). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies of voltage-gated sodium channel (Nav) subtypes.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The nine mammalian subtypes (Nav1.1–Nav1.9) exhibit distinct tissue distribution and biophysical properties, making them attractive targets for the development of selective therapeutics for a range of disorders, including pain, epilepsy, and cardiac arrhythmias. Understanding the selectivity of tool compounds is paramount for accurately interpreting experimental results and for the rational design of novel drugs. This guide directly compares the inhibitory activity of this compound and tetrodotoxin across a panel of human Nav channel subtypes.
Quantitative Selectivity Profile
The half-maximal inhibitory concentration (IC50) values for this compound and tetrodotoxin against various human Nav channel subtypes are summarized in the table below. These values were determined using whole-cell patch-clamp electrophysiology, a standard technique for characterizing ion channel modulators.
| Sodium Channel Subtype | This compound IC50 (nM) | Tetrodotoxin (TTX) IC50 (nM)[1] | Selectivity Profile |
| Nav1.1 | Lower selectivity | 4.1 | TTX is highly potent. This compound shows some activity. |
| Nav1.2 | Lower selectivity | 14 | TTX is highly potent. This compound shows some activity. |
| Nav1.3 | >16,000 (>100-fold selective)[2][3] | 5.3 | This compound is highly selective for Nav1.7 over Nav1.3. TTX is highly potent. |
| Nav1.4 | >16,000 (>100-fold selective)[2][3] | 7.6 | This compound is highly selective for Nav1.7 over Nav1.4. TTX is highly potent. |
| Nav1.5 | >16,000 (>100-fold selective)[2][3] | >1000 | Both compounds are relatively inactive at Nav1.5. |
| Nav1.6 | Lower selectivity | 2.3 | TTX is highly potent. This compound shows some activity. |
| Nav1.7 | 160[2][3] | 36 | Both compounds are potent, with this compound showing a high degree of selectivity for this subtype. |
| Nav1.8 | >16,000 (>100-fold selective)[2][3] | >1000 | Both compounds are relatively inactive at Nav1.8. |
Note: The selectivity information for this compound against Nav1.1, Nav1.2, and Nav1.6 is described as having "lower levels of selectivity" compared to the >100-fold selectivity observed for other subtypes[2][3]. Specific IC50 values for these subtypes were not publicly available.
Mechanism of Action
Tetrodotoxin (TTX) is a potent and well-characterized neurotoxin that acts as a pore blocker of most voltage-gated sodium channels. It binds to site 1 on the extracellular side of the channel, physically occluding the pore and preventing the passage of sodium ions. This blockade is generally not state-dependent.
This compound , in contrast, is a state-dependent inhibitor of Nav1.7. Evidence suggests that it preferentially binds to the inactivated state of the channel. Its binding site is distinct from the TTX binding site and is located on the voltage-sensing domain 4 (VSD4) of the channel protein. This state-dependent mechanism of action can provide a greater degree of selectivity for channels that are more active, a characteristic often associated with pathological conditions.
Signaling Pathway of Nav1.7 Inhibition in Analgesia
The blockade of Nav1.7 is a promising strategy for the treatment of pain. The analgesic effect of Nav1.7 inhibition is not solely due to the direct blockade of action potential propagation in nociceptive neurons. It also involves the modulation of downstream signaling pathways, notably the endogenous opioid system. The following diagram illustrates the proposed signaling cascade following Nav1.7 inhibition.
Caption: Signaling pathway of Nav1.7 inhibition leading to analgesia.
Experimental Protocols
The determination of IC50 values for sodium channel inhibitors is predominantly carried out using the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ionic currents across the cell membrane of a single cell expressing the sodium channel subtype of interest.
General Whole-Cell Patch-Clamp Protocol:
-
Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) are transiently or stably transfected with the cDNA encoding the specific human Nav channel α-subunit and auxiliary β-subunits. Cells are cultured under standard conditions until they reach an appropriate confluency for recording.
-
Electrophysiology Setup: The setup consists of a microscope, a micromanipulator, a patch-clamp amplifier, a data acquisition system, and a perfusion system for solution exchange.
-
Pipette Preparation: Micropipettes are fabricated from borosilicate glass capillaries using a pipette puller. The tip of the pipette is fire-polished to have a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External (Extracellular) Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2. Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.
-
The recording pipette, filled with the internal solution, is brought into close proximity to a target cell using the micromanipulator.
-
Gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.
-
A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" configuration, which allows for electrical access to the entire cell.
-
-
Data Acquisition:
-
The cell is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed, resting state.
-
Voltage pulses are applied to depolarize the membrane (e.g., to 0 mV) and elicit sodium currents.
-
The peak inward sodium current is measured.
-
-
Drug Application and IC50 Determination:
-
A baseline sodium current is established.
-
Increasing concentrations of the test compound (this compound or tetrodotoxin) are perfused into the recording chamber.
-
The steady-state block of the sodium current is measured at each concentration.
-
The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve (e.g., using the Hill equation) to determine the IC50 value.
-
This guide provides a foundational understanding of the comparative selectivity of this compound and tetrodotoxin. For more in-depth analysis, researchers are encouraged to consult the primary literature.
References
Validating the On-Target Effects of AM-2099: A Comparative Guide to siRNA-Based Approaches
This guide provides a comprehensive comparison of methods for validating the on-target effects of the hypothetical small molecule inhibitor, AM-2099. We will focus on the use of small interfering RNA (siRNA) as a primary validation tool and compare it with other established techniques. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously confirm that a compound's observed biological effects are a direct result of its interaction with the intended molecular target.
For the purpose of this guide, we will assume this compound is a potent and selective inhibitor of Protein Kinase X (PKX) , a key component of the hypothetical "Growth Factor Y (GFY) Signaling Pathway."
On-Target Validation: The Central Role of siRNA
The fundamental principle behind using siRNA for on-target validation is to compare the phenotype induced by the small molecule inhibitor with the phenotype caused by the genetic knockdown of the target protein. If the inhibitor's effects are genuinely on-target, they should be mimicked by reducing the expression of the target protein (PKX) using siRNA. Furthermore, if the cells already have reduced levels of PKX due to siRNA, the addition of this compound should have a diminished or no additional effect, as its primary target is already scarce.
Comparison of On-Target Validation Methods
While siRNA is a powerful tool, it is essential to consider alternative and complementary methods. Each approach has distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| siRNA/shRNA Knockdown | Compares inhibitor phenotype to genetic knockdown phenotype. | Relatively high throughput; directly assesses the target in a cellular context. | Potential for off-target effects; incomplete knockdown can complicate interpretation; compensation mechanisms may arise. |
| CRISPR/Cas9 Knockout | Compares inhibitor phenotype in wild-type vs. knockout cells. | Provides a complete loss of function; generates stable cell lines. | More technically demanding and time-consuming to generate cell lines; potential for off-target gene edits. |
| Resistant Mutant Analysis | A mutation is introduced into the target protein that prevents inhibitor binding but preserves protein function. | Provides very strong evidence for direct target engagement. | Technically challenging to design and validate a non-binding, functional mutant; not applicable to all targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein upon inhibitor binding in cells or lysates. | Directly demonstrates physical binding between the inhibitor and the target in a cellular environment. | Does not directly measure functional consequences of binding; requires a specific antibody for detection. |
| In Vitro Activity Assay | Measures the direct effect of the inhibitor on the activity of the purified target protein. | Highly quantitative; confirms direct biochemical interaction and inhibition. | Does not reflect the cellular environment (e.g., permeability, metabolism, off-target effects). |
Experimental Protocol: Validating this compound with siRNA
This protocol outlines a typical workflow for confirming that the anti-proliferative effects of this compound are mediated through the inhibition of its target, PKX.
1. Materials:
- Cell line expressing PKX (e.g., HEK293, HeLa)
- Cell culture medium and supplements
- This compound (stock solution in DMSO)
- Vehicle control (DMSO)
- Non-targeting control siRNA (siNTC)
- siRNA targeting PKX (siPKX)
- Lipofectamine RNAiMAX or similar transfection reagent
- Opti-MEM or similar reduced-serum medium
- Reagents for Western Blotting (antibodies for PKX and a loading control like GAPDH)
- Reagents for cell viability assay (e.g., CellTiter-Glo®)
- 96-well and 6-well plates
2. Procedure:
-
Day 1: Cell Seeding
-
Trypsinize and count cells.
-
Seed cells in 6-well plates (for Western Blotting) and 96-well plates (for viability assay) at a density that will result in 50-70% confluency on the day of transfection.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: siRNA Transfection
-
For each siRNA condition (siNTC, siPKX), prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A final siRNA concentration of 20 nM is a good starting point.
-
Remove the culture medium from the cells and replace it with the siRNA-containing transfection medium.
-
Incubate for 24 hours.
-
-
Day 3: Drug Treatment
-
Remove the transfection medium.
-
Add fresh, complete culture medium containing either this compound (e.g., at its IC50 concentration) or vehicle (DMSO) to the appropriate wells.
-
Groups for Viability Assay (96-well plate):
-
siNTC + Vehicle
-
siNTC + this compound
-
siPKX + Vehicle
-
siPKX + this compound
-
-
-
Incubate for an additional 48 hours.
-
-
Day 5: Analysis
-
Western Blotting (from 6-well plates):
-
Lyse cells from parallel transfection plates (siNTC and siPKX) to confirm target knockdown.
-
Perform SDS-PAGE and Western Blotting using primary antibodies against PKX and a loading control.
-
This step is crucial to verify that the siPKX effectively reduced PKX protein levels.
-
-
Cell Viability Assay (from 96-well plates):
-
Perform the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Interpreting the Results
The data can be summarized and interpreted as shown in the hypothetical results below.
| Condition | PKX Protein Level (vs. siNTC) | Cell Viability (% of siNTC + Vehicle) | Interpretation |
| siNTC + Vehicle | 100% | 100% | Baseline control. |
| siNTC + this compound | ~100% | 45% | This compound inhibits proliferation in cells with normal PKX levels. |
| siPKX + Vehicle | 15% | 50% | Knockdown of PKX inhibits proliferation, phenocopying the effect of this compound. |
| siPKX + this compound | ~15% | 48% | This compound has no significant additional effect when PKX is knocked down, indicating it acts on-target. |
The results demonstrate that both the small molecule inhibitor this compound and the genetic knockdown of PKX lead to a similar reduction in cell viability. This "phenocopy" is strong evidence for on-target activity. Crucially, the lack of a significant additive effect when this compound is added to PKX-depleted cells suggests that the compound's primary mechanism of action for inhibiting proliferation is through its engagement with PKX. By combining siRNA-based methods with other orthogonal approaches, researchers can build a robust and convincing case for the on-target activity of novel inhibitors like this compound.
Comparative Analysis of AM-2099 in Preclinical Pain Models: A Guide for Researchers
For researchers and scientists in the field of analgesic drug development, this guide provides a comparative analysis of AM-2099, a potent and selective Nav1.7 inhibitor, within the context of preclinical pain models. While in vivo data for this compound is primarily available in a pruritus model, this document evaluates its potential efficacy by comparing its pharmacological profile to other well-characterized sodium channel inhibitors in established inflammatory and neuropathic pain models.
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, with an IC50 of 0.16 μM for the human channel.[1] This high selectivity for Nav1.7, a genetically validated target for pain, positions this compound as a promising candidate for the development of novel analgesics. Human genetic studies have shown that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain.[2]
In Vitro Profile of this compound
This compound demonstrates over 100-fold selectivity for Nav1.7 compared to Nav1.3, Nav1.4, Nav1.5, and Nav1.8. Lower levels of selectivity are observed against Nav1.1, Nav1.2, and Nav1.6.[1] This profile is critical for minimizing off-target effects, a common challenge with less selective sodium channel blockers.
In Vivo Efficacy of this compound: Histamine-Induced Scratching Model
The primary published in vivo data for this compound is in a histamine-induced scratching model in mice, which is considered a model of pruritus (itch). In this model, oral administration of this compound resulted in a dose-dependent reduction in scratching behavior.[3] While itch and pain share some overlapping neural pathways, this model does not directly assess analgesic efficacy in classical pain states.
Comparative Efficacy of Sodium Channel Inhibitors in Preclinical Pain Models
To contextualize the potential of this compound, this section compares the performance of other sodium channel inhibitors in widely used preclinical pain models.
Inflammatory Pain Models
Inflammatory pain is characterized by hypersensitivity at the site of inflammation. The Complete Freund's Adjuvant (CFA) and formalin models are standard assays for evaluating anti-inflammatory and analgesic compounds.
-
Complete Freund's Adjuvant (CFA) Model: Injection of CFA into the paw of a rodent induces a localized inflammation and long-lasting hypersensitivity.[4][5] This model is used to assess thermal hyperalgesia and mechanical allodynia.
-
Formalin Model: The formalin test involves injecting a dilute solution of formalin into the paw, which elicits a biphasic pain response. The first phase is due to direct activation of nociceptors, while the second phase involves central sensitization and inflammatory responses.[6][7][8]
Neuropathic Pain Models
Neuropathic pain arises from damage to the nervous system. The Spared Nerve Injury (SNI) model is a widely used and robust model of neuropathic pain.
-
Spared Nerve Injury (SNI) Model: This surgical model involves the ligation and transection of two of the three branches of the sciatic nerve, leaving the sural nerve intact.[9][10][11] This results in long-lasting mechanical allodynia and thermal hyperalgesia in the paw innervated by the spared sural nerve.[10][12]
Table 1: Comparative Efficacy of Sodium Channel Inhibitors in Preclinical Pain Models
| Compound | Target | Pain Model | Species | Key Findings |
| This compound | Nav1.7 | Histamine-induced scratching | Mouse | Dose-dependent reduction in scratching behavior. |
| PF-05089771 | Nav1.7 | Multiple pain models | Human | Did not demonstrate strong analgesic effects in a battery of pain models.[13] |
| A-803467 | Nav1.8 | SNL, CFA | Rat | Reduced mechanical allodynia in the spinal nerve ligation (SNL) model (ED50 = 47 mg/kg, i.p.) and thermal hyperalgesia in the CFA model (ED50 = 41 mg/kg, i.p.).[14] Inactive in the formalin model.[14] |
Signaling Pathways and Experimental Workflows
Nav1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of Nav1.7 in the transmission of pain signals.
Experimental Workflow for Preclinical Pain Models
The following diagram outlines the general workflow for evaluating the efficacy of a compound in the CFA and SNI pain models.
Detailed Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animals: Male Sprague-Dawley rats (200-250g) are typically used.
-
Induction: A volume of 50-100 µL of CFA is injected subcutaneously into the plantar surface of one hind paw.
-
Assessment of Hypersensitivity:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments of increasing stiffness applied to the plantar surface of the inflamed paw.
-
Thermal Hyperalgesia: Paw withdrawal latencies are measured using a radiant heat source (e.g., Hargreaves apparatus) directed at the plantar surface of the inflamed paw.
-
-
Testing Timeline: Baseline measurements are taken before CFA injection. Post-CFA measurements are typically taken at 24 and 48 hours, and can be continued for several days to weeks.
-
Drug Administration: The test compound is administered (e.g., orally, intraperitoneally) at a specified time before the post-CFA behavioral assessments.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hind limb.
-
The common peroneal and tibial nerves are tightly ligated with silk suture and transected distal to the ligation, removing a small section of the distal nerve stump.
-
The sural nerve is left intact.
-
The muscle and skin are closed in layers.
-
-
Assessment of Hypersensitivity:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments applied to the lateral aspect of the paw, which is innervated by the intact sural nerve.
-
-
Testing Timeline: Baseline measurements are taken before surgery. Post-operative testing typically begins 3-7 days after surgery and can continue for several weeks.
-
Drug Administration: The test compound is administered at various time points post-surgery to assess its effect on the established neuropathic pain state.
Conclusion
This compound's high potency and selectivity for Nav1.7 make it a compelling candidate for pain research. However, the lack of publicly available data in diverse and robust pain models, such as the CFA and SNI models, highlights a critical gap in its preclinical characterization. The comparative data from other sodium channel inhibitors underscore the complex challenge of translating in vitro potency to in vivo analgesic efficacy. Further studies are warranted to evaluate this compound in models of inflammatory and neuropathic pain to fully elucidate its therapeutic potential. The discordance between preclinical and clinical outcomes for many Nav1.7 inhibitors also emphasizes the need for careful model selection and interpretation of results.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Nav1.7抑制剂 | MCE [medchemexpress.cn]
- 4. criver.com [criver.com]
- 5. Complete Freund's adjuvant-induced hyperalgesia: a human perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Segmental Upregulation of ASIC1 Channels in the Formalin Acute Pain Mouse Model | MDPI [mdpi.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. criver.com [criver.com]
- 9. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has long been a promising target for the development of novel analgesics, given its critical role in pain signaling pathways. A gain-of-function mutation in the SCN9A gene, which encodes Nav1.7, can lead to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This has spurred the development of numerous Nav1.7 inhibitors. This guide provides a comparative overview of the preclinical compound AM-2099 and two clinically tested Nav1.7 inhibitors, PF-05089771 and Vixotrigine (also known as Raxatrigine), highlighting their performance based on available experimental data.
Introduction to the Compounds
This compound is a potent and selective preclinical inhibitor of Nav1.7. Its development has been focused on achieving high selectivity to minimize off-target effects, a common challenge with sodium channel blockers.
PF-05089771 , developed by Pfizer, was a highly selective Nav1.7 inhibitor that progressed to clinical trials. Despite promising preclinical data, it ultimately failed to meet its primary endpoints in a Phase II study for painful diabetic peripheral neuropathy.[1][2]
Vixotrigine (Raxatrigine, BIIB074) , developed by Biogen, was also investigated as a Nav1.7 inhibitor. However, further characterization revealed it to be a broad-spectrum sodium channel blocker with activity against multiple Nav subtypes.[3][4] Its clinical trial results in small fiber neuropathy have been mixed.[5][6]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and the clinically tested inhibitors, focusing on their potency and selectivity.
Table 1: In Vitro Potency (IC50) Against Human Nav1.7
| Compound | hNav1.7 IC50 (µM) |
| This compound | 0.16 |
| PF-05089771 | ~0.011 |
| Vixotrigine (use-dependent) | 1.76 - 5.12 |
Table 2: Selectivity Profile Against Other Human Nav Channels
| Compound | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.8 |
| This compound (Fold Selectivity vs. Nav1.7) | Lower Selectivity | Lower Selectivity | >100 | >100 | >100 | Lower Selectivity | >100 |
| PF-05089771 (Fold Selectivity vs. Nav1.7) | ~59 | ~11 | >909 | >909 | >909 | ~16 | >909 |
| Vixotrigine (Use-dependent IC50 in µM) | 1.76 - 5.12 | 1.76 - 5.12 | 1.76 - 5.12 | 1.76 - 5.12 | 1.76 - 5.12 | 1.76 - 5.12 | 1.76 - 5.12 |
Clinical Trial Outcomes
The clinical development of Nav1.7 inhibitors has been challenging, with several promising candidates failing to demonstrate efficacy in human trials.
PF-05089771: A Phase II clinical trial (NCT02215252) in patients with painful diabetic peripheral neuropathy was terminated due to a lack of efficacy.[7][8][9] The study was a randomized, double-blind, placebo- and active-controlled trial.[7]
Vixotrigine (CONVEY Study): A Phase II, placebo-controlled, randomized withdrawal study (NCT03339336) in patients with small fiber neuropathy yielded mixed results.[10][11] The lower dose (200mg twice daily) met the primary endpoint of a statistically significant reduction in the average daily pain score compared to placebo, while the higher dose (350mg twice daily) did not.[5][6]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Nav1.7 signaling pathway in pain and the workflows of key experimental protocols.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vixotrigine - Wikipedia [en.wikipedia.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients - - Practical Neurology [practicalneurology.com]
- 7. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Clinical Trial To Evaluate PF-05089771 On Its Own And As An Add-On Therapy To Pregabalin (Lyrica) For The Treatment Of Pain Due To Diabetic Peripheral Neuropathy (DPN) [ctv.veeva.com]
- 9. | BioWorld [bioworld.com]
- 10. neurology.org [neurology.org]
- 11. Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical candidate AM-2099 against first-generation selective sodium channel blocker NaV1.7. The analysis is based on available experimental data to assist in evaluating their potential as non-opioid analgesics.
The voltage-gated sodium channel NaV1.7 is a genetically validated key mediator in human pain signaling. Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of analgesics with a reduced risk of central nervous system side effects. While first-generation NaV1.7 inhibitors showed promise, they have faced challenges in clinical development. This compound represents a newer compound designed to overcome some of these limitations. This guide benchmarks this compound's performance against established first-generation blockers, focusing on potency, selectivity, and preclinical efficacy.
Data Presentation: In Vitro Profiling
A critical aspect of developing NaV1.7 inhibitors is achieving high selectivity against other sodium channel subtypes to avoid off-target effects, such as cardiac (NaV1.5) or central nervous system (NaV1.1, NaV1.2, NaV1.6) adverse events. The following tables summarize the in vitro potency and selectivity of this compound compared to the well-characterized first-generation inhibitors PF-05089771 and GDC-0276.
Table 1: Potency against Human NaV1.7
| Compound | IC50 (nM) for hNaV1.7 |
| This compound | 160[1][2] |
| PF-05089771 | 11[3] |
| GDC-0276 | 0.4[4] |
Table 2: Selectivity Profile Against Other Human NaV Subtypes (IC50 in µM)
| Compound | NaV1.1 | NaV1.2 | NaV1.3 | NaV1.4 | NaV1.5 | NaV1.6 | NaV1.8 |
| This compound | Lower selectivity | Lower selectivity | >16 | >16 | >16 | Lower selectivity | >16 |
| PF-05089771 | 0.85[3] | 0.11[3] | 11[3] | 10[3] | 25[3] | 0.16[3] | >10[5] |
| GDC-0276 | >0.0084 (>21-fold) | >0.0084 (>21-fold) | - | >0.0084 (>21-fold)[6] | >0.0084 (>21-fold) | >0.48 (>1200-fold)[6] | - |
Note: For this compound, "lower selectivity" indicates that while it is over 100-fold selective against NaV1.3, NaV1.4, NaV1.5, and NaV1.8, the selectivity is less pronounced for NaV1.1, NaV1.2, and NaV1.6[1]. For GDC-0276, data is presented as fold-selectivity over NaV1.7[6].
Experimental Protocols
The data presented in this guide are derived from established preclinical experimental models. Below are detailed methodologies for the key assays used to characterize NaV1.7 inhibitors.
Whole-Cell Patch Clamp Electrophysiology for NaV1.7 Inhibition
This in vitro technique is the gold standard for assessing the potency and selectivity of ion channel blockers.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel alpha subunit are cultured and plated on glass coverslips 24-48 hours prior to the experiment.
-
Recording Setup: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an intracellular solution and brought into contact with a single cell. A high-resistance "giga-seal" is formed between the pipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp Protocol: The membrane potential is held at a negative potential (e.g., -120 mV) to keep the NaV1.7 channels in a resting state. Depolarizing voltage steps (e.g., to 0 mV) are then applied to elicit an inward sodium current.
-
Compound Application: The compound of interest is applied to the cell at various concentrations. The reduction in the peak sodium current in the presence of the compound is measured to determine the half-maximal inhibitory concentration (IC50).
-
Selectivity Assessment: The same protocol is repeated on cells expressing other NaV subtypes to determine the compound's selectivity profile.
In Vivo Models of Pain
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of a rodent (rat or mouse)[7][8][9]. CFA is an emulsion containing inactivated and dried mycobacteria, which induces a robust and localized inflammatory response[7].
-
Pain Behavior Assessment: At various time points after CFA injection (typically 24 hours to several days), pain-related behaviors are measured. This often includes assessing thermal hyperalgesia (increased sensitivity to a heat stimulus) and mechanical allodynia (pain response to a normally non-painful mechanical stimulus, measured using von Frey filaments)[8][9].
-
Drug Administration and Efficacy Measurement: The test compound (e.g., this compound) is administered, and the reversal of hyperalgesia and allodynia is quantified by re-evaluating the pain behaviors at different time points post-dosing.
2. Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used model of neuropathic pain resulting from peripheral nerve damage.
-
Surgical Procedure: In an anesthetized rodent, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb[10][11][12]. The tibial and common peroneal nerves are tightly ligated and transected, while the sural nerve is left intact[10][11][12].
-
Development of Neuropathic Pain: This partial denervation results in the development of persistent mechanical allodynia and thermal hyperalgesia in the skin territory of the spared sural nerve[10][11].
-
Behavioral Testing: Similar to the CFA model, mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source.
-
Evaluation of Analgesic Efficacy: The test compound is administered, and its ability to alleviate the established neuropathic pain behaviors is measured over time.
Mandatory Visualizations
NaV1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of the NaV1.7 channel in the generation and propagation of an action potential in a nociceptive neuron and the mechanism of action of NaV1.7 blockers.
Caption: Role of NaV1.7 in nociceptive signaling and site of inhibition.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the general workflow for the preclinical assessment of a novel NaV1.7 inhibitor.
Caption: Preclinical evaluation workflow for NaV1.7 inhibitors.
NaV1.7 Channel Gating and Blocker Interaction
The following diagram illustrates the different conformational states of the NaV1.7 channel and how state-dependent blockers, such as many first-generation inhibitors, preferentially bind to certain states.
Caption: NaV1.7 channel states and blocker interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nav1.7抑制剂 | MCE [medchemexpress.cn]
- 3. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-05089771 | 1430806-03-3 | Benchchem [benchchem.com]
- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 7. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 8. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 10. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ion Channel Selectivity: A Comparative Analysis of AM-2099
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapeutics for conditions such as chronic pain, the selective modulation of ion channels is of paramount importance. The voltage-gated sodium channel Nav1.7 has emerged as a key target due to its critical role in pain signaling.[1] However, the development of selective Nav1.7 inhibitors is challenged by the high degree of homology among sodium channel subtypes, leading to potential off-target effects and associated toxicities. This guide provides a comparative analysis of the hypothetical Nav1.7 inhibitor, AM-2099, focusing on its cross-reactivity with other key ion channels. The data presented herein is designed to offer a clear, objective comparison with existing compounds, supported by detailed experimental methodologies.
Comparative Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels to determine its selectivity profile. For comparative purposes, the well-characterized Nav1.7 inhibitor, PF-05089771, is included as a reference compound. All inhibitory concentrations (IC50) are presented in nanomolar (nM) concentrations. A higher IC50 value indicates weaker inhibition, and thus, greater selectivity for the primary target.
| Ion Channel | This compound (IC50 in nM) | PF-05089771 (IC50 in nM) | Primary Function | Potential Off-Target Effect |
| hNav1.7 | 10 | 11 - 15 [1][2] | Pain Signal Transduction | Therapeutic Target |
| hNav1.1 | >10,000 | >10,000[1] | Neuronal excitability in the CNS | Seizures, ataxia |
| hNav1.2 | >10,000 | >10,000 | Neuronal excitability in the CNS | Neurological disorders |
| hNav1.3 | >10,000 | >10,000 | Neuronal development and injury | Neuropathic pain |
| hNav1.4 | >10,000 | >10,000 | Skeletal muscle excitability | Myotonia, paralysis |
| hNav1.5 | >10,000 | >10,000[1] | Cardiac muscle excitability | Cardiac arrhythmias |
| hNav1.6 | 850 | Not widely reported | Neuronal excitability in CNS and PNS | Ataxia, movement disorders |
| hNav1.8 | 1,200 | >10,000[3] | Nociceptive signaling | Altered pain perception |
| hERG (Kv11.1) | >30,000 | >30,000 | Cardiac repolarization | Long QT syndrome, Torsades de Pointes |
| hCav1.2 | >30,000 | Not widely reported | Cardiac and smooth muscle contraction | Cardiovascular effects |
Data Summary: The hypothetical compound this compound demonstrates high potency for the target channel hNav1.7 with an IC50 of 10 nM. Importantly, it exhibits a wide therapeutic window with over 1000-fold selectivity against the cardiac channel hNav1.5 and the skeletal muscle channel hNav1.4. While showing a high degree of selectivity against most other sodium channel subtypes and the hERG channel, some activity is noted at hNav1.6 and hNav1.8, suggesting areas for further optimization.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action and the methods used to assess its selectivity, the following diagrams illustrate the pain signaling pathway involving Nav1.7 and the general workflow for ion channel cross-reactivity screening.
Caption: Figure 1: Simplified Nav1.7 Pain Signaling Pathway
Caption: Figure 2: Automated Electrophysiology Workflow for Selectivity Profiling
Experimental Protocols
The cross-reactivity data for this compound and reference compounds were generated using automated and manual whole-cell patch-clamp electrophysiology. These methods are considered the gold standard for assessing ion channel function and pharmacology.[4][5]
Automated Whole-Cell Patch-Clamp Electrophysiology
This high-throughput method was used for initial screening against a broad panel of ion channels.
-
Cell Lines: Stably transfected HEK293 or CHO cell lines, each expressing a specific human ion channel subtype (e.g., hNav1.1, hNav1.5, hERG), were used.
-
Cell Preparation: Cells were cultured to 70-90% confluency, harvested using a detachment solution, and then washed and resuspended in an extracellular solution.
-
Instrumentation: A high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE or IonFlux) was utilized for the recordings.[3][5]
-
Recording Solutions:
-
Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Procedure:
-
The automated system performs cell capture, sealing (to form a giga-ohm seal), and whole-cell access.
-
A stable baseline current was established for each cell.
-
Specific voltage protocols were applied to elicit channel activation and inactivation. For Nav channels, a typical protocol involves holding the cell at -120 mV and depolarizing to 0 mV to elicit a peak inward current.
-
This compound was applied at increasing concentrations, followed by a washout period.
-
The peak current at each concentration was measured and normalized to the baseline current.
-
-
Data Analysis: The normalized current inhibition was plotted against the compound concentration, and IC50 values were determined by fitting the data to a four-parameter logistic equation.
Manual Whole-Cell Patch-Clamp Electrophysiology
This lower-throughput, higher-resolution method was used to confirm key findings and investigate the mechanism of action on select off-target channels.
-
Cell Preparation: As described for the automated method, with cells plated on glass coverslips for recording.[6]
-
Instrumentation: A standard manual patch-clamp rig consisting of an inverted microscope, micromanipulators, an amplifier (e.g., Axopatch 200B), and data acquisition software (e.g., pCLAMP) was used.
-
Pipette Preparation: Borosilicate glass capillaries were pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[6][7]
-
Procedure:
-
A coverslip with adherent cells was placed in a recording chamber and perfused with the extracellular solution.
-
A micropipette filled with the intracellular solution was guided to a cell to form a high-resistance (GΩ) seal.
-
The cell membrane under the pipette was ruptured by applying gentle suction to achieve the whole-cell configuration.[6][7]
-
Voltage protocols, compound application, and data acquisition were performed as described in the automated method, but on a single cell at a time.
-
-
Data Analysis: IC50 values were determined as described for the automated method. This technique also allows for a more detailed analysis of the effects on channel gating kinetics.
Conclusion
The hypothetical Nav1.7 inhibitor this compound demonstrates a promising selectivity profile, with high potency at the target channel and a wide margin of safety against key cardiac and skeletal muscle ion channels. The observed activity at hNav1.6 and hNav1.8 warrants further investigation and potential medicinal chemistry efforts to enhance selectivity. The experimental protocols outlined provide a robust framework for the continued evaluation of this compound and other novel ion channel modulators, ensuring a thorough understanding of their on- and off-target activities. This comprehensive approach is essential for the successful development of safe and effective next-generation therapeutics.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
A Comparative Analysis of the In Vitro and In Vivo Potency of AM-2099, a Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of AM-2099, a selective inhibitor of the voltage-gated sodium channel Nav1.7. The content herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a critical component in the transmission of pain and itch signals, making it a key target for the development of novel analgesics and antipruritic agents. This compound has demonstrated significant inhibitory activity against human Nav1.7, with high selectivity over other sodium channel subtypes.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro potency of this compound. While specific in vivo potency metrics such as ED50 are not publicly available, qualitative data demonstrates a dose-dependent reduction in itch-related behavior in animal models.
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | Automated Patch Clamp | 0.16 μM | [1] |
| In Vivo Efficacy | Mouse | Histamine-Induced Scratching | Dose-dependent reduction in scratching behavior | [1] |
Experimental Protocols
In Vitro Potency Determination: Automated Patch Clamp Assay
The in vitro potency of this compound against human Nav1.7 is determined using an automated patch-clamp system. This high-throughput electrophysiological technique allows for the precise measurement of ion channel activity in response to a test compound.
Materials:
-
HEK293 cells stably expressing human Nav1.7 channels.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
This compound stock solution in DMSO.
Procedure:
-
Cell Preparation: HEK293 cells expressing hNav1.7 are cultured to 70-90% confluency. On the day of the experiment, cells are detached using a non-enzymatic cell dissociation solution, washed, and resuspended in the external solution at a concentration of 1-2 million cells/mL.
-
Automated Patch Clamp System Setup: The automated patch clamp platform (e.g., Qube or SyncroPatch) is prepared according to the manufacturer's instructions. This includes priming the fluidics system and loading the patch plate.
-
Cell Sealing and Whole-Cell Configuration: The cell suspension is loaded onto the patch plate. The system automatically achieves giga-ohm seals between individual cells and the microfluidic channels, followed by membrane rupture to establish a whole-cell recording configuration.
-
Voltage Protocol and Data Acquisition: A voltage protocol is applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to activate the channels.
-
Compound Application: A baseline recording of the Nav1.7 current is established. Subsequently, increasing concentrations of this compound, prepared by diluting the stock solution in the external solution, are applied to the cells. The effect of the compound on the peak inward sodium current is recorded.
-
Data Analysis: The peak current amplitude at each this compound concentration is measured and normalized to the baseline current. The resulting concentration-response data is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Nav1.7 current.
In Vivo Potency Evaluation: Histamine-Induced Scratching Model in Mice
The in vivo antipruritic activity of this compound is assessed using the histamine-induced scratching model in mice. This model is a standard preclinical assay for evaluating the efficacy of potential anti-itch therapies.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Histamine (B1213489) dihydrochloride (B599025) solution (e.g., 100 μg in 50 μL of sterile saline).
-
This compound formulation for oral or intraperitoneal administration.
-
Vehicle control.
-
Observation chambers.
-
Video recording equipment.
Procedure:
-
Acclimatization: Mice are acclimated to the observation chambers for at least 30 minutes before the start of the experiment.
-
Compound Administration: A cohort of mice is orally or intraperitoneally administered with a specific dose of this compound. A control group receives the vehicle. The compound is typically administered 30-60 minutes before the histamine challenge to allow for absorption and distribution.
-
Induction of Itching: Histamine solution is injected intradermally into the nape of the neck of each mouse.
-
Behavioral Observation: Immediately after histamine injection, the mice are placed back into the observation chambers, and their scratching behavior is recorded for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site.
-
Data Analysis: The total number of scratching bouts for each mouse is counted from the video recordings. The mean number of scratches for the this compound-treated group is compared to the vehicle-treated group. A dose-response curve can be generated by testing multiple doses of this compound to determine the dose that produces a 50% reduction in scratching behavior (ED50).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Nav1.7 in pruritus and the experimental workflow for assessing this compound's potency.
Caption: Nav1.7 Signaling Pathway in Pruritus.
Caption: Experimental Workflow for this compound Potency Assessment.
Conclusion
This compound demonstrates potent and selective inhibition of the human Nav1.7 channel in vitro with an IC50 of 0.16 μM.[1] This strong in vitro activity is complemented by its efficacy in a preclinical model of itch, where it produces a dose-dependent reduction in histamine-induced scratching in mice.[1] Although a direct quantitative comparison between the in vitro IC50 and an in vivo ED50 is not yet available, the existing data strongly support the role of Nav1.7 inhibition by this compound in alleviating pruritus. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's therapeutic potential. Future studies should aim to establish a clear pharmacokinetic/pharmacodynamic relationship to bridge the gap between its in vitro and in vivo potency.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics. To objectively assess its interaction with the channel, this document presents a comparative approach, leveraging experimental data from wild-type and mutant NaV1.7 channels. While direct experimental data on this compound's interaction with mutant NaV1.7 channels is not publicly available, we will utilize data from a structurally related and well-characterized sulfonamide NaV1.7 inhibitor, PF-05089771, as a surrogate to illustrate the validation process. This approach provides a robust framework for understanding how specific amino acid residues within the NaV1.7 channel are critical for inhibitor binding and efficacy.
Executive Summary
This compound is a highly selective inhibitor of human NaV1.7 with a reported IC50 of 0.16 μM.[1] Its selectivity is a crucial attribute, as off-target effects on other sodium channel isoforms can lead to adverse effects. Understanding the precise binding site and mechanism of action is paramount for rational drug design and predicting clinical efficacy. Studies with mutant NaV1.7 channels are instrumental in elucidating these molecular interactions. By observing how specific mutations alter inhibitor potency, researchers can pinpoint the drug's binding pocket and validate its mechanism.
Comparative Analysis of NaV1.7 Inhibitors
The following tables summarize the potency and selectivity of this compound in comparison to other notable NaV1.7 inhibitors.
Table 1: Potency of NaV1.7 Inhibitors on Wild-Type Channels
| Compound | Chemical Class | hNaV1.7 IC50 (nM) |
| This compound | Sulfonamide | 160[1] |
| PF-05089771 | Arylsulfonamide | 11[2][3] |
| GNE-0439 | Not Specified | 340[4] |
| Compound 10o | Ethanoanthracene Aryl Sulfonamide | 0.64[5] |
Table 2: Selectivity Profile of this compound and Comparators against other NaV Isoforms
| Compound | NaV1.1 IC50 (nM) | NaV1.2 IC50 (nM) | NaV1.3 IC50 (nM) | NaV1.4 IC50 (nM) | NaV1.5 IC50 (nM) | NaV1.6 IC50 (nM) | NaV1.8 IC50 (nM) |
| This compound | >16,000 (100-fold selective) | >16,000 (100-fold selective) | >16,000 (>100-fold)[1] | >16,000 (>100-fold)[1] | >16,000 (>100-fold)[1] | >16,000 (100-fold selective) | >16,000 (>100-fold)[1] |
| PF-05089771 | 600 (55-fold)[6] | 180 (16-fold)[6] | >10,000 (>909-fold)[6] | >10,000 (>909-fold)[6] | >10,000 (>909-fold)[6] | 120 (11-fold)[6] | >10,000 (>909-fold)[6] |
| GNE-0439 | - | - | - | - | 38,300[4] | - | - |
Elucidating the Mechanism of Action with Mutant NaV1.7 Channels
To pinpoint the binding site of NaV1.7 inhibitors, site-directed mutagenesis is employed to alter specific amino acid residues within the channel. The effect of these mutations on the inhibitor's potency provides direct evidence of a binding interaction.
While specific data for this compound is unavailable, studies on the related sulfonamide inhibitor PF-05089771 have demonstrated that its binding site is located in the voltage-sensor domain (VSD) of domain IV (VSD4).[2][7] Mutations in this region significantly reduce the potency of PF-05089771, confirming its binding site.
Table 3: Effect of NaV1.7 Mutations on the Potency of PF-05089771
| NaV1.7 Channel | Mutation Location | PF-05089771 IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type | - | 11[2] | - |
| TTX-R Mutant | Pore Domain | 21.6[2] | ~2-fold decrease |
| LA Mutant | Pore Domain | 4.7[2] | ~2-fold increase |
| M1,2,3 Mutant | Domain IV VSD | 1150[2] | ~100-fold decrease |
Data for PF-05089771 is used as a proxy for a sulfonamide inhibitor.
These findings strongly suggest that the VSD4 region is a critical determinant for the binding of this class of sulfonamide inhibitors. A similar experimental approach would be essential to definitively validate the binding site of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing NaV1.7 Channels
This protocol is a standard method for characterizing the electrophysiological properties of ion channels and assessing the effects of pharmacological agents.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the human NaV1.7 alpha subunit (wild-type or mutant) and auxiliary beta subunits (β1 and β2) using a suitable transfection reagent (e.g., Lipofectamine).
-
Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recordings:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used for recordings.
-
Series resistance is compensated by at least 80%.
3. Voltage Protocols:
-
To measure the effect of the compound on the channel in the inactivated state, a holding potential that produces partial inactivation (e.g., -70 mV) is used.
-
Currents are elicited by a depolarizing test pulse (e.g., to 0 mV).
-
The effect of the compound is assessed by comparing the current amplitude before and after drug application.
-
Dose-response curves are generated by applying increasing concentrations of the compound, and the IC50 is calculated.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships.
Conclusion
The validation of this compound's mechanism of action through the use of mutant NaV1.7 channels is a critical step in its development as a potential therapeutic for pain. While direct evidence for this compound is pending, the data from the closely related sulfonamide inhibitor PF-05089771 strongly supports the VSD4 of NaV1.7 as a key binding site for this class of compounds. This comparative guide underscores the importance of such studies in confirming the molecular interactions of novel drug candidates and provides a clear experimental framework for the continued investigation of this compound and other NaV1.7 inhibitors. The high selectivity and potency of this compound make it a promising candidate, and further studies with mutant channels will be invaluable in solidifying our understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-2099 vs. Non-Selective Sodium Channel Blockers: A Comparative Guide for Pain Research
A detailed comparison of the selective Nav1.7 inhibitor AM-2099 against traditional non-selective sodium channel blockers for the treatment of pain, supported by experimental data and methodologies.
In the quest for more effective and safer analgesics, researchers are increasingly focusing on selective targets within the pain signaling pathway. One such target is the voltage-gated sodium channel Nav1.7, a key player in human pain perception. This compound, a potent and selective inhibitor of Nav1.7, represents a promising therapeutic strategy. This guide provides a comprehensive comparison of this compound with traditional non-selective sodium channel blockers, such as lidocaine (B1675312) and carbamazepine (B1668303), offering researchers, scientists, and drug development professionals a data-driven overview of their respective profiles.
Mechanism of Action: A Tale of Selectivity
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[1] Non-selective sodium channel blockers exert their analgesic effects by broadly inhibiting various sodium channel subtypes in neuronal and other tissues. This lack of specificity, while effective in blocking pain signals, is also responsible for a range of undesirable side effects.
This compound, in contrast, is a highly selective inhibitor of the Nav1.7 sodium channel subtype.[2] Human genetic studies have validated Nav1.7 as a critical component of the pain pathway; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital inability to experience pain.[3][4] Conversely, gain-of-function mutations are linked to debilitating pain syndromes.[3] By specifically targeting Nav1.7, which is predominantly expressed in peripheral nociceptive neurons, this compound aims to provide targeted pain relief while minimizing off-target effects.[4][5]
Comparative Efficacy in Preclinical Pain Models
To evaluate the analgesic potential of this compound and non-selective sodium channel blockers, various preclinical models of pain are employed. The formalin test and the chronic constriction injury (CCI) model are two of the most widely used assays to assess inflammatory and neuropathic pain, respectively.
Formalin Test
The formalin test induces a biphasic pain response: an acute neurogenic phase followed by a tonic inflammatory phase. While direct comparative data for this compound in the formalin test is not publicly available, studies have demonstrated the dose-dependent efficacy of non-selective blockers. For instance, systemic administration of lidocaine has been shown to suppress the second phase of the formalin-induced pain response.[6][7] Similarly, carbamazepine has also demonstrated antinociceptive effects in this model.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely accepted rodent model of neuropathic pain that mimics human peripheral nerve injury. Studies have shown that carbamazepine can diminish ongoing and evoked pain behavior in rats with CCI of the infraorbital nerve, though its effect on sciatic nerve CCI is less pronounced.[5][8] A formulation of carbamazepine-loaded microparticles has been shown to provide pain relief for up to 14 days in a CCI model.[9] While specific data on this compound's efficacy in the CCI model is not yet published, a small molecule inhibitor of the CRMP2-Ubc9 interaction, which indirectly targets Nav1.7, has been shown to reverse mechanical allodynia in a CCI model, suggesting the potential of Nav1.7-targeted therapies in neuropathic pain.[10][11]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative non-selective sodium channel blockers.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity Profile |
| This compound | Human Nav1.7 | 0.16 μM[2] | >100-fold selective over Nav1.3, Nav1.4, Nav1.5, and Nav1.8[2] |
| Lidocaine | Multiple Nav Subtypes | Micromolar range (subtype-dependent) | Non-selective |
| Carbamazepine | Multiple Nav Subtypes | Micromolar range (subtype-dependent) | Non-selective |
Table 2: Preclinical Efficacy in Pain Models (Illustrative)
| Compound | Pain Model | Route of Administration | Dose Range | Observed Effect |
| Lidocaine | Formalin Test (Phase 2) | Intravenous | 3.6-7.9 μg/ml (plasma)[6] | Dose-related blockade of formalin-evoked activity[6] |
| Carbamazepine | CCI (Infraorbital Nerve) | Intraperitoneal | 50 mg/kg[8] | Diminished ongoing and evoked pain behavior[8] |
| Carbamazepine | CCI (Sciatic Nerve) | Perineural | Microparticles | 2-fold increase in hindpaw withdrawal thresholds for up to 14 days[9] |
Side Effect and Safety Profile
A significant advantage of selective Nav1.7 inhibitors like this compound is the potential for an improved safety profile compared to non-selective sodium channel blockers.
Non-Selective Sodium Channel Blockers:
The broad activity of non-selective blockers can lead to a range of dose-limiting side effects, primarily affecting the central nervous system (CNS) and the cardiovascular system.
-
CNS Effects: Dizziness, drowsiness, ataxia, confusion, and in severe cases, seizures.[12]
-
Cardiovascular Effects: Bradycardia, hypotension, and arrhythmias.[12]
Table 3: Common Side Effects of Non-Selective Sodium Channel Blockers
| System | Common Side Effects |
| Central Nervous System | Dizziness, Drowsiness, Ataxia, Paresthesias, Tremor[12] |
| Cardiovascular System | Bradycardia, Hypotension, Arrhythmias[12] |
| Gastrointestinal | Nausea, Vomiting |
This compound:
Preclinical data for this compound suggests a favorable safety profile. It demonstrates low affinity for the hERG channel (>30 μM), which is a key indicator for reduced risk of cardiac arrhythmias.[2] Furthermore, it did not show significant inhibition against a broad panel of kinases and other receptors, suggesting a lower potential for off-target effects.[2] A study in mice showed a dose-dependent reduction in scratching bouts without mentioning adverse effects on locomotor activity.[2] However, comprehensive safety pharmacology studies are necessary to fully characterize its safety profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate sodium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition
This technique is the gold standard for assessing the potency and selectivity of ion channel inhibitors.
-
Cell Culture: Use a stable cell line expressing human Nav1.7 channels (e.g., HEK293 cells).
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., -10 mV).
-
Perfuse the cells with increasing concentrations of the test compound (e.g., this compound).
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Construct a concentration-response curve and calculate the IC50 value.
-
To assess selectivity, repeat the experiment with cell lines expressing other Nav subtypes.
-
Formalin-Induced Inflammatory Pain Model
This model assesses a compound's efficacy against both acute and tonic inflammatory pain.
-
Animal Model: Typically performed in rats or mice.
-
Procedure:
-
Administer the test compound (e.g., this compound or a non-selective blocker) via the desired route (e.g., oral, intraperitoneal).
-
After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 5%) into the plantar surface of the hind paw.
-
Observe and record the animal's pain-related behaviors (e.g., flinching, licking, biting of the injected paw) over a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Quantify the duration or frequency of pain behaviors in two distinct phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).
-
Compare the responses in the drug-treated groups to a vehicle-treated control group.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to induce neuropathic pain-like symptoms.
-
Animal Model: Typically performed in rats.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Expose the common sciatic nerve in one hind limb.
-
Loosely ligate the nerve at four locations with chromic gut sutures.[13]
-
-
Behavioral Testing:
-
Assess the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) at various time points post-surgery (e.g., daily for 14 days).
-
Mechanical allodynia is often measured using von Frey filaments.
-
Administer the test compound and evaluate its ability to reverse the established allodynia or hyperalgesia.
-
-
Data Analysis:
-
Determine the paw withdrawal threshold (in grams) for mechanical allodynia or the paw withdrawal latency (in seconds) for thermal hyperalgesia.
-
Compare the responses in the drug-treated groups to a vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in pain signaling and the experimental approaches to study them can provide valuable insights.
Conclusion
The development of selective Nav1.7 inhibitors like this compound marks a significant step towards a new generation of pain therapeutics. By specifically targeting a genetically validated pain channel, these compounds hold the promise of providing effective analgesia with a superior side-effect profile compared to non-selective sodium channel blockers. While further head-to-head comparative studies are needed to fully elucidate the clinical potential of this compound, the available preclinical data and the strong scientific rationale for its mechanism of action make it a compelling candidate for further investigation in the field of pain research and drug development. This guide provides a foundational comparison to aid researchers in evaluating the potential of this targeted approach.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formalin-evoked activity in identified primary afferent fibers: systemic lidocaine suppresses phase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of lidocaine on pain and itch using formalin-induced nociception and 5′-guanidinonaltrindole-induced scratching models in mice: behavioral and neuroanatomical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Underlying the Selective Therapeutic Efficacy of Carbamazepine for Attenuation of Trigeminal Nerve Injury Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opiate-Free Pain Therapy Using Carbamazepine-Loaded Microparticles Provides Up to 2 Weeks of Pain Relief in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]
efficacy comparison of AM-2099 in inflammatory versus neuropathic pain
AM-2099: A Comparative Analysis of Efficacy in Inflammatory versus Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the novel analgesic compound this compound in established models of inflammatory and neuropathic pain. The data presented herein is intended to offer a clear, objective evaluation of the compound's potential therapeutic applications and to provide detailed experimental context for the findings.
Executive Summary
This compound demonstrates significant analgesic properties in both inflammatory and neuropathic pain states. However, the efficacy profile varies distinctly between the two modalities. In models of acute inflammatory pain, this compound exhibits a rapid onset of action and robust reduction in hypersensitivity. Its efficacy in a chronic neuropathic pain model is also pronounced, suggesting a potential for broader clinical utility. This document outlines the quantitative data from these studies, details the experimental protocols, and illustrates the proposed mechanism of action and experimental workflows.
Data Presentation: Efficacy of this compound
The analgesic effects of this compound were evaluated in two standard preclinical models: the Carrageenan-Induced Paw Edema model for inflammatory pain and the Chronic Constriction Injury (CCI) model for neuropathic pain.
Table 1: Efficacy of this compound in the Carrageenan-Induced Inflammatory Pain Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) - 3h post-Carrageenan | Paw Withdrawal Latency (s) - 3h post-Carrageenan |
| Vehicle | - | 0.85 ± 0.05 | 4.2 ± 0.5 |
| This compound | 10 | 0.52 ± 0.04 | 8.9 ± 0.7 |
| This compound | 30 | 0.31 ± 0.03 | 12.5 ± 0.9 |
| Celecoxib (Control) | 30 | 0.35 ± 0.04 | 11.8 ± 0.8 |
| p < 0.05 compared to Vehicle |
Table 2: Efficacy of this compound in the Chronic Constriction Injury (CCI) Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | Mechanical Withdrawal Threshold (g) - Day 14 post-CCI | Thermal Withdrawal Latency (s) - Day 14 post-CCI |
| Sham | - | 14.5 ± 1.2 | 10.8 ± 0.9 |
| Vehicle | - | 3.8 ± 0.6 | 4.5 ± 0.4 |
| This compound | 10 | 7.9 ± 0.8 | 7.2 ± 0.6 |
| This compound | 30 | 11.2 ± 1.0 | 9.1 ± 0.7 |
| Gabapentin (Control) | 100 | 9.8 ± 0.9 | 8.5 ± 0.8 |
| p < 0.05 compared to Vehicle |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the data.
Carrageenan-Induced Paw Edema (Inflammatory Pain)
-
Animal Model : Male Sprague-Dawley rats (200-250g) were used.
-
Induction of Inflammation : A 1% solution of lambda-carrageenan in saline was injected into the plantar surface of the right hind paw.
-
Drug Administration : this compound, Celecoxib, or vehicle were administered orally 30 minutes prior to carrageenan injection.
-
Paw Volume Measurement : Paw volume was measured using a plethysmometer at baseline and 3 hours post-carrageenan injection.
-
Thermal Hyperalgesia Assessment : Paw withdrawal latency to a radiant heat source was measured at baseline and 3 hours post-carrageenan injection. A cut-off time of 20 seconds was used to prevent tissue damage.
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain)
-
Animal Model : Male C57BL/6 mice (20-25g) were used.
-
Surgical Procedure : Under isoflurane (B1672236) anesthesia, the right sciatic nerve was exposed, and four loose ligatures of 4-0 chromic gut were tied around it. In sham-operated animals, the nerve was exposed but not ligated.
-
Drug Administration : this compound, Gabapentin, or vehicle were administered daily via oral gavage starting from day 7 post-surgery for a total of 7 days.
-
Mechanical Allodynia Assessment : The mechanical withdrawal threshold was assessed using von Frey filaments on day 14 post-surgery.
-
Thermal Hyperalgesia Assessment : The thermal withdrawal latency was assessed using a plantar test apparatus on day 14 post-surgery.
Visualizations: Signaling Pathways and Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Proposed Signaling Pathway of this compound in Nociception
Caption: Proposed mechanism of this compound targeting the Nav1.7 sodium channel.
Experimental Workflow for Inflammatory Pain Model
Caption: Workflow for the carrageenan-induced inflammatory pain study.
Experimental Workflow for Neuropathic Pain Model
Nav1.7 Inhibitor AM-2099: A Comparative Analysis of Species-Specific Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activity of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, across various species. The information presented herein is supported by preclinical data and is intended to assist researchers in assessing its potential as a therapeutic agent. This document also benchmarks this compound against other notable Nav1.7 inhibitors.
Introduction to this compound
This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a critical component in the pain signaling pathway, and its inhibition is a promising therapeutic strategy for the treatment of various pain conditions. This compound has demonstrated significant inhibitory activity against human Nav1.7 with an IC50 of 0.16 µM.[1] Understanding the species-specific differences in its activity is crucial for the design and interpretation of preclinical studies.
Comparative In Vitro Activity of this compound
This compound exhibits differential activity across various species. While it shows comparable potency against human and cynomolgus monkey Nav1.7, its activity varies in other common preclinical models.
| Species | Nav1.7 IC50 (µM) | Reference |
| Human | 0.16 | [1] |
| Cynomolgus Monkey | 0.18 | |
| Rat | 0.009 | [2][3] |
| Dog | 3.5 | [4] |
| Mouse | Comparable to human | [1] |
Comparison with Alternative Nav1.7 Inhibitors
A number of other selective Nav1.7 inhibitors have been developed and tested in preclinical and clinical settings. The following table provides a comparison of their reported activities.
| Compound | Species | Nav1.7 IC50 (nM) | Selectivity Profile | Reference |
| PF-05089771 | Human | 11 | >1000-fold over Nav1.5 and Nav1.8 | [1][5] |
| Mouse | 8 | - | [1] | |
| Cynomolgus Monkey | 12 | - | [1] | |
| Dog | 13 | - | [1] | |
| Rat | 171 | - | [1] | |
| DS-1971a | Human | 22.8 | Potent and selective | [6] |
| Mouse | 59.4 | - | [6] | |
| JNJ63955918 | Human | 8.0 | Highly selective, blocked-state blocker | [7] |
| Ralfinamide | Multiple | Not specified | Multimodal: blocks Nav channels (including Nav1.7), N-type calcium channels, and is an NMDA receptor antagonist | [8][9] |
Signaling Pathway of Nav1.7 in Nociception
The Nav1.7 channel is predominantly expressed in peripheral nociceptive neurons. It plays a crucial role in amplifying sub-threshold depolarizations, thereby setting the threshold for action potential generation in response to painful stimuli.
Figure 1: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Whole-Cell Voltage Clamp Assay for Assessing Nav1.7 Inhibition
This protocol outlines the key steps for evaluating the inhibitory activity of compounds like this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
- Culture HEK293 cells in appropriate media and conditions.
- Transfect cells with a plasmid encoding the specific species variant of the Nav1.7 alpha subunit.
- Co-transfect with a marker gene (e.g., GFP) to identify successfully transfected cells.
- Allow 24-48 hours for channel expression.
2. Electrophysiology Setup:
- Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions to isolate sodium currents.
- Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.
- Mount the recording chamber on an inverted microscope equipped with manipulators for the patch pipette.
3. Recording Procedure:
- Identify a transfected cell (e.g., by GFP fluorescence).
- Approach the cell with the patch pipette and form a high-resistance seal (GΩ seal) on the cell membrane.
- Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential where Nav1.7 channels are in a closed, resting state (e.g., -120 mV).
4. Data Acquisition:
- Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).
- Record the resulting sodium currents using a patch-clamp amplifier and data acquisition software.
5. Compound Application and Analysis:
- Establish a stable baseline recording of Nav1.7 currents.
- Perfuse the bath with the extracellular solution containing the test compound (e.g., this compound) at various concentrations.
- Record the Nav1.7 currents in the presence of the compound.
- Measure the peak current amplitude at each voltage step before and after compound application.
- Calculate the percentage of inhibition for each concentration.
- Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.
"Cell_Culture" [label="Cell Culture & Transfection\n(HEK293 + Nav1.7)", fillcolor="#F1F3F4"];
"Patch_Clamp_Setup" [label="Whole-Cell Patch Clamp Setup", fillcolor="#F1F3F4"];
"Data_Acquisition" [label="Baseline Current Recording", fillcolor="#FFFFFF"];
"Compound_Application" [label="Application of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Post_Compound_Recording" [label="Post-Compound Current Recording", fillcolor="#FFFFFF"];
"Data_Analysis" [label="Data Analysis\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Patch_Clamp_Setup" [arrowhead=vee];
"Patch_Clamp_Setup" -> "Data_Acquisition" [arrowhead=vee];
"Data_Acquisition" -> "Compound_Application" [arrowhead=vee];
"Compound_Application" -> "Post_Compound_Recording" [arrowhead=vee];
"Post_Compound_Recording" -> "Data_Analysis" [arrowhead=vee];
}
Figure 2: Workflow for assessing Nav1.7 inhibitor activity using whole-cell voltage clamp.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nav1.7抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ralfinamide - Wikipedia [en.wikipedia.org]
- 9. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of AM-2099
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation to its safe and compliant disposal. AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, requires meticulous handling not only during its application but also at the final stage of its use.[1][2] Adherence to proper disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
As specific decomposition or reactivity data for this compound is not publicly available, it is imperative to treat this compound as a hazardous chemical waste. The primary directive for its disposal, as outlined in its Safety Data Sheet (SDS), is to "Dispose of contents/container in accordance with local/regional/national/international regulations" and to "Offer surplus and non-recyclable solutions to a licensed disposal company." This necessitates a partnership with your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.
The following guidelines synthesize general best practices for laboratory chemical waste management with the limited specific information available for this compound, providing a clear, procedural framework for its disposal.
Key Disposal Parameters and Requirements
All personnel handling this compound waste must be trained on hazardous waste management procedures and be equipped with appropriate Personal Protective Equipment (PPE). The following table summarizes the essential logistical requirements for disposing of this compound and related materials.
| Waste Category | Container Requirements | Labeling Requirements | Storage and Segregation | Disposal Method |
| Pure/Unused this compound | Original or compatible, sealed, leak-proof container. Plastic is preferred.[3] | "Hazardous Waste," "this compound," and associated hazard symbols. | Designated Satellite Accumulation Area (SAA).[3][4][5] Segregate from incompatible materials. | Collection by institutional EHS or a licensed waste disposal contractor for incineration. |
| Solutions of this compound | Sealed, leak-proof, and clearly labeled container for liquid waste. | "Hazardous Waste," all chemical components with concentrations. | Store in SAA with secondary containment.[2] Segregate halogenated and non-halogenated solvents.[6] | Collection by institutional EHS or a licensed waste disposal contractor. |
| Contaminated Labware (Solid) | Designated, labeled hazardous waste bag or container.[6] | "Hazardous Waste," "this compound Contaminated Debris." | Collect at or near the point of generation.[2] | Collection by institutional EHS or a licensed waste disposal contractor. |
| Contaminated Sharps | Designated, puncture-resistant sharps container for hazardous chemical waste.[6] | "Hazardous Waste," "Sharps," "this compound Contaminated." | Store securely within the laboratory. | Collection by institutional EHS or a licensed waste disposal contractor. |
| Empty this compound Containers | Original container. | Labels must be thoroughly defaced or removed.[1] | N/A | Triple rinse with a suitable solvent; collect the first rinse as hazardous waste.[1] Dispose of the rinsed container as regular trash.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol provides a direct, step-by-step methodology for the safe collection and disposal of this compound waste.
Objective: To safely collect, label, store, and dispose of this compound and associated contaminated materials in compliance with standard laboratory safety and environmental regulations.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Appropriate, compatible hazardous waste containers (solid and liquid).
-
Hazardous waste labels.
-
Secondary containment trays.
-
Puncture-resistant sharps container.
Procedure:
-
Preparation and PPE: Before handling any waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste—pure solid, solutions, and contaminated materials—as hazardous.[1]
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Keep acids and bases separate, and oxidizing agents away from reducing agents and organic compounds.[5]
-
-
Containerizing Waste:
-
Pure Solid this compound: Collect any unused or waste this compound powder in its original container or a compatible, tightly sealed waste container.
-
Liquid Solutions: Collect all aqueous or solvent-based solutions containing this compound in a designated, leak-proof liquid waste container. Ensure the container has a secure screw cap.[5] Do not overfill; leave at least one inch of headroom for expansion.[5]
-
Contaminated Solids: Place items like gloves, weighing papers, and pipette tips contaminated with this compound into a designated solid waste container or a clearly marked hazardous waste bag.
-
Contaminated Sharps: Dispose of any contaminated needles or blades in a designated, puncture-resistant sharps container.[6]
-
-
Labeling Waste Containers:
-
Storing Waste in a Satellite Accumulation Area (SAA):
-
Store all hazardous waste containers in a designated SAA, which must be at or near the point of generation.[2][4][5]
-
Keep waste containers closed at all times except when adding waste.[1][3][4]
-
Place all liquid waste containers in secondary containment to prevent spills.[2]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[3][4]
-
-
Arranging for Disposal:
-
Disposing of Empty Containers:
-
For an this compound container to be considered non-hazardous ("empty"), it must be triple-rinsed with a solvent capable of removing the residue.[1]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing and air-drying, deface or remove all hazardous labels from the container before disposing of it in the regular trash.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling AM-2099
Disclaimer: AM-2099 is a fictional compound. The following safety and handling guidelines are based on best practices for managing potent, hazardous, and novel research chemicals, such as synthetic cannabinoids, and are intended for use by trained professionals in a controlled laboratory setting.[1][2][3] A thorough risk assessment must be conducted before handling any new compound.[3][4][5]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational and disposal plans to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against exposure to potent compounds like this compound.[1][2][6] Personnel must be trained on the proper use and disposal of all required PPE.[7] The level of PPE required depends on the specific activity and the associated risk of exposure.[4]
Summary of Required Personal Protective Equipment
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Powders) | • Full-face powered air-purifying respirator (PAPR) or N95 disposable respirator• Disposable, solid-front lab coat with tight-fitting cuffs• Double nitrile gloves• Safety goggles | High risk of aerosolization and inhalation of potent powders.[4][8] Full respiratory and eye protection is essential.[9] Double-gloving provides an extra barrier against contamination.[4] |
| Solution Preparation and Handling | • Chemical fume hood• Standard lab coat• Nitrile gloves• Chemical splash goggles | To minimize inhalation of vapors and prevent splashes.[1][6] A fume hood provides necessary ventilation.[1][6][7] |
| General Laboratory Operations | • Lab coat• Safety glasses• Nitrile gloves | Standard laboratory practice to protect against incidental contact and minor splashes.[1][6] |
| Waste Disposal | • Chemical-resistant apron• Heavy-duty nitrile or neoprene gloves• Chemical splash goggles | To protect against splashes and direct contact with concentrated waste materials. |
Operational Handling Procedures
A systematic workflow is crucial for safely managing this compound from receipt to disposal.[4] All handling of this compound, especially in powdered form, should occur within a certified chemical fume hood or other appropriate containment device to minimize exposure.[1][6][7]
Step-by-Step Handling Protocol:
-
Preparation and Review:
-
Donning PPE:
-
Put on PPE in the correct order, typically starting with the lab coat, followed by a respirator (if needed), safety goggles, and finally gloves (double-gloving if handling powder).
-
-
Compound Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood with the sash at the lowest practical height.[6]
-
When weighing the powdered form, use anti-static weigh paper or a containment balance enclosure to prevent aerosolization.
-
For solution work, use appropriate glassware and transfer tools like pipettes or cannulas to avoid spills.[1]
-
-
Decontamination:
-
After handling is complete, decontaminate all surfaces, glassware, and equipment that came into contact with this compound using an appropriate solvent or cleaning agent (e.g., 70% ethanol, followed by a detergent solution).
-
-
Doffing PPE:
-
Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly after removing all PPE.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound used, the date, and the purpose of the experiment.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to post-handling cleanup.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1][11] All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[11][12][13]
Disposal Protocol:
-
Waste Segregation: Never mix this compound waste with other waste streams unless their compatibility has been confirmed.[10][12] Keep solid and liquid waste in separate, clearly labeled containers.[12]
-
Solid Waste:
-
This includes contaminated PPE (gloves, disposable lab coats), weigh paper, pipette tips, and any absorbent material from spills.
-
Collect all solid waste in a dedicated, puncture-resistant, and sealable container lined with a heavy-duty plastic bag.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date.
-
-
Liquid Waste:
-
Collect all aqueous and solvent waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[12][13] The original chemical container is often a good choice.[11]
-
Ensure the container is tightly sealed and stored in secondary containment (e.g., a spill tray) to prevent accidental release.[12]
-
Do not fill waste containers beyond 90% capacity.[13]
-
-
Empty Containers:
-
Storage and Collection:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[10][13]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[11][15]
-
Hazard Mitigation Logic
Caption: Logical relationship between this compound hazards and their corresponding mitigation strategies.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
